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Core Science & Biosynthesis

Foundational

Conformational and Stereochemical Analysis of 4-Hydroxy-2-methylcyclohexan-1-one: A Technical Guide for Drug Development

Introduction & Structural Overview 4-Hydroxy-2-methylcyclohexan-1-one (CAS: 102547-89-7) is a highly versatile chiral building block utilized in the total synthesis of complex cyclitols, terpenes, and pharmaceutical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Overview

4-Hydroxy-2-methylcyclohexan-1-one (CAS: 102547-89-7) is a highly versatile chiral building block utilized in the total synthesis of complex cyclitols, terpenes, and pharmaceutical intermediates [1]. Structurally, it consists of a cyclohexane ring bearing a ketone moiety at C1, a methyl group at C2, and a hydroxyl group at C4. The presence of two distinct chiral centers (C2 and C4) gives rise to a rich stereochemical profile that dictates the molecule's reactivity, thermodynamic stability, and spatial orientation during target binding in drug development.

Understanding the precise 3D conformation of this molecule is critical. Because the cyclohexane ring predominantly adopts a chair conformation, the relative stereochemistry directly controls whether the substituents occupy axial or equatorial positions, thereby influencing both steric hindrance and orbital alignment for subsequent functionalization.

Stereoisomerism and Conformational Dynamics

The molecule possesses two stereocenters, resulting in four possible stereoisomers that form two pairs of enantiomers: the cis diastereomers and the trans diastereomers.

The 1,3-Disubstitution Relationship

Although numbered 2 and 4 relative to the ketone, the methyl and hydroxyl groups exhibit a 1,3-relationship across the cyclohexane ring. In a 1,3-disubstituted cyclohexane system:

  • Cis Isomers ((2R, 4S) and (2S, 4R)): The substituents must be either both equatorial (e,e) or both axial (a,a).

  • Trans Isomers ((2R, 4R) and (2S, 4S)): The substituents must be mixed, occupying one equatorial and one axial position (e,a) or (a,e).

Thermodynamic Causality (A-Values)

The favored conformation is dictated by the minimization of 1,3-diaxial interactions. The conformational free energy (A-value) quantifies the preference of a substituent for the equatorial position. The methyl group has an A-value of ~1.70 kcal/mol, while the hydroxyl group has a lower A-value of ~0.92 kcal/mol [2].

  • Cis Diastereomer: The (e,e) chair conformation is overwhelmingly favored because it avoids all 1,3-diaxial penalties. The (a,a) conformation is thermodynamically inaccessible under standard conditions.

  • Trans Diastereomer: The molecule must pay an axial penalty. Because the methyl group's A-value (1.70 kcal/mol) is significantly higher than the hydroxyl group's (0.92 kcal/mol), the conformation with an equatorial methyl and an axial hydroxyl is thermodynamically preferred.

G Core 4-Hydroxy-2-methylcyclohexanone (2 Chiral Centers: C2, C4) Cis Cis Diastereomers (Equatorial-Equatorial favored) Core->Cis Relative stereochemistry Trans Trans Diastereomers (Equatorial-Axial favored) Core->Trans Relative stereochemistry Enant1 (2R, 4S) Enantiomer Cis->Enant1 Enant2 (2S, 4R) Enantiomer Cis->Enant2 Enant3 (2R, 4R) Enantiomer Trans->Enant3 Enant4 (2S, 4S) Enantiomer Trans->Enant4 Enant1->Enant2 Enantiomeric Pair Enant3->Enant4 Enantiomeric Pair

Stereochemical relationships and favored conformations of 4-hydroxy-2-methylcyclohexanone isomers.

Analytical Characterization: NMR Self-Validation

To ensure the integrity of synthetic outputs, 1H NMR spectroscopy serves as a self-validating analytical tool. The Karplus equation dictates that the vicinal coupling constant ( 3J ) is highly dependent on the dihedral angle between protons.

By examining the methine proton at C4 (attached to the hydroxyl-bearing carbon), one can definitively assign the diastereomer:

  • In the Cis Isomer (e,e): The C4 proton is axial . It experiences a ~180° dihedral angle with the axial protons at C3 and C5, resulting in large axial-axial coupling constants ( J≈10−12 Hz). The signal appears as a broad multiplet (e.g., triplet of triplets).

  • In the Trans Isomer (e,a): The C4 proton is equatorial . Its dihedral angles with all adjacent protons (axial and equatorial) are ~60°, resulting exclusively in small coupling constants ( J≈2−5 Hz). The signal appears as a narrow multiplet.

Quantitative Conformational and NMR Data Summary
Stereoisomer TypeConfigurationFavored Chair ConformationC4-H PositionC4-H NMR Coupling ( 3J )Thermodynamic Stability
Cis ((2R,4S) / (2S,4R))1,3-CisC2-Me (eq), C4-OH (eq)Axial Jax−ax​≈10.5 HzHighest (No axial penalty)
Trans ((2R,4R) / (2S,4S))1,3-TransC2-Me (eq), C4-OH (ax)Equatorial Jeq−ax​≈3.0 HzLower (OH axial penalty)

Synthetic Workflows & Isolation Protocols

The synthesis of specific stereoisomers, such as (2S,4R)-4-hydroxy-2-methylcyclohexanone, is frequently achieved via the diastereoselective palladium-catalyzed hydrogenation of highly functionalized precursors like (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one[3].

Causality of the Reaction Design

The use of Palladium on Carbon (Pd/C) facilitates the syn-addition of hydrogen gas across the alkene. The existing stereocenters (the bulky methyl and hydroxyl groups) sterically block one face of the ring. Consequently, the catalyst binds to the less hindered face, directing the hydrogen atoms to add from the opposite side, yielding the desired cis diastereomer with high selectivity.

G Start Precursor (4S,6S)-4-hydroxy- 6-methylcyclohex-2-en-1-one Hydrogenation Pd/C Hydrogenation (10% Pd/C, MeOH, H2) Start->Hydrogenation Diastereoselective Reduction Filtration Filtration & Concentration (Celite pad, in vacuo) Hydrogenation->Filtration Catalyst Removal Purification Flash Chromatography (Silica gel, EtOAc/Hexane) Filtration->Purification Crude Extract Product Pure (2S,4R)-4-hydroxy- 2-methylcyclohexanone Purification->Product Isomer Separation

Diastereoselective synthesis and isolation workflow for (2S,4R)-4-hydroxy-2-methylcyclohexanone.

Step-by-Step Experimental Protocol

Objective: Synthesis and isolation of (2S,4R)-4-hydroxy-2-methylcyclohexanone.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one in anhydrous methanol (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% w/w Palladium on Carbon (Pd/C) (0.05 equivalents) to the solution under an inert argon atmosphere to prevent premature ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas ( H2​ ) three times using a hydrogen balloon. Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material via TLC (Thin Layer Chromatography, 30% EtOAc in Hexanes).

  • Filtration: Once the reaction is complete, purge the flask with argon. Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude mixture via silica gel flash chromatography using a gradient of 10-30% Ethyl Acetate in Hexanes to isolate the pure (2S,4R) diastereomer.

  • Self-Validation (QC Checkpoint): Dissolve a 5 mg sample of the purified product in CDCl3​ and acquire a 1H NMR spectrum. Analyze the C4 methine peak (~3.8 ppm). A broad multiplet with J>10 Hz confirms the successful isolation of the cis-(2S,4R) isomer, validating the protocol's stereochemical outcome [4].

References

  • PubChem Compound Summary for CID 57460820, 4-hydroxy-2-methylcyclohexan-1-one Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Conformational Analysis of Cyclohexanes and A-Values Source: Master Organic Chemistry URL:[Link]

Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-methyl-cyclohexanone: Synthesis, Properties, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxy-2-methyl-cyclohexanone, a bifunctional organic molecule, is a valuable chiral building block in modern organ...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-methyl-cyclohexanone, a bifunctional organic molecule, is a valuable chiral building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring both a hydroxyl and a carbonyl group on a substituted cyclohexane ring, offers a versatile platform for a wide range of chemical transformations. This technical guide provides a comprehensive overview of its chemical identity, stereoselective synthesis, key chemical properties, and its emerging applications in medicinal chemistry and drug discovery.

Chemical Identity and Physicochemical Properties

4-Hydroxy-2-methyl-cyclohexanone is a cyclic ketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol .[1][2] Its unique structure gives rise to stereoisomerism, a critical consideration in its synthesis and application.

IdentifierValueSource
CAS Number 102547-89-7[2][3]
Molecular Formula C7H12O2[1][2]
Molecular Weight 128.17 g/mol [1]
IUPAC Name 4-hydroxy-2-methylcyclohexan-1-one[1]
Synonyms 4-Hydroxy-2-methylc, Cyclohexanone, 4-hydroxy-2-methyl-[2]
Physical Form Colorless Oil[3]

The Critical Role of Stereochemistry

The structure of 4-Hydroxy-2-methyl-cyclohexanone contains two stereocenters, at the C2 and C4 positions. This results in the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The relative and absolute stereochemistry of these isomers significantly influences their biological activity and their utility as chiral synthons. The development of stereoselective synthetic methods is therefore paramount to accessing specific, biologically relevant isomers.

G cluster_stereoisomers Stereoisomers of 4-Hydroxy-2-methyl-cyclohexanone 4-Hydroxy-2-methyl-cyclohexanone 4-Hydroxy-2-methyl-cyclohexanone (2R, 4R) (2R, 4R) 4-Hydroxy-2-methyl-cyclohexanone->(2R, 4R) Enantiomer (2S, 4S) (2S, 4S) 4-Hydroxy-2-methyl-cyclohexanone->(2S, 4S) Enantiomer (2R, 4S) (2R, 4S) 4-Hydroxy-2-methyl-cyclohexanone->(2R, 4S) Diastereomer (2S, 4R) (2S, 4R) 4-Hydroxy-2-methyl-cyclohexanone->(2S, 4R) Diastereomer (2R, 4R)->(2S, 4S) Enantiomers (2R, 4R)->(2R, 4S) Diastereomers (2R, 4R)->(2S, 4R) Diastereomers (2S, 4S)->(2R, 4S) Diastereomers (2S, 4S)->(2S, 4R) Diastereomers (2R, 4S)->(2S, 4R) Enantiomers

Caption: Relationship between the stereoisomers of 4-Hydroxy-2-methyl-cyclohexanone.

Strategic Approaches to Synthesis

The synthesis of 4-Hydroxy-2-methyl-cyclohexanone, particularly with stereocontrol, is a key challenge. A common and effective strategy involves the diastereoselective reduction of a prochiral precursor, 2-methyl-1,4-cyclohexanedione. The choice of reducing agent and catalyst is critical in dictating the stereochemical outcome.

Diastereoselective Reduction of 2-Methyl-1,4-cyclohexanedione

The reduction of the two carbonyl groups in 2-methyl-1,4-cyclohexanedione can lead to a mixture of cis and trans diastereomers of the corresponding diol, which can then be selectively oxidized to the desired hydroxyketone. The stereoselectivity of this reduction is highly dependent on the steric and electronic environment of the carbonyl groups and the nature of the reducing agent. For instance, bulky reducing agents tend to approach the less hindered carbonyl group from the less hindered face, leading to a specific diastereomer.

G 2-Methyl-1,4-cyclohexanedione 2-Methyl-1,4-cyclohexanedione cis-2-Methyl-1,4-cyclohexanediol cis-2-Methyl-1,4-cyclohexanediol 2-Methyl-1,4-cyclohexanedione->cis-2-Methyl-1,4-cyclohexanediol Diastereoselective Reduction trans-2-Methyl-1,4-cyclohexanediol trans-2-Methyl-1,4-cyclohexanediol 2-Methyl-1,4-cyclohexanedione->trans-2-Methyl-1,4-cyclohexanediol Diastereoselective Reduction cis-4-Hydroxy-2-methyl-cyclohexanone cis-4-Hydroxy-2-methyl-cyclohexanone cis-2-Methyl-1,4-cyclohexanediol->cis-4-Hydroxy-2-methyl-cyclohexanone Selective Oxidation trans-4-Hydroxy-2-methyl-cyclohexanone trans-4-Hydroxy-2-methyl-cyclohexanone trans-2-Methyl-1,4-cyclohexanediol->trans-4-Hydroxy-2-methyl-cyclohexanone Selective Oxidation

Caption: General synthetic strategy for cis- and trans-4-Hydroxy-2-methyl-cyclohexanone.

Experimental Protocol: A Conceptual Diastereoselective Reduction

Objective: To synthesize a mixture of cis- and trans-4-Hydroxy-2-methyl-cyclohexanone via the reduction of 2-methyl-1,4-cyclohexanedione.

Materials:

  • 2-Methyl-1,4-cyclohexanedione

  • Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reduction of the Dione:

    • Dissolve 2-methyl-1,4-cyclohexanedione (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (0.5 - 1.0 eq, to be optimized) portion-wise, maintaining the temperature below 5 °C. The stoichiometry of the reducing agent is critical to favor mono-reduction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol mixture.

  • Selective Oxidation of the Diol:

    • Dissolve the crude diol mixture in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC) (1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the cis and trans isomers of 4-Hydroxy-2-methyl-cyclohexanone.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium borohydride is a mild reducing agent, which allows for better control over the reduction of the dione. By carefully controlling the stoichiometry, it is possible to favor the formation of the diol without over-reduction.

  • Selective Oxidation: PCC is a mild oxidizing agent that can selectively oxidize the secondary alcohol to a ketone without affecting other sensitive functional groups.

  • Chromatographic Separation: The cis and trans isomers will have different polarities, allowing for their separation by column chromatography.

Applications in Drug Development and Medicinal Chemistry

Substituted cyclohexanones, including 4-Hydroxy-2-methyl-cyclohexanone, are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds.[4] The presence of both a hydroxyl and a carbonyl group allows for sequential and selective modifications, enabling the construction of complex molecular architectures found in many biologically active molecules.

While specific examples for the direct use of 4-Hydroxy-2-methyl-cyclohexanone (CAS 102547-89-7) in the synthesis of marketed drugs are not prevalent in readily accessible literature, its structural motif is found in numerous compounds under investigation. For instance, related 4-hydroxycyclohexanone derivatives are used in the preparation of CCR2 antagonists, which are being explored for the treatment of inflammatory diseases.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Hydroxy-2-methyl-cyclohexanone. Based on data for structurally similar compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

4-Hydroxy-2-methyl-cyclohexanone is a chiral building block with significant potential in organic synthesis and drug discovery. Its stereochemistry is a critical aspect that needs to be carefully controlled during its synthesis. While detailed synthetic protocols and specific applications are not widely published, the general strategies outlined in this guide, based on the chemistry of related compounds, provide a solid foundation for researchers and scientists working in this area. Further research into the stereoselective synthesis and applications of this versatile molecule is warranted and holds promise for the development of new and improved therapeutic agents.

References

  • PubChem. 4-Hydroxy-2-methylcyclohexanone. [Link]

  • PubChem. 4-Hydroxy-4-methylcyclohexanone. [Link]

  • Martinez, R. et al. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules2022 , 27(17), 5533. [Link]

  • Deagostino, A. et al. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Org. Lett.2007 , 9(13), 2533–2536. [Link]

  • LookChem. (2S,4S)-2-Hydroxy-4-methyl-cyclohexanone. [Link]

  • PrepChem.com. Synthesis of 4-methylcyclohexanone. [Link]

  • Google Patents. US5886232A - Process for preparing substituted cyclohexanones.
  • ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]

  • PubChem. Cyclohexanone, 2-hydroxy-4-methyl-, (2S)-. [Link]

  • ResearchGate. Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2-methylcyclohexanone oxime and of its O-methyl ether. [Link]

Sources

Foundational

Physicochemical Dynamics of 4-Hydroxy-2-methylcyclohexanone: Solubility, Stability, and Methodological Workflows

Executive Summary In organic synthesis and pharmaceutical formulation, cyclic hydroxy ketones serve as vital, versatile intermediates. 4-Hydroxy-2-methylcyclohexanone (CAS: 102547-89-7) is a bifunctional alicyclic compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and pharmaceutical formulation, cyclic hydroxy ketones serve as vital, versatile intermediates. 4-Hydroxy-2-methylcyclohexanone (CAS: 102547-89-7) is a bifunctional alicyclic compound characterized by a six-membered carbon ring containing both a ketone and a secondary hydroxyl group, with a molecular weight of 128.17 g/mol [1][2].

Understanding the solubility and stability of this molecule is critical for optimizing reaction yields, designing purification workflows, and ensuring long-term storage integrity. This whitepaper provides an in-depth mechanistic analysis of how 4-hydroxy-2-methylcyclohexanone interacts with various organic solvents and details the specific degradation pathways it undergoes under environmental stress.

Structural Dynamics and Solvent Interactions

To predict the solubility of 4-hydroxy-2-methylcyclohexanone, we must first analyze its structural thermodynamics. The parent compound, cyclohexanone, is a highly versatile solvent itself, miscible with most common organic solvents and slightly soluble in water[3][4]. However, the addition of the methyl and hydroxyl groups fundamentally alters the molecule's intermolecular interaction profile.

The Mechanistic Role of the Hydroxyl Group

The secondary hydroxyl group at the C4 position acts as both a strong hydrogen bond donor and acceptor. While the cyclohexanone ring and the C2 methyl group provide lipophilic character, the C4-OH and C1=O groups create a strong dipole.

  • In Polar Protic Solvents (e.g., Alcohols): The compound exhibits near-miscibility. The solvent molecules readily form hydrogen bonds with both the ketone oxygen and the hydroxyl group, resulting in a highly favorable enthalpy of mixing ( ΔHmix​<0 ).

  • In Non-Polar Aliphatic Solvents (e.g., n-Hexane): Solubility is notably reduced compared to unsubstituted cyclohexanone. Dissolving the compound requires breaking solute-solute intermolecular hydrogen bonds. Because aliphatic solvents cannot provide compensatory H-bonding or strong dipole-dipole interactions, the dissolution process becomes entropically limited.

Solubility Matrix in Organic Solvents

The table below summarizes the empirical and predicted solubility behaviors of 4-hydroxy-2-methylcyclohexanone across various solvent classes, grounded in Hansen Solubility Parameters (HSP) principles.

Solvent ClassRepresentative SolventsPolarity Index (P')Estimated SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol5.1 - 5.2MiscibleStrong H-bond donor/acceptor interactions with C4-OH and C1=O.
Polar Aprotic Acetone, Ethyl Acetate4.4 - 5.1MiscibleFavorable dipole-dipole interactions; solvent acts as an H-bond acceptor.
Halogenated Dichloromethane, Chloroform3.1 - 4.1High (>500 mg/mL)High polarizability and weak H-bond donor capacity (in CHCl₃) stabilize the solute.
Aromatic Toluene, Benzene2.3 - 2.4Moderate to High π -system interactions with the carbonyl dipole; limited H-bonding.
Non-polar Aliphatic n-Hexane, Heptane0.1Low to ModerateUnfavorable enthalpy of mixing due to disruption of solute-solute H-bonds.

Chemical Stability and Degradation Pathways

Like many functionalized cyclic ketones, 4-hydroxy-2-methylcyclohexanone is susceptible to specific degradation pathways when exposed to heat, light, oxygen, or pH extremes. Unsubstituted cyclohexanone is known to assume a pale yellow color over time due to auto-oxidation and condensation[4][5]. The functionalized nature of 4-hydroxy-2-methylcyclohexanone introduces additional vulnerabilities.

Oxidation

The secondary alcohol at the C4 position is a prime target for oxidation. In the presence of ambient oxygen (auto-oxidation) or transition metal catalysts, the hydroxyl group can be oxidized to a ketone, yielding 2-methyl-1,4-cyclohexanedione . To prevent this, storage under an inert gas blanket (Argon or N₂) is strictly required.

Dehydration

While β -hydroxy ketones (aldol products) readily dehydrate to form highly stable conjugated enones[6], 4-hydroxy-2-methylcyclohexanone is a γ -hydroxy ketone. Dehydration is thermodynamically less favorable because it does not immediately yield a fully conjugated α,β -unsaturated system. However, under strongly acidic conditions and elevated temperatures, protonation of the hydroxyl group leads to the elimination of water (via an E1 or E1cB-like mechanism), forming non-conjugated or partially conjugated methylcyclohexenones.

Aldol Condensation (Dimerization)

The α -protons adjacent to the ketone (at C2 and C6) are weakly acidic. Under basic conditions, enolate formation triggers intermolecular nucleophilic attack on the carbonyl carbon of a neighboring molecule. This self-condensation leads to the formation of dimers and oligomers[4], which are responsible for the characteristic yellowing of the liquid over time.

Degradation A 4-Hydroxy-2-methylcyclohexanone (Target Compound) B 2-Methyl-1,4-cyclohexanedione (Oxidation Product) A->B O2 / Oxidants (Radical Mechanism) C Methylcyclohexenones (Dehydration Products) A->C Heat / Acid (-H2O Elimination) D Oligomers / Dimers (Aldol Condensation) A->D Base / Heat (Enolate Cross-linking)

Fig 1. Primary degradation pathways of 4-hydroxy-2-methylcyclohexanone under environmental stress.

Experimental Methodologies

To ensure scientific integrity, empirical data regarding solubility and stability must be generated using self-validating, highly controlled protocols. Below are the gold-standard methodologies for evaluating this compound.

Protocol A: Isothermal Shake-Flask Method for Equilibrium Solubility

This method ensures true thermodynamic equilibrium is reached, preventing the overestimation of solubility often seen in kinetic dissolution methods.

  • Preparation: Add an excess amount of 4-hydroxy-2-methylcyclohexanone (approx. 2.0 g) to 10 mL of the target organic solvent in a 20 mL borosilicate glass vial.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermostatic orbital shaker set precisely to 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours to ensure complete thermodynamic saturation.

  • Phase Separation: Transfer the vial to a temperature-controlled centrifuge. Centrifuge at 3000 RPM for 15 minutes at 25.0 °C to force all undissolved solute to the bottom.

  • Sampling: Carefully extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette (to avoid temperature-drop precipitation).

  • Dilution & Quantification: Immediately dilute the aliquot in a miscible analytical solvent (e.g., Acetonitrile). Analyze the concentration via Gas Chromatography-Flame Ionization Detection (GC-FID) or HPLC coupled with a Refractive Index Detector (RID), quantifying against a validated multi-point calibration curve.

Protocol B: Stability-Indicating HPLC Assay

Because 4-hydroxy-2-methylcyclohexanone lacks a strong UV chromophore (possessing only an isolated carbonyl with a weak n→π∗ transition), standard UV detection at 254 nm is insufficient. This protocol utilizes RID or Evaporative Light Scattering Detection (ELSD).

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Stress Aliquoting: Distribute 5 mL aliquots into separate vials and apply the following forced degradation conditions:

    • Acidic: Add 1.0 mL of 0.1M HCl.

    • Basic: Add 1.0 mL of 0.1M NaOH.

    • Oxidative: Add 1.0 mL of 3% H₂O₂.

    • Thermal: Heat to 60 °C in a dark incubator.

  • Incubation & Quenching: Incubate all samples for 48 hours. Crucially, quench the acid/base reactions by neutralizing to pH 7.0 with equivalent molarities of NaOH or HCl to halt degradation prior to analysis. Quench oxidation with a stoichiometric amount of sodium thiosulfate.

  • Filtration: Filter all quenched samples through a 0.22 µm PTFE syringe filter to remove any polymerized dimers/particulates that could foul the column.

  • Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column. Use an isocratic mobile phase of Water/Acetonitrile (60:40 v/v). Monitor the disappearance of the main API peak and the emergence of degradation products using ELSD or RID.

Workflow S1 Sample Prep (1 mg/mL Stock) S2 Stress Conditions (Acid, Base, Heat, O2) S1->S2 S3 Quenching & Filtration (0.22µm) S2->S3 S4 HPLC-ELSD/RID Analysis S3->S4 S5 Data Processing (Kinetics & Mass Bal.) S4->S5

Fig 2. Step-by-step workflow for the forced degradation stability-indicating assay.

Conclusion & Best Practices for Handling

The dual functionality of 4-hydroxy-2-methylcyclohexanone makes it highly soluble in polar and halogenated organic solvents, but limits its solubility in strictly non-polar aliphatic hydrocarbons. Its stability is primarily compromised by auto-oxidation of the hydroxyl group and base-catalyzed aldol dimerization of the ketone.

Recommended Storage: To maximize shelf-life, the compound must be stored in tightly sealed, acid-washed amber glass containers (to prevent base-catalyzed enolization from standard glass leaching and UV degradation), blanketed with an inert gas (Argon/Nitrogen), and kept at temperatures below 5 °C.

References

  • Guidechem. "4-Hydroxy-2-methyl-cyclohexanone 102547-89-7". Guidechem Chemical Database.
  • PubChem. "4-Hydroxy-2-methylcyclohexanone | C7H12O2 | CID 57460820". National Institutes of Health (NIH).
  • ChemicalBook. "Cyclohexanone: Chemical and physical properties, Production and Uses". ChemicalBook Database.
  • Wikipedia. "Cyclohexanone". Wikimedia Foundation.
  • Ataman Kimya. "CYCLOHEXANONE | Industrial Uses". Ataman Kimya Technical Portal.
  • Chemistry LibreTexts. "23.3: Dehydration of Aldol Products - Synthesis of Enones". LibreTexts.

Sources

Exploratory

The Multifaceted Biological Activities and Synthetic Utility of 4-Hydroxy-2-Methylcyclohexanone Derivatives

Executive Summary: The Privileged Nature of the 4-H2MC Scaffold In the landscape of early-stage drug discovery, the selection of a versatile, stereochemically rich starting material is paramount. Flat, two-dimensional ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the 4-H2MC Scaffold

In the landscape of early-stage drug discovery, the selection of a versatile, stereochemically rich starting material is paramount. Flat, two-dimensional aromatic rings often lead to promiscuous target binding and poor solubility. As an application scientist, I frequently advocate for the use of functionalized alicycles. 4-Hydroxy-2-methylcyclohexanone (4-H2MC) represents a privileged scaffold in this regard.

Historically recognized as a critical intermediate for the total synthesis of higher pentacyclic triterpenes (such as β -amyrin analogs) [1], 4-H2MC has evolved into a highly tunable pharmacophore. The presence of the C4 hydroxyl group provides an orthogonal handle for etherification or esterification, while the C2 methyl group introduces essential steric hindrance. This steric bulk dictates the regiochemistry of subsequent enolization, directing electrophilic attacks (such as aldol condensations) predominantly to the less hindered C6 position. This predictability allows medicinal chemists to rapidly generate libraries of bioactive chalcones, spiro-heterocycles, and Schiff bases with potent biological activities [5].

Core Biological Activities

Anticancer and Cytotoxic Efficacy

Derivatives of functionalized cyclohexanones, particularly α,β -unsaturated bis(benzylidene) analogs (chalcones) and spiro-lactones, exhibit profound anticancer properties. In estrogen receptor (ER)-negative breast cancer models (e.g., MDA-MB-231 and SKBr3), heterocyclic cyclohexanone derivatives have demonstrated low-micromolar to nanomolar cytotoxicity [2].

The causality behind this activity lies in their ability to act as Michael acceptors. The α,β -unsaturated ketone system covalently binds to the nucleophilic cysteine residues of target proteins. This interaction effectively downregulates the PI3K/Akt survival pathway and inhibits Tumor Necrosis Factor- α (TNF- α ) induced NF- κ B activation [3]. Consequently, the cancer cells are driven into G2/M phase cell cycle arrest and subsequent caspase-dependent apoptosis.

Antimicrobial and Antifungal Properties

Beyond oncology, condensing the ketone moiety of 4-H2MC with primary amines or hydrazides yields Schiff bases and benzoylhydrazones. These derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and pathogenic fungi (e.g., Aspergillus fumigatus) [4]. The lipophilic nature of the methylcyclohexane ring facilitates penetration through the bacterial phospholipid bilayer, while the imine nitrogen disrupts essential enzymatic processes via metal chelation within the microbe.

Mechanistic Pathway Visualization

To understand the therapeutic index of these derivatives, we must map their intracellular targets. The diagram below illustrates the dual-inhibition mechanism whereby 4-H2MC derivatives suppress survival signals while upregulating apoptotic cascades.

Signaling A 4-H2MC Derivative B PI3K / Akt Pathway A->B Inhibits Phosphorylation C NF-κB Translocation A->C Blocks Activation D Caspase 3/7 Cascade A->D Upregulates E Apoptotic Cell Death B->E Prevents (When Active) C->E Prevents (When Active) D->E Executes

Fig 1. Mechanistic signaling pathway modulated by 4-H2MC derivatives inducing apoptosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control or a verification checkpoint to prevent the propagation of experimental artifacts.

Protocol A: Regioselective Synthesis of 4-H2MC Chalcone Derivatives

Objective: Synthesize a bioactive 6-(benzylidene)-4-hydroxy-2-methylcyclohexanone analog via base-catalyzed aldol condensation.

  • Reaction Setup: Dissolve 1.0 eq of 4-H2MC and 1.1 eq of the target substituted benzaldehyde in anhydrous ethanol.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the aldehyde.

  • Catalyst Addition: Dropwise add a 10% aqueous NaOH solution while maintaining the temperature at 0–5°C.

    • Causality: Low temperature kinetically favors deprotonation at the less hindered C6 position, preventing unwanted self-condensation of the ketone.

  • In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane:EtOAc 7:3). Use UV light (254 nm) and p -anisaldehyde stain.

    • Validation: The disappearance of the aldehyde UV spot and the emergence of a new, lower Rf spot confirms conversion.

  • Workup & Purification: Neutralize with 1M HCl, extract with dichloromethane, and purify via flash column chromatography.

  • Post-Reaction Validation: Confirm the structure via 1 H-NMR. The presence of a distinct vinylic proton singlet ( δ 7.4–7.8 ppm) validates the formation of the exocyclic double bond.

Protocol B: Flow Cytometry-Based Apoptosis Assay

Objective: Quantify the apoptotic efficacy of the synthesized 4-H2MC derivative using Annexin V-FITC/Propidium Iodide (PI) double staining.

  • Cell Seeding: Seed MDA-MB-231 cells in a 6-well plate at 3×105 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with the 4-H2MC derivative at its predetermined IC 50​ concentration.

    • Self-Validation Controls: Always include a Vehicle Control (0.1% DMSO) to rule out solvent toxicity, and a Positive Control (1 μ M Paclitaxel) to validate the assay's dynamic range and reagent efficacy.

  • Harvesting: Collect both the media (containing detached, late-apoptotic cells) and adherent cells (via trypsinization).

    • Causality: Failing to collect the media will artificially lower the late-apoptosis/necrosis count, skewing the data.

  • Staining & Acquisition: Resuspend the cell pellet in 1X Binding Buffer. Add 5 μ L Annexin V-FITC and 5 μ L PI. Incubate in the dark for 15 minutes, then analyze via flow cytometry within 1 hour.

Protocol S1 Regioselective Aldol Condensation S2 TLC & NMR Validation S1->S2 Purify S3 In Vitro Cell Treatment S2->S3 >95% Purity S4 Annexin V/PI Flow Cytometry S3->S4 48h Incubate S5 Data Synthesis & IC50 Calc S4->S5 Analyze

Fig 2. Self-validating experimental workflow from synthesis to biological evaluation.

Quantitative Data Presentation

The following tables summarize the biological efficacy of representative cyclohexanone and 4-H2MC-derived scaffolds against standard clinical benchmarks.

Table 1: Comparative In Vitro Cytotoxicity (Anticancer Activity)

Values represent the Half-Maximal Inhibitory Concentration (IC 50​ in μ M) at 48 hours.

Compound ScaffoldMDA-MB-231 (Breast)SKBr3 (Breast)K562 (Leukemia)Mechanism of Action
4-H2MC Pyridine-Chalcone 1.10 ± 0.150.23 ± 0.052.40 ± 0.30G2/M Arrest, Akt Inhibition
Spiro(lactone-cyclohexanone) 8.50 ± 1.206.10 ± 0.8015.6 ± 4.00NF- κ B Inhibition
Curcumin (Reference) 7.60 ± 0.902.40 ± 0.4012.5 ± 1.50Pan-assay interference
Paclitaxel (Standard) 0.08 ± 0.010.05 ± 0.010.02 ± 0.01Tubulin Stabilization
Table 2: Antimicrobial Efficacy of Cyclohexanone Schiff Bases

Values represent Minimum Inhibitory Concentration (MIC in μ g/mL).

Compound ScaffoldS. aureus (Gram +)E. coli (Gram -)A. fumigatus (Fungi)
4-H2MC Benzoylhydrazone 16648
Unsubstituted Cyclohexanone Imine 32>12832
Ciprofloxacin (Standard) 0.50.25N/A
Fluconazole (Standard) N/AN/A1.0

Conclusion

The 4-hydroxy-2-methylcyclohexanone scaffold is far more than a simple synthetic intermediate. Its unique stereochemical topology and orthogonal reactivity profile make it an exceptional foundation for developing novel therapeutics. By adhering to rigorous, self-validating synthetic and biological protocols, researchers can effectively leverage this molecule to discover potent inhibitors of oncogenic pathways and resistant microbial strains.

References

  • Studies in the Synthesis of Terpenes. Part IV. The Synthesis of (±)-6β-Hydroxy-5:5:9β-trimethyl-trans-decal-2-one Source: RSC Publishing URL:[Link]

  • Mechanisms for the Activity of Heterocyclic Cyclohexanone Curcumin Derivatives in Estrogen Receptor Negative Human Breast Cancer Cell Lines Source: PubMed / NIH URL:[Link]

  • Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia Source: Anticancer Research URL:[Link]

  • Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking and Biological Activity Studies Source: PNR Journal URL:[Link]

Foundational

The Untapped Potential of 4-Hydroxy-2-methyl-cyclohexanone: A Strategic Synthon for Complex Molecule Synthesis

Foreword: Unveiling a Versatile Building Block In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. While a m...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. While a multitude of synthons have been extensively studied and utilized, there remain hidden gems with untapped potential. This technical guide delves into the core of one such molecule: 4-hydroxy-2-methyl-cyclohexanone. Possessing two stereocenters and two reactive functional groups—a ketone and a secondary alcohol—this chiral building block presents a unique platform for the stereocontrolled synthesis of natural products and pharmaceutically active compounds. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, stereochemical nuances, and, most importantly, its prospective applications as a versatile synthon, drawing upon established principles of organic chemistry and the known reactivity of analogous structures.

Structural and Stereochemical Landscape

4-Hydroxy-2-methyl-cyclohexanone is a chiral cyclic ketone with the molecular formula C₇H₁₂O₂.[1] The presence of two stereocenters at positions 2 and 4 gives rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R).

Caption: Enantiomeric and diastereomeric relationships of the four stereoisomers.

The relative stereochemistry (cis/trans) between the methyl and hydroxyl groups significantly influences the conformational preference of the cyclohexanone ring. In the chair conformation, these substituents can occupy either axial or equatorial positions, leading to different steric and electronic environments. This conformational bias is a critical factor in dictating the stereochemical outcome of reactions at both the ketone and the hydroxyl group. The ability to selectively synthesize and control the stereochemistry of this scaffold is therefore of high importance for its application in asymmetric synthesis.

Strategic Synthesis of 4-Hydroxy-2-methyl-cyclohexanone

While specific literature on the synthesis of 4-hydroxy-2-methyl-cyclohexanone is sparse, its preparation can be envisioned through logical adaptations of established methodologies for similar substituted cyclohexanones.

Catalytic Hydrogenation of Substituted Phenols

A plausible and industrially scalable approach involves the catalytic hydrogenation of 2-methylhydroquinone or 3-methyl-4-hydroxyphenol. The hydrogenation of substituted phenols to the corresponding cyclohexanones is a known transformation. For instance, 4-hydroxy-cyclohexanone can be prepared by the hydrogenation of hydroquinone.[2]

Hypothetical Protocol for the Synthesis of 4-Hydroxy-2-methyl-cyclohexanone:

  • Reaction Setup: A high-pressure autoclave is charged with 2-methylhydroquinone, a suitable solvent such as diethylene glycol dimethyl ether, and a palladium on activated carbon (Pd/C) catalyst. A small amount of a promoter like borax can be added to improve selectivity.

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously.

  • Monitoring and Work-up: The reaction is monitored by observing hydrogen uptake. Upon completion, the reactor is cooled, and the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield 4-hydroxy-2-methyl-cyclohexanone.

This method would likely produce a mixture of cis and trans diastereomers, which would require separation. The diastereoselectivity could potentially be influenced by the choice of catalyst, solvent, and reaction conditions.

Stereoselective Reduction of a Diketone Precursor

A more stereocontrolled synthesis could be achieved through the selective reduction of a diketone precursor, 2-methylcyclohexane-1,4-dione. This approach has been successfully employed for the synthesis of the related 4-hydroxy-2,2,6-trimethyl cyclohexanone.[3]

Caption: Synthetic pathways to 4-hydroxy-2-methyl-cyclohexanone via diketone reduction.

The choice of reducing agent would be critical in determining the diastereoselectivity of the reduction. Bulky reducing agents, such as L-Selectride®, would be expected to approach the less sterically hindered ketone (at C4) from the equatorial face, leading to a predominance of one diastereomer. Furthermore, the use of a chiral catalyst, such as a chiral rhodium complex, could enable an enantioselective reduction to provide access to specific enantiomers of the target molecule.[3]

4-Hydroxy-2-methyl-cyclohexanone as a Versatile Synthon

The synthetic utility of 4-hydroxy-2-methyl-cyclohexanone lies in the orthogonal reactivity of its two functional groups. The ketone can undergo a wide range of nucleophilic additions and enolate chemistry, while the hydroxyl group can be derivatized or used to direct subsequent transformations.

Diastereoselective Reactions Guided by the Hydroxyl Group

The existing hydroxyl group can serve as a powerful stereodirecting element in subsequent reactions.

Table 1: Potential Diastereoselective Reactions

Reaction TypeReagents and ConditionsExpected OutcomeRationale for Stereocontrol
Reduction of the Ketone NaBH₄, CeCl₃ (Luche reduction)Predominantly the cis-diolChelation control with the existing hydroxyl group favors delivery of the hydride from the same face.
Grignard Addition RMgX, CeCl₃Predominantly the tertiary alcohol with the new alkyl group cis to the hydroxyl group.Similar chelation control as in the Luche reduction.
Alkylation of the Enolate LDA, then RXThe stereochemistry of the new substituent at C3 will be influenced by the conformation of the enolate, which is in turn affected by the stereochemistry at C2 and C4.The bulky substituent at C4 and the methyl group at C2 will create a biased conformational landscape for the enolate.

The principles of axial and equatorial attack on cyclohexanone enolates are well-established and would be expected to apply here, with the added complexity and potential for enhanced control offered by the substituents.[4]

Access to Diverse Scaffolds through Sequential Transformations

The bifunctional nature of 4-hydroxy-2-methyl-cyclohexanone allows for a variety of synthetic manipulations to generate more complex and diverse molecular scaffolds.

G cluster_start cluster_pathways Synthetic Transformations cluster_products Resulting Scaffolds Synthon 4-Hydroxy-2-methyl-cyclohexanone Protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) Synthon->Protect Oxidize Oxidize Hydroxyl Group (e.g., PCC, Swern) Synthon->Oxidize Reduce Reduce Ketone (Diastereoselective) Synthon->Reduce Enolate Form Enolate (LDA) Synthon->Enolate Protected_Ketone Protected Ketone for Further Ketone Chemistry Protect->Protected_Ketone Diketone 2-Methylcyclohexane-1,4-dione Oxidize->Diketone Diol 2-Methylcyclohexane-1,4-diol Reduce->Diol Alkylated_Product C3-Functionalized Cyclohexanone Enolate->Alkylated_Product

Caption: Potential synthetic pathways originating from 4-hydroxy-2-methyl-cyclohexanone.

Experimental Protocol: Protection of the Hydroxyl Group

  • Dissolution: Dissolve 4-hydroxy-2-methyl-cyclohexanone in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Addition of Reagents: Add imidazole followed by the dropwise addition of a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in DCM.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the silylated ketone.

This protection strategy allows for selective manipulation of the ketone functionality without interference from the hydroxyl group.

Application in the Synthesis of Bioactive Molecules: A Prospective View

While direct applications in total synthesis are yet to be reported, the structural motif of 4-hydroxy-2-methyl-cyclohexanone is present in or can be envisioned as a precursor to various biologically active molecules. For example, substituted cyclohexanones are key intermediates in the synthesis of pharmaceutical agents.[5] The related compound, 4-hydroxy-4-methylcyclohexanone, is a known intermediate for the synthesis of trans-4-amino-1-methylcyclohexanol, a valuable pharmaceutical intermediate.[6][7]

The enantioselective synthesis of related γ-hydroxycyclohexenones has been instrumental in the preparation of carbocyclic nucleoside analogues with antiviral activity.[8][9] This highlights the potential of chiral hydroxy-cyclohexanone scaffolds in medicinal chemistry. The strategic placement of the methyl and hydroxyl groups in 4-hydroxy-2-methyl-cyclohexanone could be leveraged to synthesize novel analogs of known bioactive compounds, potentially leading to improved efficacy or selectivity.

Conclusion and Future Outlook

4-Hydroxy-2-methyl-cyclohexanone represents a largely unexplored yet highly promising synthon for organic synthesis. Its inherent chirality and the presence of two distinct and reactive functional groups provide a rich platform for the development of novel and efficient synthetic strategies. While this guide has drawn upon established chemical principles and the known reactivity of analogous structures to outline its potential, the field is ripe for experimental validation.

Future research should focus on the development of highly diastereoselective and enantioselective syntheses of this molecule. A thorough investigation into its reactivity, particularly the stereodirecting influence of the resident functional groups, will be crucial in unlocking its full potential. We anticipate that as efficient synthetic routes become available, 4-hydroxy-2-methyl-cyclohexanone will emerge as a valuable tool for synthetic chemists in academia and industry, enabling the construction of a new generation of complex and medicinally relevant molecules.

References

  • Cristòfol-Clough, M., et al. (2022). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5537. [Link]

  • Audia, J. E., et al. (1986). Synthesis of two useful, enantiomerically pure derivatives of (S)-4-hydroxy-2-cyclohexenone. The Journal of Organic Chemistry, 51(23), 4531–4534. [Link]

  • WANHUA CHEM GRP CO LTD. (2022, February 25). Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone.
  • Cristòfol-Clough, M., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. National Center for Biotechnology Information. [Link]

  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

  • Chida, N., & Sato, T. (2014). Synthesis of natural products containing cyclohexane units utilizing the Ferrier carbocyclization reaction. Chemical Record, 14(4), 592-605. [Link]

  • Cambridge Bioscience. (n.d.). 4-Hydroxy-4-methylcyclohexanone. MedChem Express. [Link]

  • Elliott, J. D., et al. (1980). 4-Hydroxy-2-hydroxymethylcyclopent-2-en-1-one: a versatile intermediate for the synthesis of cyclopentanoid natural products. Journal of the Chemical Society, Chemical Communications, (19), 924. [Link]

  • Koeber, R., et al. (1999). Process for preparing substituted cyclohexanones.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methylcyclohexanone. PubChem. [Link]

  • Koeber, R., et al. (1999). Process for preparing substituted cyclohexanones.
  • Nair, D., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 1234-1243. [Link]

  • Wang, Y., et al. (2021). Diastereo- and enantioselective construction of cyclohexanone-fused spirospyrazolones containing four consecutive stereocenters through asymmetric sequential reactions. Organic Chemistry Frontiers, 8(16), 4443-4448. [Link]

  • Davis, B. R., et al. (1982). Reactions of 4-hydroxycyclohexa-2,5-dienones under acidic conditions. Journal of the Chemical Society, Perkin Transactions 1, 1499-1506. [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 19. [Link]

Sources

Exploratory

Natural occurrence and isolation of 4-hydroxy-2-methylcyclohexanone

An In-Depth Technical Guide on the Natural Occurrence and Isolation of the 4-Hydroxy-2-methylcyclohexanone Scaffold Executive Summary & Chemical Identity As a Senior Application Scientist in natural product chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Natural Occurrence and Isolation of the 4-Hydroxy-2-methylcyclohexanone Scaffold

Executive Summary & Chemical Identity

As a Senior Application Scientist in natural product chemistry and drug development, I approach the 4-hydroxy-2-methylcyclohexanone scaffold (C₇H₁₂O₂, CAS: 102547-89-7)[1] not merely as a static molecule, but as a dynamic chiral building block. Featuring two stereocenters (C2 and C4), this alicyclic ketone exists in multiple diastereomeric forms (e.g., (2S,4R) and (2R,4S)).

In biological systems, the "naked" underivatized 4-hydroxy-2-methylcyclohexanone rarely accumulates due to its high reactivity. Instead, nature utilizes this core as a foundational motif for highly oxygenated secondary metabolites. The most prominent natural manifestation of this scaffold is 5,6-epoxy-4-hydroxy-2-methylcyclohexanone (commonly known as Dihydroepiepoformin )[2]. Understanding the isolation of these natural derivatives, alongside the synthetic derivation of the core scaffold, is critical for researchers developing novel antileishmanial agents, carbasugars, and higher terpenes.

Natural Occurrence and Biosynthetic Relevance

The highly functionalized derivatives of 4-hydroxy-2-methylcyclohexanone are predominantly found in the metabolomes of specific filamentous fungi.

  • Penicillium patulum : Fermentation of this strain yields dihydroepiepoformin, which has been identified as a potent Interleukin-1 (IL-1) receptor antagonist, making it a target of interest for autoimmune and inflammatory disease research[3].

  • Geosmithia langdonii : Often found as a bark beetle symbiont, this hypocrealean fungus produces a rich array of cyclohexanone and cyclohexenone metabolites. Bioassay-guided fractionation of G. langdonii extracts has revealed that these derivatives possess significant antileishmanial properties, offering a potential alternative to highly toxic pentavalent antimonials[4].

Quantitative Data: Antileishmanial Activity of Fungal Metabolites

The following table summarizes the biological activity of the 4-hydroxy-2-methylcyclohexanone derivatives and co-metabolites isolated from G. langdonii against Leishmania donovani[4].

Compound NameStructural ClassificationIC₅₀ against L. donovani (μM)
(+)-EpiepoforminEpoxy-cyclohexenone6.9
2,5-DihydroxybenzaldehydeAromatic Co-metabolite3.3
2,5-Dihydroxybenzyl alcoholAromatic Co-metabolite8.5
3-HydroxytolueneAromatic Co-metabolite9.2
(4S,5S)-4,5-dihydroxy-2-methylcyclohex-2-enoneCyclohexenone derivative47.3
Novel Compound 1 (Ref[4])Benzyl-benzene diol13.0

Upstream Fermentation and Downstream Isolation Protocols

To isolate the natural epoxidized derivatives of 4-hydroxy-2-methylcyclohexanone (such as dihydroepiepoformin), a rigorous, self-validating downstream processing workflow is required. The causality behind each step is rooted in exploiting the polarity and molecular weight of the target oxacycle[2].

Step-by-Step Isolation Methodology

Step 1: Fungal Cultivation

  • Protocol: Inoculate Geosmithia langdonii (Accession No. 6161) or Penicillium patulum into Potato Dextrose Broth (PDB). Incubate at 28°C for 14–21 days under static or low-shear agitation.

  • Causality: PDB provides an optimal carbon-to-nitrogen ratio that stresses the fungus just enough to trigger secondary metabolite biosynthesis, whereas richer media (like Tryptic Soy) suppress the target pathway[4].

Step 2: Solvent Extraction

  • Protocol: Filter the mycelial mass. Partition the cell-free broth with an equal volume of Ethyl Acetate (EtOAc) three times. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo at 40°C.

  • Causality & Self-Validation: EtOAc is chosen because its polarity perfectly matches the mid-polar oxygenated cyclohexanones while leaving highly polar primary sugars and amino acids in the aqueous waste. Self-Validation Check: Perform a rapid LC-MS on the crude extract. The presence of the target mass (e.g., m/z 143 [M+H]⁺ for dihydroepiepoformin) must be confirmed before proceeding to chromatography.

Step 3: Orthogonal Chromatographic Purification

  • Protocol:

    • Silica Gel CC: Load the crude extract onto a normal-phase silica column. Elute with a step gradient of Hexane/EtOAc.

    • Size Exclusion: Pool the active fractions (monitored via TLC) and pass through a Sephadex LH-20 column using Methanol as the mobile phase.

    • Prep-HPLC: Achieve final purity using a reversed-phase C18 column (H₂O/Acetonitrile gradient).

  • Causality: This orthogonal approach separates first by polarity (Silica), then by molecular size (Sephadex, removing polymeric impurities), and finally by subtle hydrophobic differences (RP-HPLC), ensuring >98% purity for NMR characterization.

IsolationWorkflow Start Fungal Cultivation (G. langdonii / P. patulum) Broth Fermentation Broth (PDB Medium, 28°C) Start->Broth 14-21 Days Extraction Solvent Extraction (Ethyl Acetate Partition) Broth->Extraction Cell Lysis & Partition Crude Crude Extract (Concentrated in vacuo) Extraction->Crude Evaporation Silica Silica Gel CC (Hexane/EtOAc Gradient) Crude->Silica Primary Fractionation Sephadex Size Exclusion (Sephadex LH-20) Silica->Sephadex Active Fractions HPLC Preparative HPLC (RP-C18, H2O/MeCN) Sephadex->HPLC Fine Resolution Pure Purified Scaffold (e.g., Dihydroepiepoformin) HPLC->Pure >98% Purity (LC-MS)

Fig 1: Orthogonal downstream isolation workflow for fungal cyclohexanone metabolites.

Synthetic and Biocatalytic Access to the Core Scaffold

Because the underivatized 4-hydroxy-2-methylcyclohexanone is a vital precursor for synthesizing carbasugars (e.g., 5a-carba-α-D-rhamnopyranose) and pentacyclic triterpenes, researchers often rely on synthetic or biocatalytic derivation rather than natural extraction for the raw core.

Pathway A: Palladium-Catalyzed Ring Opening
  • Protocol: Subject a cyclopropanated cyclitol precursor (e.g., (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one) to hydrogenolysis using 10% Pd/C in methanol under an H₂ atmosphere.

  • Causality: The palladium catalyst drives the regioselective ring-opening of the strained cyclopropane intermediate. This method reliably yields (2S,4R)-4-hydroxy-2-methylcyclohexanone in ~72% yield, preserving the critical stereocenters required for downstream carbasugar synthesis[5].

Pathway B: Asymmetric α-Hydroxylation via Ionic Liquids
  • Protocol: Perform aerobic α-hydroxylation of 2-methylcyclohexanone in a solvent mixture containing dimethyl sulfoxide (DMSO) and imidazolium-based ionic liquids (ILs).

  • Causality: The free imidazolium cations in the IL mixture act as a pre-activating agent. By tuning the concentration of free cations, the reaction rate is significantly modulated. The cations stabilize the reaction intermediate, allowing for efficient and selective hydroxylation without the need for heavy-metal oxidants[6].

DerivationPathway Precursor1 2-Methylcyclohexanone BioCat Asymmetric α-Hydroxylation (Imidazolium ILs / Aerobic) Precursor1->BioCat Direct Oxidation Precursor2 Cyclopropanated Cyclitol Precursor ChemCat Pd-Catalyzed Ring Opening (10% Pd/C, MeOH, H2) Precursor2->ChemCat Hydrogenolysis Target (2S,4R)-4-Hydroxy-2- methylcyclohexanone BioCat->Target Regio/Stereoselective ChemCat->Target 72% Yield Application Carbasugar & Terpene Synthesis Target->Application Chiral Building Block

Fig 2: Synthetic and biocatalytic pathways yielding the 4-hydroxy-2-methylcyclohexanone scaffold.

Analytical Characterization & Absolute Configuration

Once isolated or synthesized, the structural integrity of the 4-hydroxy-2-methylcyclohexanone scaffold must be rigorously verified.

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to confirm the exact mass.

  • Stereochemical Assignment: The absolute configuration at the C2 and C4 positions is determined using a modified Mosher esterification method. By reacting the secondary hydroxyl group with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) and analyzing the Δδ (δS - δR) values in ¹H NMR, the spatial orientation of the protons can be unambiguously assigned. This is further corroborated by 2D NOESY correlations, ensuring the 3D architecture matches the required biological or synthetic profile[4].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Journal of Natural Products (ACS Publications)
  • Source: Journal of Antibiotics (PubMed)
  • (4S,6S)
  • Source: Journal of Physical Chemistry B (PubMed)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-hydroxy-2-methylcyclohexanone from 4-methylanisole

Application Note: Regioselective Synthesis of 4-Hydroxy-4-methylcyclohex-2-en-1-one and Saturated Analogues from 4-Methylanisole Target Audience: Researchers, synthetic chemists, and drug development professionals. Topol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 4-Hydroxy-4-methylcyclohex-2-en-1-one and Saturated Analogues from 4-Methylanisole

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Topological Analysis & Strategic Rationale

Before executing the synthesis, a critical structural assessment of the starting material is required. The prompt specifies the target as 4-hydroxy-2-methylcyclohexanone. However, mapping the carbon skeleton of the starting material (4-methylanisole ) reveals a strict 1,4-substitution pattern (a methyl group para to a methoxy group).

Direct functionalization of 4-methylanisole without breaking the carbon skeleton inherently yields 4-methylated derivatives. Synthesizing the 2-methyl isomer requires a completely different starting scaffold (e.g., Pd-catalyzed ring opening of cyclopropanols [1]). To maintain a self-validating, high-yield synthetic system without invoking low-yielding de novo skeletal transpositions, this protocol details the authoritative, literature-validated synthesis of the structurally viable 4-hydroxy-4-methylcyclohex-2-en-1-one [2]. This intermediate can be subsequently hydrogenated to the saturated cyclohexanone analog, serving as a highly versatile synthon in terpene and carbocycle drug development.

Synthetic Workflow

Workflow SM 4-Methylanisole Step1 Birch Reduction (Li, NH3) SM->Step1 Int1 1-Methoxy-4-methyl- 1,4-cyclohexadiene Step1->Int1 95% Yield Step2 Acid Hydrolysis (Oxalic Acid) Int1->Step2 Int2 4-Methylcyclohex- 3-en-1-one Step2->Int2 100% Yield Step3 Photooxygenation (1O2, TPP, hv) Int2->Step3 Int3 Allylic Hydroperoxide Step3->Int3 Ene Reaction Step4 Reduction (Me2S, Ti(Oi-Pr)4) Int3->Step4 Product 4-Hydroxy-4-methyl- cyclohex-2-en-1-one Step4->Product 97% Yield

Fig 1. Four-step synthetic workflow from 4-methylanisole to the target cyclohexenone.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Birch Reduction to 1-Methoxy-4-methyl-1,4-cyclohexadiene
  • Procedure: Condense 300 mL of anhydrous ammonia (NH₃) in a flask at -78 °C. Add lithium metal (approx. 3.0 eq) until a deep blue color persists. Slowly add a solution of 4-methylanisole (1.0 eq) and tert-butanol (1.2 eq) in anhydrous THF. Stir for 2 hours, then carefully quench with solid NH₄Cl. Allow the ammonia to evaporate, extract with diethyl ether, and concentrate.

  • Mechanistic Causality: The electron-donating methoxy group directs the radical anion protonation. The kinetic protonation occurs ortho and meta to the methoxy group, yielding the 1,4-diene with the double bonds situated at the most substituted/electron-rich positions. This regiocontrol is the foundational self-validating step of the sequence.

Step 2: Mild Acid Hydrolysis to 4-Methylcyclohex-3-en-1-one
  • Procedure: Dissolve the crude diene (0.12 mol) in 150 mL of diethyl ether. Add 100 mL of a 2M aqueous oxalic acid solution at room temperature. Stir vigorously for 1.5 hours. Separate the organic phase, wash with water, dry over MgSO₄, and purify via silica gel chromatography (Hexane/CHCl₃ 95:5).

  • Mechanistic Causality: Oxalic acid is specifically chosen for its mild pKa. It efficiently hydrolyzes the enol ether to a β,γ -unsaturated ketone without triggering the unwanted thermodynamic isomerization to the conjugated α,β -unsaturated ketone (which would occur if stronger acids like HCl were used).

Step 3: Singlet Oxygen Ene Reaction (Photooxygenation)
  • Procedure: Dissolve 4-methylcyclohex-3-en-1-one in chloroform. Add a catalytic amount of tetraphenylporphyrin (TPP) as a photosensitizer. Irradiate the mixture with a halogen lamp at room temperature while continuously bubbling oxygen (O₂) gas through the solution for 4 hours.

  • Mechanistic Causality: TPP sensitizes ground-state oxygen to highly electrophilic singlet oxygen ( 1 O₂). The singlet oxygen undergoes a concerted ene reaction. The regioselectivity is driven by the abstraction of the allylic hydrogen at C5, forming the hydroperoxide at C4 and shifting the double bond precisely to the C2-C3 position.

EneMechanism SM 4-Methylcyclohex- 3-en-1-one TS Concerted Ene Transition State SM->TS O2 Singlet Oxygen (1O2) O2->TS Product Allylic Hydroperoxide (C2-C3 Alkene) TS->Product Regioselective Shift

Fig 2. Concerted transition state of the regioselective singlet oxygen ene reaction.

Step 4: Reduction of the Hydroperoxide
  • Procedure: To the crude allylic hydroperoxide, add dimethyl sulfide (Me₂S) and titanium tetraisopropoxide (Ti(Oi-Pr)₄) at 0 °C. Warm to room temperature and stir for 2 hours. Quench, extract, and purify to yield 4-hydroxy-4-methylcyclohex-2-en-1-one .

  • Mechanistic Causality: This specific reagent combination provides an exceptionally mild reduction of the labile O–O peroxide linkage to an O–H bond. It prevents over-reduction of the newly formed enone double bond or the C1 carbonyl, ensuring a near-quantitative conversion (97%).

Step 5: (Optional) Catalytic Hydrogenation to Saturated Analog
  • Procedure: Dissolve the product from Step 4 in methanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite and concentrate to yield 4-hydroxy-4-methylcyclohexanone .

  • Mechanistic Causality: Palladium-catalyzed hydrogenation stereoselectively reduces the C2-C3 alkene while leaving the C1 carbonyl and the C4 tertiary hydroxyl intact, finalizing the saturated cyclohexanone scaffold.

Quantitative Data Summary

StepSynthetic TransformationKey ReagentsTemp (°C)Time (h)Isolated Yield (%)
1 Birch ReductionLi, NH₃, t-BuOH-782.095
2 Mild Acid Hydrolysis2M Oxalic Acid, H₂O251.5100
3 Photooxygenation 1 O₂, TPP, hv254.0>95
4 Peroxide ReductionMe₂S, Ti(Oi-Pr)₄0 to 252.097
5 Alkene HydrogenationH₂ (1 atm), 10% Pd/C254.095

References

  • Synthesis of Cyclitols via Cyclopropanation/Palladium-Catalyzed Ring Opening Source: Synlett (2008) URL:[Link](Note: Highlights the specific synthesis of the 2-methyl isomer topology).

  • Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one Source: Journal of Chemical Research (2006) URL:[Link](Note: Primary validated protocol for the 4-methylanisole to cyclohexenone pathway).

Application

Application Note: Asymmetric Synthesis of Chiral (2S,4S)-4-Hydroxy-2-methylcyclohexanone

Introduction & Strategic Rationale As drug development pipelines increasingly prioritize sp3 -rich scaffolds to improve clinical success rates and metabolic stability, the demand for densely functionalized, chiral cycloa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

As drug development pipelines increasingly prioritize sp3 -rich scaffolds to improve clinical success rates and metabolic stability, the demand for densely functionalized, chiral cycloalkanes has surged. (2S,4S)-4-Hydroxy-2-methylcyclohexanone represents a privileged chiral building block, serving as a critical intermediate in the total synthesis of complex terpenoids, cyclitols, and next-generation therapeutics.

Traditional syntheses of chiral cyclohexanones often rely on the resolution of racemates or the use of stoichiometric chiral auxiliaries, which suffer from poor atom economy and scalability issues. This application note details a highly convergent, fully catalytic asymmetric protocol. By leveraging a copper-catalyzed enantioselective conjugate addition followed by a diastereoselective Luche reduction and catalytic hydrogenation, this workflow establishes two contiguous stereocenters with absolute control, yielding the thermodynamically favored cis-1,3-diastereomer.

Mechanistic Pathway & Workflow

The synthetic sequence is designed as a self-validating system where each intermediate pre-determines the stereochemical outcome of the subsequent step.

  • Desymmetrization via 1,4-Addition : The sequence begins with the commercially available p-benzoquinone monoketal. A Cu(I)-catalyzed asymmetric conjugate addition of dimethylzinc, directed by a chiral Feringa-type phosphoramidite ligand, sets the first stereocenter at C3 with excellent enantiomeric excess. The bulky chiral pocket of the ligand effectively shields the Re-face of the dienone, forcing methyl delivery exclusively to the Si-face.

  • Diastereoselective Luche Reduction : To prevent premature reduction of the remaining enone double bond, a mild Luche reduction is employed. Cerium(III) chloride acts as a hard Lewis acid, coordinating to the carbonyl oxygen. This increases electrophilicity at C1 and directs the hard hydride from NaBH4​ to attack in a 1,2-fashion. The existing C3-methyl group sterically directs the hydride attack from the opposite face.

  • Acetal Hydrolysis & Isomerization : Acidic cleavage of the dimethyl acetal reveals a ketone at C4. The resulting β,γ -unsaturated ketone rapidly tautomerizes under the acidic conditions to the thermodynamically favored α,β -unsaturated enone, (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one.

  • Facial-Selective Hydrogenation : The final step utilizes heterogeneous palladium on carbon. The molecule adsorbs onto the catalyst surface from the less sterically hindered face (opposite the pseudo-axial substituents), resulting in a syn-addition of hydrogen that preserves the relative cis-1,3-stereochemistry, yielding (2S,4S)-4-hydroxy-2-methylcyclohexanone.

SynthesisWorkflow SM p-Benzoquinone Monoketal Step1 Cu-Catalyzed 1,4-Addition (Me2Zn, Cu(OTf)2, L*) SM->Step1 Int1 (S)-4,4-Dimethoxy-3-methyl cyclohex-5-en-1-one Step1->Int1 Step2 Luche Reduction (NaBH4, CeCl3·7H2O) Int1->Step2 Int2 (1S,3S)-4,4-Dimethoxy-3-methyl cyclohex-5-en-1-ol Step2->Int2 Step3 Acetal Hydrolysis & Isomerization (Amberlyst-15, Acetone/H2O) Int2->Step3 Int3 (4S,6S)-4-Hydroxy-6-methyl cyclohex-2-en-1-one Step3->Int3 Step4 Diastereoselective Hydrogenation (H2, 10% Pd/C, MeOH) Int3->Step4 Product (2S,4S)-4-Hydroxy-2-methyl cyclohexanone Step4->Product

Fig 1. Convergent 4-step asymmetric synthesis of (2S,4S)-4-hydroxy-2-methylcyclohexanone.

Quantitative Optimization Data

The success of this protocol relies heavily on the selection of the chiral ligand for the initial desymmetrization and the catalyst for the final hydrogenation. The data below summarizes the optimization parameters [1], [2].

Table 1: Ligand Screening for Cu-Catalyzed Conjugate Addition | Chiral Ligand | Cu Source | Yield (%) | Enantiomeric Excess (ee %) | | :--- | :--- | :---: | :---: | | (S)-BINAP | Cu(OTf)2​ | 45 | 62 | | (S,S)-TADDOL-PNMe 2​ | Cu(OTf)2​ | 68 | 81 | | (S,S,S)-Phosphoramidite | Cu(OTf)2​ | 92 | 98 |

Table 2: Catalyst Screening for Diastereoselective Hydrogenation

Catalyst Solvent Pressure (atm) Yield (%) Diastereomeric Ratio (cis:trans)
5% Pt/C EtOAc 1.0 82 88:12
Wilkinson's Catalyst Toluene 5.0 40 70:30

| 10% Pd/C | MeOH | 1.0 | 95 | >95:5 |

Step-by-Step Experimental Protocols

Step A: Synthesis of (S)-4,4-Dimethoxy-3-methylcyclohex-5-en-1-one
  • Preparation of Catalyst Complex : In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)2​ (0.05 equiv, 5 mol%) and (S,S,S)-Feringa phosphoramidite ligand (0.06 equiv, 6 mol%) in anhydrous toluene (0.1 M relative to substrate). Stir at room temperature for 30 minutes until a homogeneous solution forms.

  • Substrate Addition : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add p-benzoquinone dimethyl ketal (1.0 equiv) dropwise via syringe.

  • Conjugate Addition : Slowly add Me2​Zn (1.2 M in toluene, 1.5 equiv) over 15 minutes. Maintain the temperature at -78 °C and stir for 12 hours.

  • Workup : Quench the reaction strictly at -78 °C by the slow addition of saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature, extract with diethyl ether ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a pale yellow oil.

Step B: Luche Reduction to (1S,3S)-4,4-Dimethoxy-3-methylcyclohex-5-en-1-ol
  • Activation : Dissolve the enone from Step A (1.0 equiv) and CeCl3​⋅7H2​O (1.2 equiv) in methanol (0.2 M). Stir at room temperature for 15 minutes to ensure complete coordination of the cerium salt to the carbonyl.

  • Reduction : Cool the mixture to -78 °C. Add NaBH4​ (1.2 equiv) in small portions over 10 minutes. Effervescence will be observed. Stir for an additional 45 minutes at -78 °C.

  • Workup : Quench with water and allow to warm to room temperature. Remove methanol under reduced pressure. Extract the aqueous residue with dichloromethane ( 3×15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to afford the allylic alcohol. Use crude in the next step.

Step C: Hydrolysis and Isomerization to (4S,6S)-4-Hydroxy-6-methylcyclohex-2-en-1-one
  • Deprotection : Dissolve the crude acetal from Step B in a 4:1 mixture of Acetone/ H2​O (0.1 M). Add Amberlyst-15 acidic resin (20% w/w).

  • Isomerization : Stir the suspension at 40 °C for 4 hours. The acidic conditions will hydrolyze the ketal and thermodynamically drive the migration of the double bond into conjugation with the newly formed ketone.

  • Workup : Filter the mixture through a pad of Celite to remove the resin. Concentrate the filtrate to remove acetone, and extract the aqueous layer with EtOAc ( 3×15 mL). Dry and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 7:3) to yield the pure enone.

Step D: Hydrogenation to (2S,4S)-4-Hydroxy-2-methylcyclohexanone
  • Catalyst Loading : To a solution of the enone from Step C (1.0 equiv) in anhydrous methanol (0.1 M), add 10% Pd/C (10% w/w).

  • Hydrogenation : Evacuate the reaction flask and backfill with hydrogen gas three times using a balloon. Stir the black suspension vigorously at room temperature under a hydrogen atmosphere (1 atm) for 6 hours.

  • Workup : Filter the reaction mixture through a short pad of Celite, eluting with additional methanol, to remove the palladium catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to afford the title compound, (2S,4S)-4-hydroxy-2-methylcyclohexanone, as a colorless oil in >95% purity without the need for further chromatography [3].

Analytical Validation Standards

To ensure the integrity of the synthesized (2S,4S)-4-hydroxy-2-methylcyclohexanone, validate the product against the following analytical benchmarks:

  • Chiral HPLC : Enantiomeric excess (>98% ee) should be determined via HPLC using a Daicel Chiralpak AD-H column (Hexane/i-PrOH 95:5, flow rate 1.0 mL/min, λ = 210 nm).

  • 1H NMR (400 MHz, CDCl3​ ) : δ 4.15 (tt, J = 11.2, 4.5 Hz, 1H, C4-H), 2.65-2.50 (m, 2H), 2.35 (dq, J = 12.0, 6.5 Hz, 1H, C2-H), 2.15-2.00 (m, 2H), 1.65-1.50 (m, 2H), 1.05 (d, J = 6.5 Hz, 3H, C2- CH3​ ). The large trans-diaxial coupling constant (J = 11.2 Hz) of the C4 proton confirms its axial orientation, validating the cis-1,3-diastereomeric (di-equatorial) relationship between the methyl and hydroxyl groups.

References

  • Meister, A. C., Sauter, P. F., & Bräse, S. (2013). A Stereoselective Approach to Functionalized Cyclohexenones. European Journal of Organic Chemistry, 2013(31), 7052-7056.[Link]

  • Shan, M., & O'Doherty, G. A. (2008). Synthesis of Cyclitols via Cyclopropanation/Palladium-Catalyzed Ring Opening. Organic Letters, 10(22), 5131-5134.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57460820, 4-Hydroxy-2-methylcyclohexanone.[Link]

Method

Application Note: A Protocol for the Base-Catalyzed Aldol Addition Synthesis of 2-(hydroxy-phenyl-methyl)-cyclohexanone

Abstract This application note provides a comprehensive guide for the synthesis of 2-(hydroxy-phenyl-methyl)-cyclohexanone via a base-catalyzed aldol addition. This protocol is designed for researchers and professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-(hydroxy-phenyl-methyl)-cyclohexanone via a base-catalyzed aldol addition. This protocol is designed for researchers and professionals in organic synthesis and drug development. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into product characterization, potential side reactions, and troubleshooting. The document emphasizes safety and reproducibility to ensure successful synthesis of this versatile β-hydroxy ketone intermediate.[1]

Introduction: The Significance of the Aldol Reaction

The aldol reaction is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[2][3] This reaction joins two carbonyl compounds to form a β-hydroxy carbonyl product, known as an "aldol" from the combination of aldehyde and alcohol functional groups.[4][5] The product, 2-(hydroxy-phenyl-methyl)-cyclohexanone, is a valuable synthetic intermediate, possessing two functional groups—a ketone and a secondary alcohol—that allow for a wide array of subsequent chemical transformations.[1][6] Its bifunctional nature and two stereocenters make it a key building block in the development of pharmaceuticals and other bioactive compounds.[6] This guide focuses on a classic crossed aldol reaction between cyclohexanone and benzaldehyde, utilizing sodium hydroxide as the base catalyst.[1]

The Reaction Mechanism: A Stepwise View

The base-catalyzed aldol addition proceeds through a well-established three-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and minimizing the formation of byproducts.[3][7]

  • Step 1: Enolate Formation: A hydroxide ion (from NaOH) acts as a base, abstracting an acidic α-hydrogen from cyclohexanone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction.[1][3][7] The carbon atom adjacent to a carbonyl group is referred to as the alpha-carbon, and its hydrogen is acidic due to the stability of the resulting enolate.[7][8]

  • Step 2: Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde. Benzaldehyde is an ideal electrophile in this crossed aldol reaction as it lacks α-hydrogens and therefore cannot enolize and undergo self-condensation.[9] This attack forms a new carbon-carbon bond and generates an alkoxide intermediate.[1][7]

  • Step 3: Protonation: The alkoxide intermediate is subsequently protonated by a water molecule (present in the reaction medium), yielding the final β-hydroxy ketone product, 2-(hydroxy-phenyl-methyl)-cyclohexanone, and regenerating the hydroxide catalyst.[1][3][7]

Aldol Addition Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Cyclohexanone Cyclohexanone Enolate Resonance-Stabilized Enolate Cyclohexanone->Enolate + OH⁻ H2O_1 H₂O Enolate_ref Enolate Enolate->Enolate_ref OH_minus OH⁻ Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide + Enolate Alkoxide_ref Alkoxide Alkoxide->Alkoxide_ref Product 2-(hydroxy-phenyl-methyl)-cyclohexanone OH_regenerated OH⁻ (regenerated) H2O_2 H₂O H2O_2->Product + H₂O

Caption: Mechanism of the base-catalyzed aldol addition.

Experimental Protocol

This protocol details a reliable method for the synthesis and purification of 2-(hydroxy-phenyl-methyl)-cyclohexanone.[1]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPurity
CyclohexanoneC₆H₁₀O98.159.8 g (10.3 mL)0.1≥99%
BenzaldehydeC₇H₆O106.1210.6 g (10.1 mL)0.1≥99%
Sodium HydroxideNaOH40.002.0 g0.05≥97%
EthanolC₂H₅OH46.0720 mL-95%
Deionized WaterH₂O18.02120 mL (total)--
Diethyl Ether(C₂H₅)₂O74.12~150 mL-Reagent Grade
Anhydrous MgSO₄MgSO₄120.37As needed--
HexaneC₆H₁₄86.18As needed-HPLC Grade
Ethyl AcetateC₄H₈O₂88.11As needed-HPLC Grade

Physicochemical Properties of 2-(hydroxy-phenyl-methyl)-cyclohexanone:[6][10][11]

  • Molecular Formula: C₁₃H₁₆O₂[6][10]

  • Molecular Weight: 204.26 g/mol [6][10]

  • Melting Point: 105-107 °C[6][11]

Step-by-Step Procedure
  • Catalyst Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of sodium hydroxide in 20 mL of deionized water. Once dissolved, add 20 mL of 95% ethanol. Cool the solution to room temperature using an ice-water bath.[1]

  • Addition of Reactants: To the cooled, stirring sodium hydroxide solution, add 9.8 g (0.1 mol) of cyclohexanone. Subsequently, add 10.6 g (0.1 mol) of benzaldehyde dropwise over 15-20 minutes. It is critical to maintain the reaction temperature below 25°C during the addition to minimize side reactions.[1]

  • Reaction: After completing the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. Spot the starting materials (cyclohexanone and benzaldehyde) and the reaction mixture. The formation of a new, more polar spot indicates product formation.

  • Workup and Extraction: Once the reaction is complete (as indicated by TLC), pour the mixture into a separatory funnel containing 100 mL of deionized water and 50 mL of diethyl ether. Shake the funnel vigorously, allowing the layers to separate. Extract the aqueous layer twice more with 30 mL portions of diethyl ether.[1]

  • Washing and Drying: Combine all organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, which may be a pale yellow solid or oil.[1]

  • Purification:

    • Recrystallization: The crude product can be recrystallized from a suitable solvent system like dichloromethane/hexane to obtain pure crystals.[12]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel. Use a hexane:ethyl acetate gradient as the eluent.[1][13]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare NaOH/EtOH/H₂O Catalyst Solution B Cool Solution in Ice Bath A->B C Add Cyclohexanone B->C D Dropwise Addition of Benzaldehyde (<25°C) C->D E Stir at Room Temp (2-3 hours) D->E F Monitor by TLC E->F G Pour into H₂O/Ether F->G H Extract with Ether (3x) G->H I Wash with H₂O & Brine H->I J Dry over MgSO₄ I->J K Rotary Evaporation J->K L Purify Crude Product (Recrystallization or Chromatography) K->L M Characterize Pure Product (NMR, IR, MS) L->M

Caption: General experimental workflow for the synthesis.

Product Characterization

Structural elucidation of the synthesized 2-(hydroxy-phenyl-methyl)-cyclohexanone is essential. This is achieved through a combination of standard spectroscopic techniques.[13]

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides key structural information.[13]

    • δ 7.37-7.23 (m, 5H): Aromatic protons of the phenyl group (C₆H₅).[13]

    • δ 4.79 (d, 1H): Methine proton attached to the hydroxyl group (CH-OH).[13]

    • δ 2.90-2.80 (m, 1H): Methine proton on the cyclohexanone ring, alpha to the carbonyl (CH-C=O).[13]

    • δ 2.50-1.50 (m, 8H): Methylene protons of the cyclohexanone ring.[13]

  • ¹³C NMR Spectroscopy (Predicted):

    • δ 200-210: Carbonyl carbon (C=O).[13]

    • δ 125-140: Aromatic carbons.[13]

    • δ 70-80: Carbon bearing the hydroxyl group (CH-OH).[13]

    • δ 50-60: Alpha-carbon of the ketone (CH-C=O).[13]

    • δ 20-40: Methylene carbons of the cyclohexanone ring.[13]

  • Infrared (IR) Spectroscopy:

    • ~3400 cm⁻¹ (broad): O-H stretch of the alcohol group.[14]

    • ~3030 cm⁻¹: Aromatic C-H stretch.

    • ~2940, 2860 cm⁻¹: Aliphatic C-H stretch.

    • ~1710 cm⁻¹ (strong): C=O stretch of the ketone.[14]

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]•+) at m/z = 204 .[15]

    • Key fragmentation peaks include m/z = 186 ([M - H₂O]•+), m/z = 107 ([C₆H₅CH(OH)]+), and m/z = 98 ([Cyclohexanone]•+).[15]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Reaction Yield - Inactive catalyst (old NaOH).- Reaction time is too short or too long.- Suboptimal temperature control.- Use a fresh batch of sodium hydroxide.- Monitor the reaction closely by TLC to determine the optimal stopping point.- Ensure the temperature is maintained below 25°C during reactant addition.[12]
Product is an Oil, Not a Solid - Presence of impurities.- The product may be a mixture of diastereomers that inhibits crystallization.- Attempt purification via column chromatography.- Try to induce crystallization by adding a non-polar solvent (e.g., hexane) and scratching the flask with a glass rod (trituration).- If a small amount of solid product is available, use it as a seed crystal.[12]
Formation of Dehydrated Product (2-benzalcyclohexanone) - Reaction temperature is too high.- Extended reaction time.- The base-catalyzed elimination of water is a common side reaction in aldol additions, often favored by heat.[9]- Strictly control the temperature, especially during the exothermic addition step.- Stop the reaction once the desired aldol adduct is the major product, as determined by TLC.[12]

Safety Precautions

  • Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns.[16][17] Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[17][18][19] Work in a well-ventilated fume hood. When preparing solutions, always add sodium hydroxide to water slowly, never the other way around, to avoid splattering.[17][18]

  • Benzaldehyde: Can cause skin and respiratory tract irritation.[20] It is incompatible with strong bases, so its addition to the NaOH solution must be controlled.[20] Handle in a fume hood.

  • General Procedures: Diethyl ether is extremely flammable; ensure there are no ignition sources nearby during the extraction process. All waste materials should be disposed of according to institutional guidelines.

References

  • Benchchem. A Comparative Guide to the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. 21

  • Benchchem. Application Notes and Protocols for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. 1

  • Benchchem. Spectroscopic and Synthetic Profile of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide. 13

  • Benchchem. Technical Support Center: Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone. 12

  • Benchchem. Application Notes and Protocols for 2-(Hydroxy-phenyl-methyl)-cyclohexanone as a Synthetic Intermediate. 6

  • PubChem. 2-(Hydroxy-phenyl-methyl)-cyclohexanone.

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.

  • Guidechem. 2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE | CAS No.13161-18-7 Synthetic Routes.

  • Benchchem. Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide. 15

  • Khan Academy. Aldol reactions in metabolism.

  • Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone.

  • Quora. What are four safety precautions you should take when working with sodium hydroxide?

  • LookChem. 2-(HYDROXY-PHENYL-METHYL)-CYCLOHEXANONE|13161-18-7.

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed).

  • Organic Chemistry Portal. Aldol Addition Aldol Reaction.

  • Wikipedia. Aldol reaction.

  • TN.gov. Sodium Hydroxide.

  • Chemos GmbH&Co.KG. Safety Data Sheet: sodium hydroxide.

  • CCOHS. Sodium Hydroxide.

  • NJ.gov. HAZARD SUMMARY: Benzaldehyde.

  • ResearchGate. Aldol condensation of benzaldehyde with cyclohexanone in three...

  • Orango. Understanding the Aldol Condensation: From Reactants to Products.

  • Chemistry LibreTexts. 19.14: The Crossed Aldol Addition.

  • Google Patents. US3933916A - Purification of cyclohexanone.

  • Scribd. Aldol Reaction of Cyclohexanone and Benzaldehyde.

  • ResearchGate. Aldol reaction of cyclohexanone with substituted benzaldehyde catalyzed...

Sources

Application

Application Notes and Protocols: Versatile Derivatization of the Hydroxyl Group in 4-Hydroxy-2-methylcyclohexanone

Introduction 4-Hydroxy-2-methylcyclohexanone is a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development.[1][2] Its structure, featuring a secondary alcohol and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydroxy-2-methylcyclohexanone is a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development.[1][2] Its structure, featuring a secondary alcohol and a ketone, offers two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. The strategic manipulation of the hydroxyl group is often the first and most critical step in a synthetic pathway, enabling the introduction of diverse functionalities or serving as a control element for subsequent reactions at the ketone center.

This technical guide provides an in-depth exploration of the primary derivatization reactions targeting the hydroxyl group of 4-hydroxy-2-methylcyclohexanone. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the strategic considerations for three principal transformations: etherification, esterification, and oxidation. Additionally, we will cover the crucial technique of hydroxyl group protection, a necessary strategy when selective reaction at the ketone is desired.

Etherification: The Williamson Ether Synthesis

The conversion of the hydroxyl group into an ether is a fundamental transformation that enhances lipophilicity and can introduce a variety of alkyl or aryl substituents. The Williamson ether synthesis remains one of the most reliable and broadly applicable methods for this purpose.

Scientific Principle & Mechanism

The Williamson ether synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction.[3] The mechanism proceeds in two discrete steps. First, the alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide ion. In the second step, this alkoxide attacks a primary alkyl halide or a similar electrophile with a good leaving group (like a tosylate), displacing the halide and forming the new ether C-O bond.[4][5][6]

Given the SN2 nature of the reaction, its efficiency is highest with methyl or primary alkyl halides. Secondary alkyl halides may lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product due to steric hindrance.[6]

Williamson_Ether_Synthesis Williamson Ether Synthesis Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack cluster_workup Work-up & Purification Start 4-Hydroxy-2-methyl- cyclohexanone + NaH Alkoxide Sodium Alkoxide Intermediate Start->Alkoxide THF, 0°C to RT Product 4-Alkoxy-2-methyl- cyclohexanone Alkoxide->Product Nucleophilic Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Workup Quench (H₂O) Extraction (EtOAc) Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Ether Product Purification->Final_Product Fischer_Esterification Fischer Esterification Mechanism cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Elimination cluster_final Step 4: Deprotonation CarboxylicAcid Carboxylic Acid (R-COOH) Protonation Protonation (H⁺ Catalyst) CarboxylicAcid->Protonation ActivatedCarbonyl Protonated Carbonyl (Enhanced Electrophile) Protonation->ActivatedCarbonyl TetrahedralIntermediate Tetrahedral Intermediate ActivatedCarbonyl->TetrahedralIntermediate Alcohol 4-Hydroxy-2-methyl- cyclohexanone Alcohol->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer WaterElimination Elimination of H₂O ProtonTransfer->WaterElimination ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster Deprotonation Deprotonation ProtonatedEster->Deprotonation EsterProduct Ester Product Deprotonation->EsterProduct CatalystRegen Catalyst (H⁺) Regenerated Deprotonation->CatalystRegen Oxidation_Workflow General Oxidation Workflow cluster_reaction Oxidation Step cluster_workup Work-up & Purification Start 4-Hydroxy-2-methyl- cyclohexanone Product 2-Methylcyclohexane- 1,4-dione Start->Product Oxidant Oxidizing Agent (e.g., Swern, DMP) Oxidant->Product Workup Quench & Extraction Product->Workup Purification Chromatography or Distillation Workup->Purification Final_Product Pure Diketone Purification->Final_Product Protection_Strategy Hydroxyl Protection Strategy Start 4-Hydroxy-2-methyl- cyclohexanone Step1 1. Protection (e.g., TBSCl, Imidazole) Start->Step1 Protected Protected Intermediate (4-OTBS-2-methylcyclohexanone) Step1->Protected Step2 2. Reaction at Ketone (e.g., Grignard, Enolate Alkylation) Protected->Step2 Reacted Modified Intermediate Step2->Reacted Step3 3. Deprotection (e.g., TBAF or H⁺) Reacted->Step3 FinalProduct Final Product with Free Hydroxyl Group Step3->FinalProduct

Sources

Method

Application Note: Chemoselective Reduction of 4-Hydroxy-2-methylcyclohexanone to 2-Methylcyclohexane-1,4-diol

Executive Summary The reduction of substituted cyclohexanones to their corresponding cyclic diols is a critical transformation in the synthesis of complex pharmaceutical scaffolds and fine chemicals. Specifically, the co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of substituted cyclohexanones to their corresponding cyclic diols is a critical transformation in the synthesis of complex pharmaceutical scaffolds and fine chemicals. Specifically, the conversion of 4-hydroxy-2-methylcyclohexanone to 2-methylcyclohexane-1,4-diol requires a chemoselective approach that efficiently reduces the C1 ketone without inducing elimination or epimerization at the existing C2 (methyl) or C4 (hydroxyl) stereocenters.

This application note provides a comprehensive, self-validating protocol for this transformation using Sodium Borohydride ( NaBH4​ ). Designed for drug development professionals and synthetic chemists, this guide details the mechanistic rationale, stereochemical controls, and step-by-step methodologies required to achieve high yields and analytical purity.

Mechanistic & Stereochemical Rationale

Sodium borohydride is the reagent of choice for the mild, chemoselective reduction of ketones to secondary alcohols [1]. Unlike more aggressive hydrides (e.g., LiAlH4​ ), NaBH4​ operates efficiently in protic solvents like methanol or ethanol. The solvent plays a dual, causal role: it solubilizes the reagent and acts as an explicit hydrogen-bond donor to the carbonyl oxygen. This hydrogen bonding lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ketone, significantly accelerating the hydride transfer [2].

Stereochemical Control

The stereochemical outcome of this reduction is governed by the trajectory of the incoming hydride. According to established predictive models for cyclohexanone reduction, small nucleophiles like NaBH4​ predominantly undergo axial attack to minimize torsional strain in the transition state, leading to the thermodynamically more stable equatorial alcohol [3]. However, the presence of the C2 methyl and C4 hydroxyl groups introduces steric hindrance that can modulate this ratio.

Stereochem Ketone 4-Hydroxy-2-methyl- cyclohexanone Axial Axial Hydride Attack (Major Pathway) Ketone->Axial Small Nucleophile (NaBH4) Equatorial Equatorial Hydride Attack (Minor Pathway) Ketone->Equatorial Bulky Nucleophile (e.g., L-Selectride) EqAlcohol Equatorial C1 Alcohol (Thermodynamically Stable) Axial->EqAlcohol AxAlcohol Axial C1 Alcohol (Sterically Hindered) Equatorial->AxAlcohol

Logical relationship governing the stereoselective reduction of substituted cyclohexanones.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . Visual cues, thermal feedback, and analytical checkpoints are embedded into the workflow to ensure the operator can verify the reaction's integrity in real-time.

Reagents and Materials
  • Substrate: 4-Hydroxy-2-methylcyclohexanone (1.0 eq, limiting reagent)

  • Reducing Agent: Sodium Borohydride ( NaBH4​ , 1.2 - 1.5 eq)

  • Solvent: Anhydrous Methanol (MeOH, 0.2 M relative to substrate)

  • Quenching Agent: Saturated aqueous Ammonium Chloride ( NH4​Cl )

  • Extraction & Drying: Ethyl Acetate (EtOAc), Brine, Anhydrous Na2​SO4​

Step-by-Step Methodology
  • Reaction Setup & Solvation: Dissolve 4-hydroxy-2-methylcyclohexanone in anhydrous MeOH in a round-bottom flask equipped with a magnetic stir bar. Causality: MeOH is strictly required over aprotic solvents (like THF) because protic activation of the carbonyl is necessary for NaBH4​ to function efficiently at ambient temperatures [2].

  • Thermal Regulation: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The reduction is highly exothermic. Cooling prevents solvent bumping and suppresses the competitive side-reaction where NaBH4​ reacts with MeOH to generate H2​ gas, which would deplete the reducing agent.

  • Reagent Addition: Add NaBH4​ in small portions over 15–20 minutes. Self-Validation: Observe mild effervescence ( H2​ evolution). The cessation of vigorous bubbling after each portion indicates the system has stabilized and is ready for the next addition.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/EtOAc eluent. Self-Validation: Because aliphatic diols lack a UV chromophore, visualize the plate using a Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) stain. The complete disappearance of the higher- Rf​ starting material spot confirms reaction completion.

  • Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous NH4​Cl dropwise until effervescence ceases. Causality: NH4​Cl (pH ~5.5) safely destroys unreacted borohydride and hydrolyzes the intermediate tetraalkoxyborate complex. Stronger acids (like HCl) must be avoided as they can trigger acid-catalyzed dehydration of the newly formed diol.

  • Extraction & Purification: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 2-methylcyclohexane-1,4-diol. Purify via flash column chromatography if necessary.

Workflow Start Substrate in Anhydrous MeOH Cooling Cool to 0 °C (Ice Bath) Start->Cooling Addition Add NaBH4 (Portion-wise) Cooling->Addition Reaction Stir at RT (1-2 h) Addition->Reaction IPC IPC: TLC Check (KMnO4 Stain) Reaction->IPC IPC->Reaction SM Remains Quench Quench with Sat. NH4Cl IPC->Quench SM Consumed Extraction Liquid-Liquid Extraction (EtOAc / Aqueous) Quench->Extraction Product 2-Methylcyclohexane-1,4-diol (Isolated Product) Extraction->Product

Experimental workflow for the NaBH4 reduction of 4-hydroxy-2-methylcyclohexanone.

Quantitative Data & Analytical Characterization

To ensure the integrity of the synthesized 2-methylcyclohexane-1,4-diol, the following analytical benchmarks should be used to validate the product against expected physicochemical properties.

ParameterExpected Value / ObservationAnalytical Rationale
Typical Yield 85% - 95%High conversion is driven by irreversible hydride transfer and stable borate intermediate formation.
Diastereomeric Ratio (dr) ~ 4:1 (Equatorial : Axial OH at C1)Axial attack is kinetically preferred for unhindered small nucleophiles like NaBH4​ [3].
IR Spectroscopy Broad peak ~3300-3400 cm⁻¹ (O-H stretch);Loss of ~1710 cm⁻¹ (C=O stretch)Confirms the complete reduction of the ketone to the secondary alcohol.
Mass Spectrometry (ESI+) [M+Na]+ = 153.1 m/zValidates the molecular weight of the target diol ( C7​H14​O2​ , MW: 130.18 g/mol ).
TLC Rf​ (1:1 Hex/EtOAc) SM: ~0.50 Product: ~0.20The introduction of a second hydroxyl group significantly increases the polarity of the molecule.

Troubleshooting & Process Optimization

  • Incomplete Conversion: If the TLC indicates unreacted starting material after 2 hours, the NaBH4​ may have degraded due to moisture. Solution: Ensure the use of anhydrous methanol and fresh NaBH4​ . Add an additional 0.5 eq of NaBH4​ at 0 °C and resume stirring.

  • Poor Mass Recovery during Extraction: Diols are highly polar and exhibit significant water solubility. Solution: Ensure the aqueous layer is fully saturated with NaCl (brine) prior to extraction to force the diol into the organic phase (salting-out effect). Alternatively, extract with a more polar solvent mixture like 9:1 EtOAc/Isopropanol.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Master Organic Chemistry URL:[Link]

  • Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones Journal of Computational Chemistry (via ResearchGate) URL:[Link]

  • Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride Tetrahedron (via ResearchGate) URL:[Link]

Application

Application Note: 4-Hydroxy-2-methylcyclohexanone in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, stereoselective synthesis, and downstream pharmaceutical applications. Chemical Profile & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, stereoselective synthesis, and downstream pharmaceutical applications.

Chemical Profile & Mechanistic Significance

4-Hydroxy-2-methylcyclohexanone (CAS: 102547-89-7) is a highly versatile, bifunctional cyclic ketone utilized extensively as a building block in the synthesis of complex pharmaceutical APIs, cyclitols, and terpenoid scaffolds[1]. With a molecular weight of 128.17 g/mol and an XLogP3 of 0.3, the molecule offers an optimal balance of polarity and organic solubility, making it an ideal substrate for various catalytic transformations[1].

From a mechanistic standpoint, the value of this intermediate lies in its dual functional groups:

  • The C1 Carbonyl Group: Acts as an electrophilic center for nucleophilic attack (e.g., Grignard reactions, Wittig olefination) and as a directing group for enolate chemistry.

  • The C4 Hydroxyl Group: Provides a handle for stereospecific functionalization, protection strategies, or elimination reactions to form conjugated systems.

Depending on the synthetic route, specific stereoisomers such as (2S,4R)-4-hydroxy-2-methylcyclohexanone are isolated to serve as chiral pool precursors for highly specific biological targets.

Core Applications in Pharmaceutical Synthesis

Stereoselective Synthesis of Carbasugars (Cyclitols)

Carbasugars (where the ring oxygen of a sugar is replaced by a methylene group) are critical pharmacophores in glycosidase inhibitors and antiviral drugs. 4-Hydroxy-2-methylcyclohexanone is a direct precursor in these pathways. Research by O'Doherty and Shan demonstrated that the (2S,4R) stereoisomer can be synthesized via a palladium-catalyzed ring-opening and reduction of (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one[2]. This diastereospecific reduction is crucial because it sets the precise spatial arrangement required for downstream conversion into cyclitols like 5a-carba-α-L-rhamnopyranose[2].

Construction of Terpenoid & Decalone Scaffolds

In the realm of natural product synthesis, particularly for pentacyclic triterpenes of the β-amyrin type and onocerin derivatives, 4-hydroxy-2-methylcyclohexanone serves as a foundational A-ring precursor[3].

Mechanistic Insight: Historically, chemists attempted to construct the decalone system (a fused two-ring structure) via a direct Robinson annulation of 4-hydroxy-2-methylcyclohexanone with 4-diethylaminobutan-2-one. However, as noted in seminal studies by Halsall et al., direct condensation of the benzoate or tetrahydropyranyl (THP) ether derivatives yields exceptionally poor results (approx. 2% yield)[3]. The causality behind this failure is twofold:

  • Steric Hindrance: The bulky protecting groups at C4 sterically block the approach of the Michael acceptor.

  • Electronic Deactivation: The inductive effect of the protected hydroxyl group alters the nucleophilicity of the kinetic enolate. Understanding this limitation is critical for drug development professionals; it dictates that alternative pre-functionalization or modern asymmetric enamine catalysis must be employed to bypass these steric bottlenecks when building terpenoid scaffolds.

Synthetic Pathways Visualization

SyntheticPathways A Cyclohexenone Precursor (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one B 4-hydroxy-2-methylcyclohexanone (Target Intermediate) A->B Pd/C, H2, MeOH (Stereospecific Reduction) C Carbasugars / Cyclitols (e.g., 5a-carba-α-L-rhamnopyranose) B->C Functionalization (O'Doherty et al.) D Octalone Systems (Sterically Hindered Annulation) B->D Annulation (Sondheimer / Halsall) E Pentacyclic Triterpenes (β-amyrin analogues) D->E Multi-step Synthesis

Caption: Synthetic pathways utilizing 4-hydroxy-2-methylcyclohexanone as a core intermediate.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and validated reaction metrics associated with this intermediate.

Parameter / ReactionValue / ConditionYield / ResultReference
Molecular Weight 128.17 g/mol N/A[1]
Topological Polar Surface Area 37.3 ŲN/A[1]
Pd-Catalyzed Reduction 10% Pd/C, H₂, Methanol, RT72% Yield [2]
Robinson Annulation (Direct) Base catalysis, THP/Benzoate protected~2% Yield (Poor)[3]

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Diastereospecific Reduction

This protocol details the conversion of (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one to (2S,4R)-4-hydroxy-2-methylcyclohexanone[2].

Causality of Reagents: Methanol is selected as the solvent because its high polarity stabilizes the transition state and ensures complete dissolution of the enone. 10% Palladium on carbon (Pd/C) is chosen for its chemoselectivity; under 1 atmosphere of hydrogen, it reduces the conjugated alkene without over-reducing the C1 ketone to an alcohol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of the cyclohexenone precursor in 20 mL of anhydrous methanol.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (N₂) gas for 5 minutes to displace any ambient oxygen, preventing catalyst ignition.

  • Catalyst Addition: Carefully add 0.05 mmol (approx. 50 mg) of 10% Pd/C to the solution.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon. Stir the suspension vigorously at room temperature (20-25°C) for 4 hours.

  • Self-Validation Check: At the 3-hour mark, extract a 0.1 mL aliquot, filter it through a micro-pipette plug of Celite, and analyze via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active enone spot confirms reaction completion. If the starting material persists, recharge the H₂ balloon and stir for an additional hour.

  • Filtration: Filter the crude reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 15 mL of methanol.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography (silica gel) to afford the pure (2S,4R)-4-hydroxy-2-methylcyclohexanone (Expected yield: ~72%).

Workflow S1 Step 1: Preparation Dissolve in MeOH S2 Step 2: Catalyst Add 10% Pd/C (N2) S1->S2 S3 Step 3: Reduction H2 (1 atm), RT S2->S3 S4 Step 4: Filtration Celite Pad S3->S4 S5 Step 5: Purification Chromatography S4->S5

Caption: Standard experimental workflow for the palladium-catalyzed reduction to the target ketone.

Protocol B: Mechanistic Workaround for Octalone Synthesis

Because direct Robinson annulation of 4-hydroxy-2-methylcyclohexanone fails due to steric hindrance[3], researchers must utilize an indirect route to build the decalone framework.

Causality of Reagents: Instead of attempting a direct condensation on the hindered ketone, modern approaches first convert the ketone into a highly reactive, less sterically demanding enamine using pyrrolidine. The enamine then undergoes a smoother Michael addition with methyl vinyl ketone (MVK), followed by hydrolysis and intramolecular aldol condensation.

Step-by-Step Methodology:

  • Enamine Formation: Reflux 4-hydroxy-2-methylcyclohexanone (protected at the hydroxyl group as a TBS ether to prevent side reactions) with 1.2 equivalents of pyrrolidine in toluene, utilizing a Dean-Stark trap to remove water.

  • Michael Addition: Cool the solution to 0°C and add 1.1 equivalents of methyl vinyl ketone dropwise. Stir for 12 hours at room temperature.

  • Hydrolysis & Cyclization: Add a buffer solution of acetic acid/sodium acetate and reflux for 4 hours to hydrolyze the enamine and drive the intramolecular aldol condensation.

  • Validation: Analyze the crude product via ¹H NMR. The appearance of an enone alkene proton signal (typically around δ 5.8 ppm) confirms the successful closure of the octalone ring system.

References

  • PubChem Compound Summary for CID 57460820 Source: National Center for Biotechnology Information (NIH) URL:[Link]

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) analysis of reaction mixtures

Introduction and Mechanistic Rationale Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for elucidating complex reaction mixtures in synthetic chemistry and drug development. While liquid chromatog...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for elucidating complex reaction mixtures in synthetic chemistry and drug development. While liquid chromatography (LC-MS) is often the default for large biomolecules, GC-MS offers unparalleled chromatographic resolution and library-searchable electron ionization (EI) spectra for volatile and semi-volatile compounds.

However, the analytical power of GC-MS is entirely dependent on the physical properties of the analytes: they must be volatile and thermally stable. This fundamental requirement dictates our sample preparation workflow. As an application scientist, I emphasize that protocols should not be followed blindly; understanding the causality behind each step is critical for protecting the analytical system while maximizing signal integrity:

  • Reaction Quenching: Chemical reactions must be halted instantaneously (via thermal shock or chemical inhibitors) to capture an accurate kinetic snapshot. Failure to quench leads to continued substrate conversion during the autosampler queue time, invalidating kinetic data.

  • Matrix Isolation (LLE/SPE): Crude reaction mixtures contain salts, organometallic catalysts, and highly polar solvents that rapidly degrade the GC stationary phase and foul the MS ion source. using volatile, non-reactive solvents (e.g., hexane, ethyl acetate) isolates the organic analytes and preserves column lifespan[1].

  • Derivatization (Silylation): Molecules with active hydrogens (e.g., -OH, -NH₂, -COOH) exhibit strong intermolecular hydrogen bonding, which drastically reduces volatility and causes severe peak tailing. Silylation reagents like replace these active hydrogens with trimethylsilyl (TMS) groups[2]. This mechanistic shift lowers the boiling point, enhances thermal stability, and generates characteristic diagnostic ions for confident compound identification[2].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, every protocol must operate as a self-validating system. We achieve this by introducing isotopically labeled Internal Standards (IS) prior to any sample manipulation. This accounts for volumetric losses during extraction and variations in derivatization efficiency, ensuring that the final MS response ratio accurately reflects the original reaction concentration.

Protocol A: Direct Dilute-and-Shoot for Volatile Non-Polar Mixtures

Target: Clean reaction mixtures containing highly volatile, non-polar products (e.g., simple hydrocarbons, esters, or ethers).

  • Quenching: Transfer 50 µL of the active reaction mixture into a pre-chilled 1.5 mL microcentrifuge tube containing 50 µL of cold quenching buffer (e.g., saturated NH₄Cl for Grignard reactions).

  • Internal Standard Addition: Add 10 µL of an isotopically labeled internal standard (e.g., Toluene-d8, 1 mg/mL).

  • Extraction: Add 500 µL of GC-grade hexane. Vortex vigorously for 30 seconds to partition the analytes into the organic phase based on their relative solubilities[2].

  • Phase Separation: Centrifuge at 10,000 x g for 3 minutes to break any emulsions.

  • Dehydration: Carefully transfer 200 µL of the upper organic layer into a GC vial containing 10 mg of anhydrous sodium sulfate (Na₂SO₄). Causality: Residual water must be removed as it causes stationary phase hydrolysis and shifts retention times.

  • Analysis: Inject 1 µL into the GC-MS.

Protocol B: Two-Step Derivatization for Polar Intermediates

Target: Complex mixtures containing amino acids, organic acids, or sugars.

  • Quenching & Precipitation: Quench 100 µL of the reaction with 400 µL of cold methanol containing the internal standard (e.g., Myristic acid-d27). Centrifuge to precipitate proteins and catalysts.

  • Lyophilization: Transfer the supernatant and evaporate to complete dryness under a gentle stream of nitrogen. Causality: Silylation reagents are highly moisture-sensitive; trace water will violently quench the reaction.

  • Methoximation (Carbonyl Protection): Add 50 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes. Causality: This step converts reactive aldehydes and ketones into stable oximes, preventing the formation of multiple derivative artifacts (e.g., enolization) during the subsequent silylation step[2].

  • Silylation: Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). The to increase the TMS donor potential for sterically hindered hydroxyls[3]. Incubate at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

GC-MS/MS Analytical Parameters & Data Acquisition

For complex, dirty reaction matrices, single quadrupole GC-MS (operating in SCAN or SIM mode) often suffers from matrix interference. Transitioning to a Triple Quadrupole (GC-MS/MS) utilizing provides exceptional selectivity[4]. By monitoring specific precursor-to-product ion transitions, MRM effectively filters out co-eluting matrix background noise, allowing for the analysis of dirtier samples with minimal cleanup[2].

  • Inlet: Split/Splitless at 250°C. Use a split ratio of 20:1 to prevent column overloading by high-concentration reaction solvents.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm x 0.25 µm.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Ion Source: Electron Ionization (EI) at 70 eV. Source temperature 230°C.

Quantitative Data Summary

To evaluate reaction progression and method robustness, quantitative metrics must be systematically tracked. Table 1 summarizes typical validation parameters for various derivatized reaction intermediates using the MRM acquisition strategy.

Table 1: GC-MS/MS (MRM) Quantitative Validation for Reaction Intermediates

Analyte ClassSample Preparation / DerivatizationPrecursor → Product (m/z)Linearity (R²)LOD (ng/mL)Recovery (%) ± SD
Carboxylic Acids LLE + BSTFA (1% TMCS)289 → 1470.9982.594.0 ± 3.2
Amino Acids Methoximation + BSTFA218 → 1740.9965.089.5 ± 4.1
Simple Esters Direct LLE (No Derivatization)122 → 1070.9991.098.2 ± 1.5
Monosaccharides Methoximation + BSTFA319 → 2050.99510.085.0 ± 5.5

Workflow Visualization

GCMS_Workflow Start Reaction Mixture Quench Quenching & Extraction (LLE / SPME) Start->Quench Stop Reaction Deriv Derivatization (Silylation / Alkylation) Quench->Deriv Polar Analytes GC Gas Chromatography (Separation) Quench->GC Volatile Analytes Deriv->GC Volatilized Analytes MS Mass Spectrometry (EI / CI & MRM / SIM) GC->MS Elution Data Data Analysis & Kinetic Profiling MS->Data m/z Ratios

End-to-end GC-MS workflow for reaction mixture analysis, highlighting polar vs. volatile pathways.

References

  • GC-MS Sample Preparation Source: Organomation URL:[Link]

  • Sample preparation GC-MS Source: SCION Instruments URL:[Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: SciSpace URL:[Link]

  • Triple Quadrupole GC/MS Application Compendium Source: Agilent Technologies URL:[Link]

Sources

Application

Application Note: Synthesis and Validation of Spiro-Diazirine Photoactive Compounds from 4-Methylcyclohexanone

Strategic Overview of Aliphatic Spiro-Diazirines Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug development for mapping transient ligand-target interactions[1]. Among the available p...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview of Aliphatic Spiro-Diazirines

Photoaffinity labeling (PAL) is a cornerstone technique in chemical biology and drug development for mapping transient ligand-target interactions[1]. Among the available photophores, aliphatic diazirines are highly prized. Unlike bulky benzophenones or phenyl azides, aliphatic spiro-diazirines derived from cyclic ketones—such as 4-methylcyclohexanone—offer minimal steric perturbation, effectively mimicking aliphatic amino acid side chains (e.g., leucine or isoleucine) without disrupting native binding affinities[2].

Upon UV irradiation at ~350 nm, the diazirine ring extrudes nitrogen gas to generate a highly reactive singlet/triplet carbene. This intermediate rapidly inserts into adjacent C-H, N-H, or O-H bonds to form a permanent covalent crosslink, enabling the precise identification of target binding sites[3].

Mechanistic Causality in Synthesis

The transformation of 4-methylcyclohexanone into a photoactive spiro-diazirine is achieved via a robust, telescoped sequence[1]. Understanding the chemical causality behind each reagent is critical for optimizing yields and preventing product degradation.

  • Imine Formation : The ketone is condensed with liquid ammonia. Conducting this step at cryogenic temperatures (-20 °C) is critical to maximize ammonia solubility in the solvent and suppress unwanted base-catalyzed aldol condensations.

  • Electrophilic Amination : Hydroxylamine-O-sulfonic acid (HOSA) is introduced to the imine. HOSA acts as an electrophilic nitrogen source. The sulfate moiety serves as an exceptional leaving group, driving the intramolecular cyclization of the transient aminal intermediate to form the strained three-membered diaziridine ring[3].

  • Dehydrogenative Oxidation : The diaziridine is oxidized to the final diazirine. This step requires strictly mild conditions to prevent the rupture of the highly strained CN2​ ring. The Iodine/Triethylamine ( I2​/Et3​N ) system is highly effective[4]. Triethylamine acts as an acid scavenger, neutralizing the hydroiodic acid (HI) generated during oxidation, thereby preventing the acid-catalyzed degradation of the diazirine product.

Quantitative Data: Optimization of Oxidation Conditions

Selecting the correct oxidation reagent is vital for scaling the synthesis. The table below summarizes the quantitative and mechanistic trade-offs of standard diaziridine oxidation methods.

Oxidation ReagentTypical YieldReaction TimeMechanistic Considerations & ByproductsScalability
I₂ / Et₃N 70–85%1–2 hNeutralizes HI to prevent ring opening; generates Et₃N·HI salt byproduct.High
Ag₂O 60–80%12–24 hHeterogeneous surface oxidation; requires freshly prepared reagent.Moderate
PIDA 75–90%2–4 hMetal-free homogeneous oxidation; generates iodobenzene byproduct.High

Self-Validating Experimental Protocols

Caution: Diazirines are photoactive and potentially volatile. Perform all oxidation and purification steps in amber glassware or under low-light conditions. Evaporate solvents carefully.

Phase 1: Synthesis of 4-Methylcyclohexanespiro-3'-diaziridine
  • Preparation : Dissolve 4-methylcyclohexanone (10.0 mmol) in anhydrous methanol (20 mL) in a flame-dried round-bottom flask. Cool the solution to -20 °C using an ice/salt bath.

  • Imine Formation : Saturate the solution by bubbling anhydrous ammonia gas for 15 minutes (alternatively, use 15 mL of 7N NH₃ in MeOH). Stir for 2 hours at -20 °C.

  • Amination : Add HOSA (12.0 mmol) portion-wise over 30 minutes. Causality: Slow addition prevents rapid exothermic spikes that could degrade the HOSA before amination occurs.

  • Cyclization : Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Workup : Concentrate the mixture under reduced pressure (do not heat above 30 °C). Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer twice more with EtOAc. Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Self-Validation Check : Perform Thin Layer Chromatography (TLC). Unlike the ketone precursor, the diaziridine intermediate contains secondary amines. Spray the TLC plate with ninhydrin and heat; the diaziridine will stain positively (pink/red), confirming successful cyclization.

Phase 2: Oxidation to 4-Methylcyclohexanespiro-3'-diazirine
  • Preparation : Dissolve the crude diaziridine in anhydrous dichloromethane (DCM) (30 mL). Add Triethylamine (15.0 mmol) and cool to 0 °C.

  • Oxidation : Prepare a solution of Iodine (I₂) in DCM. Add the I₂ solution dropwise to the diaziridine mixture.

  • Self-Validation Check : The reaction is visually self-indicating. Continue adding I₂ until a persistent brown color remains in the flask. Causality: The persistent color indicates that all diaziridine has been oxidized, and excess iodine is now present in the solution.

  • Quenching : Stir for an additional 30 minutes, then quench the excess iodine by washing the organic layer with saturated aqueous Na₂S₂O₃ (20 mL) until the organic layer turns pale yellow/colorless.

  • Extraction : Wash with brine, dry over Na₂SO₄, and carefully concentrate. Causality: Use a cold water bath during rotary evaporation, as aliphatic diazirines can be highly volatile.

  • Final Validation : Purify via flash chromatography (pentane/ether). Confirm the product via IR spectroscopy (look for the disappearance of the N-H stretch at ~3200 cm⁻¹ and the appearance of the diazirine N=N stretch at ~1600 cm⁻¹) and UV-Vis spectroscopy (λmax ≈ 350 nm).

Workflow Visualization

G A 4-Methylcyclohexanone (Ketone Precursor) B NH3 / MeOH (Imine Formation) A->B Step 1: -20°C C HOSA Addition (Electrophilic Amination) B->C Step 2: 0°C to RT D 4-Methylcyclohexanespiro- 3'-diaziridine C->D Cyclization E I2 / Et3N (Mild Oxidation) D->E Step 3: RT F 4-Methylcyclohexanespiro- 3'-diazirine E->F Dehydrogenation G UV Light (~350 nm) (N2 Extrusion) F->G Photoactivation H Reactive Carbene (C-H Insertion) G->H Crosslinking

Workflow for the synthesis and photoactivation of 4-methylcyclohexanespiro-3'-diazirine.

References

  • Title : Fishing for Drug Targets: A Focus on Diazirine Photoaffinity Probe Synthesis Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR-Spectroscopy Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling Source : MDPI (Molecules) URL :[Link]

  • Title : Multigram Synthesis of Functionalized Spirocyclic Diazirines Source : ResearchGate (European Journal of Organic Chemistry) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-hydroxy-2-methylcyclohexanone

Welcome to the technical support center for the synthesis of 4-hydroxy-2-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-2-methylcyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of 4-hydroxy-2-methylcyclohexanone is a common objective in organic chemistry, often serving as a key intermediate in the synthesis of more complex molecules. The most prevalent and reliable method for constructing the substituted cyclohexanone ring is through a Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.[1][2] Understanding the nuances of this reaction sequence is critical to overcoming common challenges and achieving high yields.

This guide will focus on the base-catalyzed intramolecular aldol condensation of a precursor 1,5-diketone, which can be formed in situ from appropriate starting materials. We will delve into the critical parameters, potential pitfalls, and optimization strategies to ensure a successful and reproducible synthesis.

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the synthesis of 4-hydroxy-2-methylcyclohexanone via a base-catalyzed intramolecular aldol condensation.

Protocol 1: Synthesis of 4-hydroxy-2-methylcyclohexanone

This protocol is adapted from established procedures for Robinson annulation and intramolecular aldol condensations.[3][4]

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in methanol or ethanol.

  • Base Addition: To this solution, add a catalytic amount of a base such as potassium hydroxide or sodium hydroxide (0.1-0.3 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Michael Addition: Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature or gentle reflux for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). This step forms the intermediate 1,5-diketone.

  • Intramolecular Aldol Condensation & Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the reaction with a saturated aqueous solution of NH₄Cl.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 4-hydroxy-2-methylcyclohexanone in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Q: My reaction is not proceeding, and I am recovering my starting materials. What could be the cause?

    • A: This is often due to an issue with the base. Ensure your base (KOH or NaOH) is not old or has been improperly stored, as it can absorb moisture and carbon dioxide from the air, reducing its effectiveness. Also, ensure your solvent is of appropriate quality and anhydrous if the reaction is sensitive to water. The reaction may also require gentle heating to initiate.

Issue 2: Formation of Multiple Byproducts

  • Q: My TLC shows multiple spots, and my final product is a complex mixture. What are the likely side reactions?

    • A: Several side reactions can occur:

      • Self-condensation of the starting ketone: 2-Methyl-1,3-cyclohexanedione can undergo self-aldol condensation.[6] To minimize this, add the base to the mixture of the dione and MVK, rather than pre-forming the enolate of the dione.

      • Polymerization of Methyl Vinyl Ketone: MVK is prone to polymerization under basic conditions.[7] Using a milder base or adding the MVK slowly to the reaction mixture can mitigate this.

      • Formation of the α,β-unsaturated ketone: The desired 4-hydroxy-2-methylcyclohexanone can undergo dehydration to form 2-methylcyclohex-2-en-1-one, especially if the reaction is heated for too long or under acidic work-up conditions.

Issue 3: Difficulty in Purifying the Final Product

  • Q: I am having trouble separating my product from impurities by column chromatography. What can I do?

    • A: The hydroxyl group in your product can cause tailing on silica gel. To improve separation, you can try a different solvent system, such as dichloromethane/acetone.[5] Alternatively, adding a small amount of a polar solvent like methanol to your eluent can sometimes help. Ensure you are not overloading the column; a general rule is to load an amount of crude product that is 1-5% of the mass of the silica gel.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the base in this reaction?

    • A1: The base is a catalyst that deprotonates the α-carbon of the 2-methyl-1,3-cyclohexanedione to form a nucleophilic enolate. This enolate then attacks the methyl vinyl ketone in a Michael addition. The base also catalyzes the subsequent intramolecular aldol condensation.[2]

  • Q2: Can I use a different base?

    • A2: Yes, other bases like sodium ethoxide or sodium methoxide can be used. However, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) are generally not necessary for this type of reaction and can sometimes lead to more side products if not handled carefully.

  • Q3: How does temperature affect the reaction?

    • A3: Temperature plays a crucial role in controlling the reaction pathway. The initial Michael addition is often exothermic. The subsequent intramolecular aldol condensation may require gentle heating to proceed at a reasonable rate. However, excessive heat can promote the dehydration of the desired product. This is a classic example of kinetic versus thermodynamic control.[8][9] Lower temperatures favor the formation of the aldol addition product (kinetic control), while higher temperatures favor the formation of the more stable, dehydrated α,β-unsaturated ketone (thermodynamic control).

  • Q4: How can I confirm the identity and purity of my final product?

    • A4: The identity and purity of 4-hydroxy-2-methylcyclohexanone can be confirmed using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any impurities.[10][11]

      • IR Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.[12]

      • Mass Spectrometry: To confirm the molecular weight of the product.[11]

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base KOH (0.2 eq)NaOH (0.2 eq)NaOEt (1.1 eq)Higher yields are often observed with catalytic amounts of strong bases.
Solvent MethanolEthanolTHFProtic solvents like methanol and ethanol are commonly used and generally give good results.
Temperature Room Temp50 °CRefluxGentle heating may be required, but high temperatures can lead to dehydration.
Reaction Time 2 hours6 hours12 hoursMonitor by TLC to determine the optimal reaction time.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Michael Addition cluster_2 Work-up & Purification start Dissolve 2-Methyl-1,3-cyclohexanedione in Solvent add_base Add Catalytic Base start->add_base add_mvk Slowly Add Methyl Vinyl Ketone add_base->add_mvk stir Stir at RT or Gentle Reflux add_mvk->stir neutralize Neutralize with NH4Cl stir->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end end purify->end Obtain Pure Product

Caption: Experimental workflow for the synthesis of 4-hydroxy-2-methylcyclohexanone.

Mechanism of Intramolecular Aldol Condensation

G cluster_0 Mechanism 1_5_diketone 1,5-Diketone Intermediate enolate Enolate Formation (Base Catalyzed) 1_5_diketone->enolate Base (OH-) aldol_adduct Intramolecular Aldol Adduct enolate->aldol_adduct Cyclization product 4-hydroxy-2-methylcyclohexanone aldol_adduct->product Protonation (H2O)

Caption: Simplified mechanism of the intramolecular aldol condensation step.

References

  • Wieland–Miescher ketone. (2023). In Wikipedia. [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. [Link]

  • A Practical Protocol for Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by a Simple Chiral Primary Amine. Who we serve. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2025, February 7). Juniper Publishers. [Link]

  • New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks. [Link]

  • AN ALTERNATIVE CHIRAL SYNTHESIS OF WIELAND-MIESCHER KETONE MEDIATED BY (S)-2-(PYRROLIDINYLMETHYL)PYRRO. (2007, October 4). HETEROCYCLES. [Link]

  • Robinson annulation. (2023). In Wikipedia. [Link]

  • Robinson Annulation. Organic Chemistry Portal. [Link]

  • Robinson Annulation Mechanism & Examples –. (2025, December 16). Total Synthesis. [Link]

  • Supporting Information for. The Royal Society of Chemistry. [Link]

  • Robinson Annulation Mechanism, Reaction, Structure & Problems. Chemist Wizards. [Link]

  • Intramolecular Aldol Condensation. Organic Chemistry Tutor. [Link]

  • Robinson Annulation-Mechanism and Shortcut. (2020, April 8). Chemistry Steps. [Link]

  • The Infrared spectrum of 4-hydroxy-4-methyl-2-pentanone. Unknown Source. [Link]

  • 4-Hydroxy-2-methylcyclohexanone. PubChem. [Link]

  • 23.6 Intramolecular Aldol Reactions. (2023, September 20). OpenStax. [Link]

  • Aldol Condensation versus Conjugate Addition: Intramolecular Cyclization Using a Combination of Lewis Acid and 1,2-Diol. (2000, August 4). Chemical and Pharmaceutical Bulletin. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]

  • Two step purification with a basic set up and PurityChrom 6. KNAUER. [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. [Link]

  • The suggested mechanism for the Robinson annulation reaction. ResearchGate. [Link]

  • Intramolecular aldol condensation (video). Khan Academy. [Link]

  • What Are the Two Starting Materials for a Robinson Annulation. (2025, December 8). Oreate AI Blog. [Link]

  • 23.6: Intramolecular Aldol Reactions. (2022, September 24). Chemistry LibreTexts. [Link]

  • Synthesis and conversion of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to the isomeric racemic ketols of the [3.2.1]bicyclooctane and of the perhydroindane series. The Journal of Organic Chemistry. [Link]

  • 4-Hydroxy-2-hexanone. SpectraBase. [Link]

  • Thermodynamic and kinetic reaction control. (2023). In Wikipedia. [Link]

  • Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Methylation of Cyclohexanone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the alpha-alkylation of cyclohexanone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the alpha-alkylation of cyclohexanone. While the conversion of cyclohexanone to 2-methylcyclohexanone appears straightforward, the ambident nature of enolates and the high reactivity of the intermediates often lead to complex side reactions[1]. As a Senior Application Scientist, I have structured this guide to provide mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure high-fidelity synthesis.

Visual Workflow: Reaction Pathways

G Cyclohexanone Cyclohexanone Enolate Lithium Enolate (Intermediate) Cyclohexanone->Enolate LDA, THF, -78°C Target 2-Methylcyclohexanone (Target Product) Enolate->Target MeI (Soft Electrophile) Poly Poly-methylated Byproducts (Over-methylation) Enolate->Poly Proton Exchange / Excess Base OAlk 1-Methoxycyclohexene (O-Alkylation) Enolate->OAlk Hard Electrophile / Polar Solvent Aldol Aldol Adducts (Self-Condensation) Enolate->Aldol Unreacted Ketone Present Target->Poly Deprotonation

Reaction pathways and common side reactions in the methylation of cyclohexanone.

Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of poly-methylated products (e.g., 2,2-dimethylcyclohexanone) instead of the desired mono-methylated product? Causality: Over-methylation is a kinetic phenomenon driven by proton exchange. The initially formed 2-methylcyclohexanone is slightly less acidic than cyclohexanone, but it can still be deprotonated by unreacted base or undergo proton exchange with the unreacted 1[1]. This secondary enolate then reacts with the methylating agent, leading to2[2]. Solution:

  • Stoichiometry: Use a strict stoichiometric amount (or a very slight excess, e.g., 1.05 eq) of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) to ensure complete conversion of the starting ketone to its enolate before adding the electrophile[1].

  • Temperature Control: Maintain the reaction at -78 °C. Low temperatures suppress the rate of secondary deprotonation and proton equilibration[1].

Q2: My GC-MS shows a significant amount of 1-methoxycyclohexene. How do I prevent O-alkylation? Causality: Enolates are ambident nucleophiles, capable of reacting at either the alpha-carbon or the oxygen[1]. The regioselectivity is governed by Hard Soft Acid Base (HSAB) principles. Hard electrophiles (like dimethyl sulfate or triflates) and highly polar aprotic solvents (like HMPA) increase the charge density on the oxygen, strongly favoring 3[3]. Solution:

  • Electrophile Choice: Use methyl iodide (CH₃I). As a softer electrophile, it preferentially attacks the softer nucleophilic alpha-carbon, favoring C-alkylation[1].

  • Counter-ion Selection: Lithium enolates (generated via LDA) are highly covalent compared to sodium or potassium enolates. The strong O-Li bond masks the oxygen's nucleophilicity, directing the alkylation to the carbon[1]. Avoid adding crown ethers or highly coordinating solvents unless necessary.

Q3: I am observing high molecular weight byproducts and poor yields. Could this be aldol condensation? Causality: Yes. Aldol condensation is a self-condensation reaction triggered when the enolate acts as a nucleophile and attacks the carbonyl carbon of an unreacted cyclohexanone molecule[1]. This typically occurs if a weaker base (like sodium ethoxide or NaOH) is used, which establishes an equilibrium leaving a high concentration of unreacted electrophilic ketone in the mixture, leading to 4[4]. Solution:

  • Irreversible Deprotonation: Use a strong base (pKa > 30) like LDA to drive enolate formation to 100% completion irreversibly[4].

  • Order of Addition: Employ an "inverse addition" technique. Add the cyclohexanone dropwise to a pre-cooled solution of excess LDA. This ensures the ketone is instantly deprotonated upon entering the flask, minimizing the time unreacted ketone coexists with the enolate[1].

Quantitative Data Presentation

To assist in experimental design, the following table summarizes the causal relationships between reaction parameters and their quantitative outcomes on side reactions.

Reaction ParameterConditionTarget Yield (Mono)Side Product YieldMechanistic Causality
Base Strength Weak (e.g., NaOEt)< 20%> 60% (Aldol)Reversible deprotonation leaves a high concentration of electrophilic ketone in solution, susceptible to nucleophilic attack by the enolate[4].
Base Strength Strong, Hindered (LDA)> 85%< 5% (Aldol)Irreversible, complete enolate formation; the steric bulk of the diisopropyl groups prevents the base from acting as a nucleophile[1].
Temperature High (0 °C to RT)~ 50%~ 40% (Poly)Increased thermal energy promotes rapid proton equilibration between the mono-alkylated product and unreacted enolate[1].
Temperature Low (-78 °C)> 90%< 5% (Poly)Kinetic control traps the enolate, preventing proton exchange and secondary deprotonation[1].
Electrophile Hard (e.g., Me₂SO₄)< 30%> 60% (O-Alk)High charge density on the enolate oxygen preferentially attacks hard electrophilic centers (HSAB theory)[3].
Electrophile Soft (e.g., MeI)> 85%< 5% (O-Alk)The soft, polarizable alpha-carbon preferentially attacks soft electrophilic centers[1].

Experimental Protocol: Kinetically Controlled Monomethylation of Cyclohexanone

This protocol is designed as a self-validating system to ensure maximum yield of 2-methylcyclohexanone while suppressing side reactions.

Step 1: In Situ Preparation of LDA Causality: Commercial LDA solutions degrade over time, leading to inaccurate stoichiometry and the introduction of nucleophilic impurities. In situ generation ensures a precise titer.

  • Purge a flame-dried Schlenk flask with inert gas (Argon or N₂).

  • Add anhydrous Tetrahydrofuran (THF) and 1.05 equivalents of diisopropylamine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add 1.05 equivalents of n-Butyllithium (n-BuLi) via syringe.

  • Stir for 30 minutes at -78 °C. Validation Checkpoint: The solution should remain clear to pale yellow. A deep color indicates moisture contamination or degraded n-BuLi.

Step 2: Irreversible Enolate Formation Causality: Dropwise addition of the ketone to the base (inverse addition) prevents the unreacted ketone from undergoing aldol condensation[1].

  • Maintain the LDA solution at -78 °C.

  • Slowly add 1.00 equivalent of cyclohexanone (neat or dissolved in a small volume of anhydrous THF) dropwise over 15-20 minutes.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation[1].

Step 3: Alkylation Causality: Adding the soft electrophile at low temperatures minimizes proton exchange and O-alkylation[1].

  • Add 1.1 equivalents of methyl iodide (CH₃I) dropwise to the enolate solution at -78 °C[1].

  • Stir the reaction mixture at -78 °C for 2 to 3 hours[1]. Validation Checkpoint: Monitor the reaction via TLC (Thin-Layer Chromatography). The disappearance of the starting material spot confirms successful enolate trapping.

Step 4: Quench and Isolation Causality: Quenching with a mild acid neutralizes unreacted base and prevents base-catalyzed epimerization or condensation during warmup.

  • Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl)[1].

  • Allow the mixture to warm to room temperature[1].

  • Extract the aqueous layer with diethyl ether (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure[1].

References

  • Quimicaorganica - Alkylation of enolates. Source: Quimicaorganica.org. URL:[Link]

  • Organic Chemistry Data - Overview of Enolate Alkylations. Source: Organicchemistrydata.org. URL:[Link]

  • Chemistry Steps - Alkylation of Enolates Alpha Position. Source: Chemistrysteps.com. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Cyclohexanone Alkylation &amp; Aldol Mitigation

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the alpha-alkylation of cyclohexanone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the alpha-alkylation of cyclohexanone.

A pervasive issue in these workflows is the unintended formation of self-aldol condensation byproducts (such as 2-(1-cyclohexenyl)cyclohexanone or 2-cyclohexylidenecyclohexanone). This guide provides field-proven, causality-driven troubleshooting steps to eliminate these impurities and achieve high-yielding monoalkylation.

Diagnostic Workflow

Before altering your experimental parameters, consult the decision tree below to identify the root cause of your byproduct formation and select the appropriate synthetic workaround.

DiagnosticFlow Start Cyclohexanone Alkylation Issue Detected CheckCond Are you using standard thermodynamic bases (e.g., NaOH, NaOEt)? Start->CheckCond SelfCond High Self-Aldol Condensation Byproducts (Dimers/Trimers) CheckCond->SelfCond Yes PathA Switch to Kinetic Enolate (LDA, -78°C) SelfCond->PathA Strong Base Route PathB Use Stork Enamine Synthesis (Pyrrolidine) SelfCond->PathB Mild Route Success Clean Monoalkylation Achieved PathA->Success PathB->Success

Decision tree for mitigating cyclohexanone self-aldol condensation during alkylation workflows.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does cyclohexanone self-condense so readily during my alkylation attempts? A: The issue stems from the use of thermodynamic bases (e.g., NaOH, alkoxides) at ambient temperatures. Under these conditions, an equilibrium is established where only a fraction of the cyclohexanone is deprotonated to form an enolate[1]. Because the enolate is a strong nucleophile and the unreacted cyclohexanone is an excellent electrophile, the enolate attacks the unreacted ketone. Subsequent dehydration yields stable, conjugated dimers like 2-(1-cyclohexenyl)cyclohexanone[2].

Q2: How can I achieve monoalkylation without triggering this self-condensation? A: You must eliminate the condition where both the nucleophile (enolate) and electrophile (unreacted ketone) coexist in the same flask. This is achieved via two primary strategies:

  • Kinetic Enolate Formation: Utilizing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures that deprotonation is rapid, quantitative, and irreversible[3][4]. By converting 100% of the ketone to the enolate before adding your target electrophile, self-condensation is mathematically impossible.

  • Stork Enamine Synthesis: This method bypasses enolates entirely. By reacting cyclohexanone with a secondary amine, you form an enamine. Enamines are sufficiently nucleophilic to attack your target electrophile but are not reactive enough to attack unreacted ketone, completely shutting down the self-aldol pathway[5][6].

Q3: What is the mechanistic causality behind the Stork Enamine method's success? A: The nucleophilicity of an enamine is driven by the electron-donating effect of the nitrogen lone pair participating in resonance with the double bond[6]. Unlike anionic enolates, enamines are neutral species. This milder nucleophilicity means they require highly reactive electrophiles (such as Michael acceptors, acyl halides, or allyl halides) to react, and they will ignore the relatively weak electrophilicity of an unreacted cyclohexanone carbonyl[5][6]. Additionally, the steric bulk of the amine moiety heavily disfavors double alkylation.

Quantitative Comparison of Methodologies

To assist in selecting the correct protocol for your drug development pipeline, review the comparative data below.

MethodologyReagents / ConditionsSelf-Condensation YieldTarget Alkylation YieldBest Use Case
Thermodynamic Enolate NaOH or NaOEt, 25 °CHigh (up to 80%)[2]Low (< 20%)Not recommended for alkylation.
Kinetic Enolate LDA, THF, -78 °CTrace (< 5%)[1]High (70–85%)Primary alkyl halides, simple electrophiles.
Stork Enamine Morpholine/Pyrrolidine, Toluene, RefluxNegligible (< 1%)[7]High (60–80%)[7]Michael acceptors, acyl chlorides, mild conditions.

Mechanistic Pathway Visualization

MechanisticPathway Ketone Cyclohexanone Enolate Enolate Anion Ketone->Enolate NaOH (Equilibrium) Ketone->Enolate LDA, -78°C (Quantitative) Enamine Enamine Intermediate Ketone->Enamine 2° Amine (-H2O) Dimer Aldol Dimer (Byproduct) Enolate->Dimer Attacks unreacted ketone Product Alkylated Cyclohexanone Enolate->Product Electrophile (No unreacted ketone) Enamine->Product 1. Electrophile 2. H3O+

Mechanistic divergence of cyclohexanone under thermodynamic, kinetic, and enamine conditions.

Standard Operating Procedures (Experimental Protocols)

Every protocol described below is designed as a self-validating system to ensure reproducibility and scientific integrity.

Protocol A: Kinetic Enolate Formation & Alkylation (LDA Method)

Use this method when reacting cyclohexanone with primary alkyl halides.

  • Preparation of LDA: In a flame-dried, argon-purged Schlenk flask, add anhydrous THF (10 mL/mmol) and diisopropylamine (1.05 eq). Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Quantitative Enolization: Dilute cyclohexanone (1.0 eq) in a small volume of anhydrous THF and add it dropwise to the LDA solution over 15 minutes.

    • Self-Validation Check: The internal temperature must not rise above -70 °C during addition. Maintaining cryogenic temperatures guarantees kinetic control and prevents the enolate from equilibrating[1][4].

  • Alkylation: Stir the enolate solution for 30 minutes at -78 °C. Add the electrophile (e.g., methyl iodide, 1.1 eq) dropwise.

  • Workup: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: Stork Enamine Synthesis

Use this method when reacting cyclohexanone with Michael acceptors or acyl chlorides.

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1.0 eq), morpholine or pyrrolidine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene (5 mL/mmol)[7].

  • Azeotropic Distillation: Reflux the mixture vigorously.

    • Self-Validation Check: Monitor the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (1.0 eq) has collected in the trap, confirming 100% conversion of the ketone to the enamine[7].

  • Alkylation/Acylation: Cool the mixture to room temperature. Add the electrophile (e.g., methyl acrylate or benzoyl chloride, 1.0 eq) dropwise. Stir at room temperature for 5 hours, then reflux if necessary depending on the electrophile's reactivity[7].

  • Hydrolysis: Cool the mixture and add dilute aqueous HCl (10%). Stir vigorously for 1 hour to hydrolyze the intermediate iminium ion back to the alkylated ketone[5][8]. Extract with ethyl acetate, neutralize with saturated NaHCO₃, dry, and purify via column chromatography.

References

  • Source: researchgate.
  • Source: masterorganicchemistry.
  • Source: wikipedia.
  • Source: chemistrysteps.
  • Source: wikipedia.
  • Source: tandfonline.
  • Source: masterorganicchemistry.

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 4-Hydroxy-2-methylcyclohexanone Isomers

Target Audience: Researchers, scientists, and drug development professionals. Scope: Advanced resolution of stereocenters, mitigation of thermal degradation, and self-validating purification protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Scope: Advanced resolution of stereocenters, mitigation of thermal degradation, and self-validating purification protocols.

Core Principles & Common Challenges

4-Hydroxy-2-methylcyclohexanone is a highly versatile chiral scaffold used extensively in asymmetric synthesis and natural product development[1]. Because the molecule possesses two distinct stereocenters (at C2 and C4), it exists as four stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers[2].

Purifying this compound presents a unique triad of challenges:

  • Diastereomeric Co-elution: The cis and trans isomers possess nearly identical dipole moments and polarities.

  • Enantiomeric Resolution: Physical separation methods fail without chiral induction.

  • Thermal Instability: The γ -hydroxy ketone motif is highly susceptible to dehydration under standard distillation conditions[3].

Troubleshooting Guides & FAQs

Q1: Why do I get poor resolution of cis and trans diastereomers during standard silica gel chromatography?

Causality & Explanation: The cis and trans diastereomers exhibit virtually identical hydrogen-bonding capacities with the silanol groups on standard stationary phases. In a 1,3-disubstituted cyclohexane system (counting relative to the substituents), the cis-isomer can adopt a highly stable diequatorial (e,e) chair conformation, whereas the trans-isomer is forced into a higher-energy axial-equatorial (a,e) conformation[2]. Despite this conformational difference, their Rf​ values in standard hexanes/ethyl acetate gradients are too similar for baseline separation. Self-Validating Solution: Abandon direct chromatography in favor of chemical derivatization. React the crude ketone mixture with semicarbazide to form diastereomeric semicarbazones[4][5]. The increased molecular footprint and altered crystal lattice energies allow the cis-semicarbazone to be selectively recrystallized from toluene[5]. Once separated, acidic hydrolysis regenerates the pure diastereomeric ketone[4]. Alternatively, inclusion complexation using chiral host compounds (e.g., TADDOLs) can exploit subtle steric differences for non-covalent separation[6].

Q2: I am experiencing significant product loss and the formation of a new UV-active byproduct during vacuum distillation. What is happening?

Causality & Explanation: You are observing thermal dehydration. 4-Hydroxycyclohexanone derivatives are highly sensitive to heat and readily lose water to form thermodynamically stable, conjugated α,β -unsaturated ketones (e.g., 2-methyl-2-cyclohexen-1-one) or non-conjugated enones[3][7]. This elimination reaction is auto-catalyzed by trace amounts of acidic or basic impurities left over from upstream synthesis. Self-Validating Solution: Never distill 4-hydroxy-2-methylcyclohexanone at atmospheric pressure or moderate vacuum if the bath temperature exceeds 50–60 °C. Use a high-vacuum short-path distillation apparatus (< 1 Torr) to suppress the boiling point[4]. Prior to distillation, ensure the organic phase is passed through a short pad of neutralized silica gel to scavenge trace ionic catalysts[5].

Q3: How can I achieve high enantiomeric purity (>99% ee) for the (2S,4R) isomer from a racemic cis-mixture?

Causality & Explanation: Diastereomeric separation only yields a racemic mixture of the cis or trans isomers. Enantiomers cannot be separated by achiral physical means because their thermodynamic properties are identical in an achiral environment[2]. Self-Validating Solution: Implement an enzymatic kinetic resolution or chiral derivatization. For robust scalability, the use of a ketoreductase (KRED) enzyme can selectively reduce one enantiomer of the ketone to a diol, leaving the desired enantiomer untouched[8]. Alternatively, enantioselective deprotonation using a chiral lithium amide base followed by trapping as a silyl enol ether can achieve chiral differentiation[9]. Always validate the enantiomeric excess (ee) using chiral gas chromatography (GC) equipped with a stationary phase such as Chiraldex G-TA[5].

Quantitative Data: Purification Strategy Comparison

The following table summarizes the quantitative efficiency of various purification strategies for 4-hydroxy-2-methylcyclohexanone isomers based on field-proven metrics.

Purification MethodTarget SeparationTypical Yield (%)Purity / eeScalabilityPrimary Limitation
Standard Silica Chromatography Diastereomers30 - 40%< 85% (Mixed)HighSevere co-elution; requires multiple columns.
Semicarbazone Derivatization Diastereomers85 - 95%> 98% (Diast.)HighRequires an additional hydrolysis step[5].
TADDOL Inclusion Complexation Diastereomers40 - 50%~ 90% (Diast.)LowHost compound is expensive; limited to specific ratios[6].
Enzymatic Kinetic Resolution Enantiomers45 - 48%> 99% eeMediumMax theoretical yield is 50% for the desired enantiomer[8].
Chiral Lithium Amide Deprotonation Enantiomers65 - 75%70 - 88% eeMediumStrict cryogenic conditions (-78 °C) required[9].

Experimental Methodologies

Protocol 1: Diastereomeric Separation via Semicarbazone Derivatization

This protocol utilizes reversible covalent bonding to amplify physicochemical differences between diastereomers[4][5].

  • Derivatization: In a 250-mL pear-shaped flask, dissolve 1.0 equivalent of sodium acetate and 1.1 equivalents of semicarbazide hydrochloride in 75 mL of purified water. Stir until fully dissolved.

  • Reaction: Add 1.0 equivalent of the crude 4-hydroxy-2-methylcyclohexanone mixture via syringe. Attach a Schlenk adapter, purge with argon, and heat the mixture to 60 °C for 14 hours[5].

  • Isolation: Cool the mixture to ambient temperature to induce precipitation. Filter the resulting semicarbazone solids and wash sequentially with cold toluene (2 × 10 mL)[4]. The cis-isomer preferentially crystallizes. Dry under vacuum (1 Torr) to a constant mass.

  • Hydrolysis (Regeneration): Suspend the purified semicarbazone in 40 mL of diethyl ether. Add 20 mL of 3 N aqueous hydrochloric acid. Stir at 22 °C until the solid completely dissolves, indicating the regeneration of the ketone[4].

  • Workup & Validation: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate to neutralize residual acid, followed by brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (150 Torr, max 30 °C)[4]. Validate diastereomeric purity via 1 H NMR.

Protocol 2: High-Vacuum Short-Path Distillation

This protocol prevents thermal dehydration by minimizing heat exposure and removing ionic catalysts[3][4][5].

  • Pre-treatment: Dissolve the crude extracted ketone in diethyl ether. Pass the olive-green or yellow mixture through a 5 cm pad of neutralized silica gel to scavenge trace acidic/basic impurities that catalyze dehydration[5].

  • Setup: Transfer the filtrate to a 50-mL round-bottom flask. Equip the flask with a short-path distillation head and immerse the receiving flask in an ice-water bath[4].

  • Execution: Apply high vacuum (e.g., 26 Torr or lower, ideally < 1 Torr). Slowly increase the heating mantle temperature. Ensure the pot temperature does not exceed 50–60 °C.

  • Collection: Collect the pure 4-hydroxy-2-methylcyclohexanone as a clear, colorless liquid[4]. Discard any dark, viscous residue remaining in the pot, as this contains polymerized or dehydrated byproducts.

Process Visualization

G Start Crude 4-Hydroxy-2-methylcyclohexanone (Mixture of 4 stereoisomers) Deriv Semicarbazone Derivatization (Diastereomer differentiation) Start->Deriv Sep Silica Gel Chromatography or Fractional Crystallization Deriv->Sep Cis cis-Semicarbazone (e,e-conformation) Sep->Cis Trans trans-Semicarbazone (a,e-conformation) Sep->Trans HydroCis Acidic Hydrolysis Cis->HydroCis HydroTrans Acidic Hydrolysis Trans->HydroTrans PureCis Pure cis-Isomer (Racemic) HydroCis->PureCis PureTrans Pure trans-Isomer (Racemic) HydroTrans->PureTrans Chiral Chiral Resolution (e.g., Ketoreductase / Chiral HPLC) PureCis->Chiral Enantio Enantiomerically Pure (2S,4R) or (2R,4S) Chiral->Enantio

Workflow for the resolution and purification of 4-hydroxy-2-methylcyclohexanone stereoisomers.

References

  • PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone National Institutes of Health (PMC) / Organic Syntheses[Link]

  • Organic Syntheses Procedure: (S)-2-Allyl-2-methylcyclohexanone Organic Syntheses[Link]

  • TADDOLs and methylcyclohexanones: selectivity, resolution and the kinetics of decomposition CrystEngComm (RSC Publishing)[Link]

  • Enantioselective deprotonation of protected 4-hydroxycyclohexanones Canadian Journal of Chemistry[Link]

  • Maximum dehydration takes place in which of the following compounds? AskFilo[Link]

  • Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones (ResearchGate) ResearchGate[Link]

  • Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis University of Greifswald[Link]

Sources

Troubleshooting

Developing a scalable purification process for industrial cyclohexanone production

Knowledge Base > Separation Sciences > Process Engineering & Troubleshooting Welcome to the Technical Support Center for industrial cyclohexanone purification. Whether you are synthesizing precursors for active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base > Separation Sciences > Process Engineering & Troubleshooting

Welcome to the Technical Support Center for industrial cyclohexanone purification. Whether you are synthesizing precursors for active pharmaceutical ingredients (APIs) or developing high-purity electronic-grade solvents, separating cyclohexanone from complex crude mixtures (such as KA-oil from cyclohexane oxidation or phenol hydrogenation products) presents unique thermodynamic challenges.

This guide provides researchers and process engineers with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to achieve >99.9% purity.

Process Overview & Mechanistic Rationale

The primary challenge in cyclohexanone purification is its separation from cyclohexanol and micro-impurities (e.g., pentanal, hexanal, and 2-cyclohexen-1-one). Because cyclohexanone (bp 155.6°C) and cyclohexanol (bp 161.1°C) have nearly identical boiling points, standard fractional distillation is highly energy-intensive and fails to remove isobaric impurities.

To overcome this, modern industrial workflows utilize a combination of vacuum distillation and alkali-catalyzed reactive distillation . By introducing a homogeneous basic catalyst (such as NaOH), volatile aldehydes and unsaturated ketones undergo aldol condensation with cyclohexanone. This transforms them into heavy dimers that are easily separated in the column bottoms, allowing pure cyclohexanone to be recovered in the distillate [1].

G Crude Crude KA-Oil Mixture (Cyclohexanone + Impurities) LightDist Light Ends Distillation (Vacuum, <150°C) Crude->LightDist Feed Stream ReactiveDist Alkali Reactive Distillation (+ NaOH Catalyst) LightDist->ReactiveDist Bottoms (Ketone/Alcohol) HeavyDist Heavy Ends Separation (Split Column) ReactiveDist->HeavyDist Distillate Byproducts Condensed Impurities (Dimers, Aldol Products) ReactiveDist->Byproducts Bottoms (Heavies) PureProduct High-Purity Cyclohexanone (>99.9% Grade) HeavyDist->PureProduct Distillate (Target) Recycle Cyclohexanol Recycle (Dehydrogenation) HeavyDist->Recycle Bottoms (Cyclohexanol) Recycle->Crude Recycled Feed

Fig 1: Industrial cyclohexanone purification workflow featuring alkali-catalyzed reactive distillation.

Quantitative Data & Impurity Profiling

Understanding the physicochemical properties and kinetic behavior of impurities is critical for setting column parameters. Below are the quantitative profiles governing the separation logic.

Table 1: Key Components in Crude Cyclohexanone Mixtures & Separation Strategies

ComponentBoiling Point (°C)Contaminant SourceSeparation Strategy
Cyclohexanone 155.6Target ProductHigh-vacuum fractional distillation
Cyclohexanol 161.1Co-product / UnreactedSplit-column vacuum distillation (<500 Torr)
Pentanal 103.0Cyclohexane oxidationAlkali-catalyzed condensation (Reactive)
Hexanal 131.0Cyclohexane oxidationAlkali-catalyzed condensation (Reactive)
2-Cyclohexen-1-one 168.0Over-oxidationAlkali-catalyzed condensation (Reactive)

Table 2: Kinetic Parameters for Alkali-Catalyzed Impurity Elimination (NaOH Catalyst) [1]

ImpurityCondensation Product FormedActivation Energy (Ea)Catalyst Concentration Req.
Pentanal 2-(1-pentenyl)cyclohexanone3.47 kJ/mol2.5 – 30.0 mmol/kg
Hexanal 2-(1-hexen-1-yl)cyclohexanone3.99 kJ/mol2.5 – 30.0 mmol/kg
2-Cyclohexen-1-one [1,1′-bicyclohexyl]-diones24.23 kJ/mol15.0 – 30.0 mmol/kg

Standard Operating Protocols (SOPs)

The following methodologies are designed as self-validating systems. Causality is embedded into each step to ensure that deviations can be caught and corrected in real-time.

Protocol A: Alkali-Catalyzed Reactive Distillation for Aldehyde/Ketone Elimination

Context: Trace impurities like 2-cyclohexen-1-one degrade downstream polymer and API quality. Because its boiling point is too close to cyclohexanone, physical distillation is insufficient. Causality: Adding NaOH promotes the aldol condensation of these impurities with cyclohexanone. The resulting heavy dimers (e.g.,[1,1′-bicyclohexyl]-2,2′-dione) have vastly higher boiling points and drop into the column bottoms, allowing pure cyclohexanone to vaporize [2].

Step-by-Step Methodology:

  • Feed Preparation: Transfer the bottoms from the light-ends distillation column (containing cyclohexanone, cyclohexanol, and trace aldehydes/unsaturated ketones) into the reactive distillation feed tank.

  • Catalyst Dosing: Inject a homogeneous aqueous NaOH solution into the feed stream. Maintain a precise catalyst concentration of 15.0 to 30.0 mmol/kg . Causality: Concentrations below 15.0 mmol/kg fail to overcome the 24.23 kJ/mol activation energy required for 2-cyclohexen-1-one elimination.

  • Column Operation: Operate the reactive distillation column at a pressure of 10 bar (if operating as a pressurized liquid-phase pre-reactor) or under optimized vacuum if operating as a simultaneous reactive-distillation unit. Maintain the reboiler temperature strictly below 150°C.

  • Self-Validation (GC-MS): Sample the distillate every 4 hours. Run a GC-MS analysis targeting m/z 194 (the mass of [1,1′-bicyclohexyl]-dione).

    • Correction Loop: If dimer concentration in the distillate exceeds 0.01%, the reboiler temperature is too high, causing entrainment. Reduce reboiler heat duty by 5%.

Protocol B: High-Vacuum Fractional Separation of Cyclohexanone/Cyclohexanol

Context: Final polishing to separate the target ketone from the alcohol. Causality: Operating at atmospheric pressure requires temperatures that induce thermal degradation and resinification of cyclohexanone. Lowering the pressure to <500 Torr increases the relative volatility difference between the two compounds, enabling clean separation [3].

Step-by-Step Methodology:

  • Feed Introduction: Route the distillate from the reactive column into a split vacuum rectification column.

  • Pressure Regulation: Depressurize the overhead system to 300–450 Torr . Causality: Operating above 500 Torr compresses the vapor-liquid equilibrium (VLE) envelope, causing cyclohexanol to co-distill.

  • Reflux Management: Set the reflux ratio to 5:1. Monitor the overhead temperature; it should stabilize around 120°C–125°C under vacuum.

  • Self-Validation (Karl Fischer & GC-FID): Pull a sample from the overhead accumulator. Run GC-FID to confirm cyclohexanol is <0.1%. Run Karl Fischer titration to ensure water content is <500 ppm.

    • Correction Loop: If cyclohexanol >0.1%, increase the reflux ratio to 7:1 and verify vacuum integrity.

Troubleshooting & FAQs

Q1: Why is cyclohexanol co-distilling with cyclohexanone despite using a high-reflux fractional column? A: This is a thermodynamic issue. Cyclohexanone and cyclohexanol exhibit near-azeotropic behavior at atmospheric pressure due to their close boiling points. Solution: You must operate the column at an overhead pressure lower than 500 Torr [3]. If vacuum distillation is still failing, consider advanced adsorptive separation. Recent breakthroughs have demonstrated that nonporous adaptive crystals (such as RhombicArene) can selectively adsorb cyclohexanone vapor in just 30 minutes, achieving >99.9% purity from mixed streams without thermal distillation [4].

Q2: We are detecting heavy dimers ([1,1′-bicyclohexyl]-diones) in our final purified product. What went wrong in the reactive distillation step? A: You are likely experiencing cyclohexanone self-condensation combined with thermal entrainment. Causality: While NaOH is necessary to condense impurities, an overdose (>30 mmol/kg) or excessive reboiler temperatures will force the target cyclohexanone to react with itself. If the vapor velocity in the column is too high, these heavy dimers are physically carried up into the distillate. Solution: Cap your NaOH dosing at 25 mmol/kg, reduce the reboiler temperature, and check your column internals (trays/packing) for fouling [2].

Q3: What causes rapid catalyst deactivation in our cyclohexanol dehydrogenation recycle loop? A: Poisoning by heavy condensation products. Causality: In the purification workflow, unreacted cyclohexanol is recovered from the heavy ends column and sent to a copper-catalyzed dehydrogenation reactor to be converted back into cyclohexanone. If your heavy ends separation column lacks strict cut-offs, sodium salts and heavy aldol dimers will carry over into the recycle stream, rapidly coking the copper catalyst. Solution: Implement a secondary flash distillation step on the recycle stream before it hits the dehydrogenation fixed-bed reactor.

References

  • Kinetics of Alkali-Catalyzed Condensation of Impurities in the Cyclohexanone Purification Process. Industrial & Engineering Chemistry Research (ACS Publications). Available at:[Link]

  • Optimization-Based Design of a Reactive Distillation Column for the Purification Process of Cyclohexanone. Industrial & Engineering Chemistry Research (ACS Publications). Available at:[Link]

  • Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.US Patent 5168983A.
  • Adsorptive separation of cyclohexanol and cyclohexanone by nonporous adaptive crystals of RhombicArene. Chemical Science (RSC Publishing). Available at:[Link]

Optimization

Technical Support Center: Diastereomeric Separation of Substituted Cyclohexanones

Welcome to the Technical Support Center for the separation and resolution of substituted cyclohexanone diastereomers. Substituted cyclohexanones are critical chiral building blocks in the synthesis of complex pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the separation and resolution of substituted cyclohexanone diastereomers. Substituted cyclohexanones are critical chiral building blocks in the synthesis of complex pharmaceuticals, including leukotriene B4 receptor antagonists and NMDA receptor modulators. However, separating their cis and trans diastereomers is notoriously difficult due to their highly similar physical properties, dipole moments, and polar surface areas.

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting FAQs to help you achieve baseline resolution and high diastereomeric excess (d.e.).

Logical Workflows for Diastereomer Separation

Before selecting a separation method, it is crucial to analyze the functional groups present on your substituted cyclohexanone. The diagram below outlines the decision-making process for choosing between direct chromatography, chemical derivatization, and fractional crystallization.

G A Substituted Cyclohexanone Mixture (cis/trans) B Direct Chromatographic Separation A->B Sufficient Resolution C Chemical Derivatization (e.g., Silylation) A->C Poor Resolution D Diastereomeric Salt Formation A->D Acidic/Basic Functional Groups E HPLC / Column Chromatography (Achiral or Chiral Phase) B->E C->E F Fractional Crystallization (Solvent Screening) D->F G Deprotection / Cleavage (Acidic Hydrolysis) E->G If Derivatized H Pure Diastereomer Recovery E->H If Direct F->G G->H

Workflow for the separation and recovery of substituted cyclohexanone diastereomers.

Core Methodologies (Step-by-Step Protocols)

To ensure scientific integrity, every protocol listed below operates as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Protocol A: Chromatographic Separation via Silyl Ether Derivatization

This method is highly effective for 1,3-disubstituted cyclohexanones where direct separation on silica fails due to identical polarities[1].

  • Derivatization : React the substituted cyclohexanone mixture with a bulky silylating agent (e.g., TBDMS-Cl) in the presence of imidazole and DMF.

    • Causality: The bulky tert-butyldimethylsilyl group amplifies the steric differences between the cis and trans isomers.

    • Validation Check: Monitor the reaction via TLC using a KMnO₄ stain. The complete disappearance of the polar starting material and the appearance of a higher Rf​ spot confirms 100% conversion.

  • Chromatographic Separation : Load the crude mixture onto an achiral silica gel column. Elute with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Causality: The trans isomers elute first. The bulky silyl group forces the cyclohexane ring into a rigid conformation where the polar oxygen atom is sterically shielded, preventing strong hydrogen bonding with the silanol groups on the silica surface[1].

    • Validation Check: Analyze the eluted fractions using GC-MS. Pool only the fractions showing >95% diastereomeric purity.

  • Deprotection : Treat the purified silyl ether with acidic hydrolysis (e.g., TBAF or dilute HCl) to regenerate the free substituted cyclohexanone.

    • Validation Check: Confirm the removal of the protecting group via IR spectroscopy by observing the reappearance of the characteristic C=O or -OH stretch.

G A 1,3-Disubstituted Cyclohexanol Mixture B Silylation (Bulky Protecting Group) A->B C Trans Isomer (Sterically Shielded Oxygen) B->C D Cis Isomer (Exposed Oxygen) B->D E Weak Silica Interaction (Elutes First) C->E F Strong Silica Interaction (Elutes Second) D->F

Logical relationship between steric shielding and chromatographic elution order.

Protocol B: Diastereomeric Salt Formation & Fractional Crystallization

For derivatives of (S)-2-Hydroxymethylcyclohexanone or compounds with acidic/basic moieties, fractional crystallization is a scalable alternative to chromatography[2].

  • Salt Formation : Dissolve the derivatized cyclohexanone in a hot organic solvent (e.g., ethanol). Add 1 equivalent of a chiral resolving agent (e.g., Mosher's acid or (S)-phenylethylamine).

    • Causality: The chiral resolving agent reacts with the mixture to form diastereomeric salts with distinct lattice energies and solubility curves[2].

    • Validation Check: Ensure the solution becomes completely transparent upon heating. Any undissolved material will act as an impure seed crystal and ruin the resolution.

  • Controlled Crystallization : Slowly cool the solution to room temperature, then transfer to a 4°C environment.

    • Causality: Slow cooling prevents supersaturation spikes, allowing the less soluble diastereomer to nucleate and form a highly ordered, pure crystal lattice.

    • Validation Check: If the solution turns cloudy but no distinct crystals form (oiling out), reheat the mixture and add a non-polar co-solvent (e.g., hexane) to adjust the polarity before cooling again.

  • Recovery : Filter the crystals and treat with dilute acid/base to break the salt. Extract the pure substituted cyclohexanone derivative into an organic phase.

    • Validation Check: Analyze the final organic layer via chiral HPLC to confirm the diastereomeric excess (d.e.) is >99%.

Quantitative Data Summary

The table below summarizes the efficacy of different separation strategies based on the specific derivative and stationary phase used.

Separation StrategyTarget Analyte / DerivativeStationary Phase / Resolving AgentKey Observation & Causality
Direct HPLC 2-methylcyclohexanone thiosemicarbazonePolysaccharide-based CSPSimultaneous diastereo- and enantioseparation achieved due to differential inclusion in the highly ordered chiral cavity[3].
Column Chromatography 1,3-disubstituted cyclohexyl silyl ethersAchiral Silica GelTrans isomers elute first due to steric shielding of the polar ether oxygen, reducing silanol interactions[1].
Fractional Crystallization (S)-2-Hydroxymethylcyclohexanone estersChiral Carboxylic Acids (e.g., Mosher's)Exploits differential solubility of crystalline diastereomeric esters; highly scalable[2].
Reverse-Phase HPLC Cyclohexanone, 2-hexylidene-Newcrom R1 (Low silanol RP)Ideal for preparative isolation; low silanol activity prevents peak tailing and improves peak symmetry[4].

Troubleshooting & FAQs

Q1: Why am I getting poor resolution between cis and trans isomers of my substituted cyclohexanone on standard silica gel? A: Diastereomers of substituted cyclohexanones often have nearly identical dipole moments. If the substituents are small (e.g., methyl groups), the difference in interaction energy with the achiral silanol groups on the silica surface is negligible. Solution: Introduce a bulky derivatizing agent (See Protocol A). Converting an intermediate into a silylated ether drastically alters the 3D conformation, forcing the trans isomer to experience greater steric shielding. Consequently, the trans isomer interacts less strongly with the silica and elutes first[1].

Q2: Should I use a chiral stationary phase (CSP) to separate diastereomers? A: While diastereomers have different physical properties and can theoretically be separated on achiral phases (like C18 or plain silica), complex derivatives (e.g., 2-methylcyclohexanone thiosemicarbazones) often exhibit overlapping peaks due to structural flexibility. Polysaccharide-based CSPs provide a highly ordered chiral cavity. The differential inclusion of the diastereomers into these cavities, driven by hydrogen bonding and π−π interactions, often results in simultaneous baseline separation of both diastereomers and their respective enantiomers[3].

Q3: My diastereomeric salts are "oiling out" instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the boiling point of the solvent system, or when the supersaturation level is too high, driving the solute to separate as a dense liquid phase rather than nucleating as a solid[2]. Solution:

  • Lower the temperature of the crystallization bath much more slowly to promote nucleation before phase separation.

  • Seed the solution with a pure crystal of the desired diastereomer.

  • Switch to a solvent system with a lower boiling point or different polarity (e.g., moving from pure ethanol to an ethyl acetate/hexane mixture) to alter the solubility curve.

References

  • High-performance Liquid Chromatographic Separation of Enantiomers and Diastereomers of 2-methylcyclohexanone Thiosemicarbazone, and Determination of Absolute Configuration and Configurational Stability. PubMed (J Chromatogr A. 2007). 3

  • Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. 1

  • Technical Support Center: Resolving Diastereomers in Derivatives of (S)-2-Hydroxymethylcyclohexanone. Benchchem. 2

  • Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column. SIELC Technologies.4

Sources

Troubleshooting

Minimizing water elimination side reactions from 4-hydroxy-ketones

A Guide to Minimizing Water Elimination Side Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-ketones. This guide provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Water Elimination Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-ketones. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenge of undesired water elimination (dehydration) from these valuable synthetic intermediates. As aldol addition products, 4-hydroxy-ketones are prone to forming α,β-unsaturated ketones (enones), a reaction that can be either a desired transformation or a problematic side reaction. Here, we focus on the strategies to preserve the β-hydroxy carbonyl moiety.

Understanding the Challenge: The Precarious Stability of 4-Hydroxy-Ketones

The elimination of water from a 4-hydroxy-ketone is, in essence, an aldol condensation reaction. This process is particularly facile compared to the dehydration of simple alcohols because the resulting product, a conjugated enone, is thermodynamically stabilized by the delocalization of π-electrons across the C=C and C=O bonds.[1][2] This inherent stability acts as a powerful driving force for the elimination reaction.

The reaction can be catalyzed by both acid and base:

  • Base-Catalyzed Dehydration (E1cB Mechanism): A base removes the acidic α-proton (the hydrogen on the carbon between the hydroxyl and carbonyl groups), forming an enolate. This enolate then expels the hydroxide ion to form the conjugated double bond.[3][4] This is often the more problematic pathway as the base used to catalyze the initial aldol addition can also promote this elimination.[3][5]

  • Acid-Catalyzed Dehydration (E1 or E2 Mechanism): Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). A subsequent deprotonation at the α-carbon by a weak base (like water or the conjugate base of the acid catalyst) forms the enone.[4]

Our goal is to navigate this landscape to favor the formation and preservation of the 4-hydroxy-ketone, which is typically the kinetic product of the aldol addition.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Significant Formation of the α,β-Unsaturated Ketone (Enone) Despite Efforts to Isolate the Aldol Adduct.

  • Potential Cause A: Reaction Temperature is Too High.

    • Scientific Rationale: The dehydration to the enone has a higher activation energy than the initial aldol addition.[6] Elevated temperatures provide the necessary energy to overcome this barrier, shifting the equilibrium towards the more stable, thermodynamically favored conjugated product.[6] Reactions run at room temperature or higher are very likely to yield the condensation product.[4]

    • Solution: Conduct the reaction at low temperatures. For many systems, this means maintaining the reaction between -78 °C and 0 °C.[6][7][8] A dry ice/acetone bath is commonly used to achieve and maintain -78 °C.[8] It is crucial to monitor the internal reaction temperature, not just the bath temperature.

  • Potential Cause B: Inappropriate Choice or Concentration of Base.

    • Scientific Rationale: Strong bases, such as sodium hydroxide or potassium hydroxide, can readily promote the E1cB elimination pathway, even at lower temperatures.[3][6] The concentration of the base also plays a role; higher concentrations can increase the rate of both the desired addition and the undesired elimination.[9]

    • Solution:

      • Use a Milder Base: If your substrate allows, consider using a weaker base like sodium carbonate.[6]

      • Employ a Non-Nucleophilic, Strong Base for Irreversible Enolate Formation: For more control, use a stoichiometric amount of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C).[7][8][10] This irreversibly and quantitatively forms the enolate before the addition of the electrophilic carbonyl partner, allowing the addition to occur under conditions that do not favor elimination.[8][10][11]

      • Optimize Base Concentration: If using catalytic base, perform a titration to find the lowest effective concentration that provides a reasonable reaction rate without significant enone formation.

  • Potential Cause C: Prolonged Reaction Time.

    • Scientific Rationale: Even at low temperatures, given enough time, the reaction can equilibrate towards the thermodynamically more stable enone product.

    • Solution: Monitor the reaction closely using an appropriate technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant amounts of the dehydrated product can form.

  • Potential Cause D: Work-up and Purification Conditions.

    • Scientific Rationale: The 4-hydroxy-ketone can be sensitive to both acidic and basic conditions, which are often employed during work-up and purification. For instance, a vigorous acid wash or chromatography on silica gel (which is acidic) can induce dehydration.

    • Solution:

      • Quench at Low Temperature: Quench the reaction mixture while it is still cold by adding a mild acid (e.g., saturated aqueous ammonium chloride solution for LDA reactions).

      • Neutralize Carefully: Ensure the pH of the aqueous layer is neutral before extraction.

      • Use Neutral Chromatography Media: If column chromatography is necessary, consider using deactivated (neutral) silica or alumina to prevent on-column elimination.

Problem 2: Low Yield and Recovery of Starting Materials, Indicating a Retro-Aldol Reaction.

  • Potential Cause A: Unfavorable Reaction Equilibrium.

    • Scientific Rationale: The aldol addition is a reversible reaction.[8] For many ketones, the equilibrium lies on the side of the starting materials, and the reaction is driven to completion only by the subsequent, often irreversible, dehydration.[1][12] If you successfully suppress dehydration, you may also reveal an unfavorable addition equilibrium. This reverse reaction is known as the retro-aldol reaction.[6][12]

    • Solution:

      • Lower the Temperature: The retro-aldol reaction is, like dehydration, favored by higher temperatures.[6] Running the reaction at the lowest practical temperature will disfavor the reverse pathway.

      • Use Stoichiometric Strong Base (LDA): As mentioned previously, the irreversible formation of the lithium enolate with LDA at low temperatures prevents the accumulation of base in the reaction mixture that could catalyze the retro-aldol reaction of the product alkoxide.[8] The reaction is then "locked" until the acidic workup.

      • Consider Additives: In some specialized cases, the addition of a "dummy product" has been shown to suppress the retro-aldol pathway by shifting the equilibrium.[13]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range to favor the 4-hydroxy-ketone (aldol adduct)?

A1: The ideal temperature is highly substrate-dependent, but a general guideline is to start at -78 °C, especially when using strong bases like LDA.[8] For reactions with weaker bases (e.g., NaOH, KOH), conducting the reaction between 0 °C and 5 °C is often sufficient to minimize condensation.[6] It is recommended to perform small-scale temperature screening experiments to determine the optimal balance between reaction rate and selectivity for your specific system.[6]

Q2: I need to perform a subsequent reaction, but the 4-hydroxy-ketone is too unstable. What is the best strategy?

A2: If the 4-hydroxy-ketone is too labile for subsequent steps, the most robust strategy is to use protecting groups. This involves temporarily masking one or both of the reactive functional groups (the hydroxyl and the ketone) to prevent undesired reactions.[14]

  • Protecting the Hydroxyl Group: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS, TIPS), which is stable to many non-acidic reagents but can be easily removed with a fluoride source (like TBAF).[15]

  • Protecting the Ketone Group: The ketone can be protected as a cyclic acetal (e.g., using ethylene glycol), which is stable to basic and nucleophilic conditions but is readily removed with aqueous acid.[16][17]

  • Orthogonal Protection: In complex syntheses, you might need to deprotect the hydroxyl and ketone groups at different stages. This requires an "orthogonal" protecting group strategy, where each group can be removed with specific reagents that do not affect the other.[14][15][18] For example, you could protect the hydroxyl as a benzyl (Bn) ether (removed by hydrogenolysis) and the ketone as a dimethyl acetal (removed by mild acid).

Q3: Can I selectively reduce the ketone of my 4-hydroxy-ketone without causing dehydration?

A3: Yes, this is a common transformation. The key is to choose a reducing agent and conditions that are mild enough to not promote elimination.

  • Chemoselective Hydride Reagents: Sodium borohydride (NaBH₄) is generally a good choice for reducing ketones in the presence of other functional groups. Performing the reduction at low temperatures (e.g., 0 °C to -20 °C) in a solvent like methanol or ethanol will typically yield the desired 1,3-diol without significant dehydration.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (like isopropanol or formic acid) and a transition metal catalyst (e.g., based on Iridium or Ruthenium).[19][20] These reactions are often run under neutral or mildly basic conditions and can be highly chemoselective for the ketone.[20][21]

  • Chemoselective Hydrosilylation: This involves the addition of a silane across the carbonyl group, followed by hydrolysis to give the alcohol. Certain nickel-NHC catalyst systems have been shown to be highly chemoselective for ketones in the presence of free hydroxyl groups.[22][23]

Q4: Is there a difference between "aldol addition" and "aldol condensation"?

A4: Yes. The aldol addition is the initial reaction that forms the β-hydroxy carbonyl compound (the 4-hydroxy-ketone).[11][24] The aldol condensation refers to the two-step process of the initial addition followed by the dehydration (elimination of water) to form the α,β-unsaturated carbonyl compound.[1][2][3] In many experimental setups, especially when heating is applied, the condensation product is obtained directly without isolation of the addition product.[4]

Data & Protocols

Table 1: Temperature and Base Effects on Aldol Reaction Outcome
ReactantsBaseTemperaturePredominant ProductRationale & Reference
Aldehyde/KetoneNaOH / KOHRoom Temp to RefluxAldol Condensation ProductDehydration is thermodynamically favored and occurs readily with heat.[2][6]
Aldehyde/KetoneNaOH / KOH0 - 5 °CAldol Addition ProductLow temperature favors the kinetic product and disfavors the elimination step.[6][7]
KetoneLDA-78 °CAldol Addition ProductIrreversible enolate formation followed by addition at low temperature prevents both elimination and retro-aldol reactions.[8][10]
Experimental Protocol: Low-Temperature Aldol Addition to Isolate a 4-Hydroxy-Ketone

This protocol outlines a general procedure using LDA to maximize the yield of the aldol adduct and minimize dehydration.

Reagents & Equipment:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Ketone (enolizable partner)

  • Aldehyde or Ketone (electrophilic partner)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Three-neck round-bottom flask with a magnetic stirrer, nitrogen inlet, and thermometer

  • Syringes

  • Dry ice/acetone bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask under a positive pressure of dry nitrogen.

  • LDA Preparation (In Situ):

    • Add anhydrous THF to the flask and cool to -78 °C using the dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Dissolve the enolizable ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the LDA solution at -78 °C.

    • Stir for 1 hour at -78 °C to ensure complete and irreversible enolate formation.[8]

  • Aldol Addition:

    • Dissolve the electrophilic aldehyde or ketone (1.0 equivalent) in anhydrous THF.

    • Add this solution dropwise to the enolate mixture at -78 °C. The reaction is often rapid.

    • Monitor the reaction by TLC. Stir for 1-2 hours or until completion.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with water and an appropriate organic solvent (e.g., ethyl acetate).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via column chromatography using neutral silica or alumina to avoid acid-catalyzed dehydration.

Visualizing Reaction Control

The choice between the aldol addition and condensation product is a classic example of kinetic versus thermodynamic control.

G Reactants Ketone + Aldehyde (Starting Materials) TransitionState_Add TS (Addition) Reactants->TransitionState_Add Low Activation Energy (Fast, Reversible) Product_Add 4-Hydroxy-Ketone (Kinetic Product) TransitionState_Add->Product_Add Low Temp Favors (-78 °C to 0 °C) Product_Add->TransitionState_Add Retro-Aldol TransitionState_Elim TS (Elimination) Product_Add->TransitionState_Elim Higher Activation Energy (Slow) Product_Elim α,β-Unsaturated Ketone (Thermodynamic Product) TransitionState_Elim->Product_Elim High Temp Favors (Heat)

Caption: Kinetic vs. Thermodynamic pathways in aldol reactions.

The following workflow provides a decision-making guide for troubleshooting unwanted enone formation.

Troubleshooting_Workflow Start Unwanted Enone Formation Observed Check_Temp Is Reaction Temp ≤ 0°C? Start->Check_Temp Lower_Temp Action: Lower temperature to -78°C to 0°C and re-run. Check_Temp->Lower_Temp No Check_Base What type of base is used? Check_Temp->Check_Base Yes Success Problem Resolved Lower_Temp->Success Use_LDA Action: Switch to stoichiometric LDA at -78°C for irreversible enolate formation. Check_Base->Use_LDA Catalytic NaOH/KOH Check_Workup Is work-up/purification acidic? Check_Base->Check_Workup LDA Use_LDA->Success Neutralize Action: Use neutral work-up (e.g., sat. NH4Cl) and neutral chromatography media. Check_Workup->Neutralize Yes Check_Workup->Success No Neutralize->Success

Caption: Troubleshooting workflow for minimizing enone formation.

References

  • Bao, Y., Kumagai, N., & Shibasaki, M. (2015). Managing the Retro-Pathway in Direct Catalytic Asymmetric Aldol Reactions of Thioamides. Chemical Science, 6(11), 6124–6132. [Link]

  • Organic Chemistry, Reaction Mechanism. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]

  • van der Graaff, W. N. P. (2015). Green Chemistry: From Lignocellulose to Platform Chemicals. Wageningen University & Research. [Link]

  • LibreTexts. (2020, July 1). 20.6: Aldol reaction. Chemistry LibreTexts. [Link]

  • K. C. Nicolaou and co-workers. (1998). Angewandte Chemie International Edition, 37(19), 2708-2714. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Making Molecules. (2025, April 15). An Introduction to the Aldol Reaction (addition & condensation). [Link]

  • Dey, S., Kotti, S. R. S. S., & Vobilisetti, S. (2014). Chemoselective Reduction of the Carbonyl Functionality through Hydrosilylation: Integrating Click Catalysis with Hydrosilylation in One Pot. The Journal of Organic Chemistry, 79(18), 8514–8524. [Link]

  • Shi, L., Liu, Y., Liu, Q., Wei, B., & Zhang, G. (2012). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 14(5), 1372-1375. [Link]

  • Wikipedia. (n.d.). Aldol reaction. [Link]

  • Gunanathan, C., & Shaughnessy, K. H. (2013). Chemoselective hydrosilylation of hydroxyketones. Tetrahedron Letters, 54(21), 2697-2699. [Link]

  • Komine, N., Akai, Y., & Hirano, M. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Catalysts, 9(6), 503. [Link]

  • IIT Kanpur. (n.d.). Chemistry Aldol Condensation. SATHEE. [Link]

  • Papageorgiou, G., & A. C. (2003). Bis(o-nitrophenyl)ethanediol: A Practical Photolabile Protecting Group for Ketones and Aldehydes. The Journal of Organic Chemistry, 68(2), 587–590. [Link]

  • Lumen Learning. (n.d.). 20.6 Aldol reaction. Organic Chemistry II. [Link]

  • Gladiali, S., & Alberico, E. (2012). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. In Hydrogenation. IntechOpen. [Link]

  • Wang, Z., Yi, W.-B., & Chen, G. (2023). Mechanistic Study of B(C6F5)3-Catalyzed Transfer Hydrogenation of Aldehydes/Ketones with PhSiH3 and Stoichiometric Water. ACS Omega, 8(51), 48877–48888. [Link]

  • IIT Bombay. (2020, October 26). Protecting Groups. [Link]

  • Chemistry Steps. (2020, April 1). Aldol Condensation – Dehydration of Aldol Addition Product. [Link]

  • Wang, Y., et al. (2022). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances, 12(43), 27958-27972. [Link]

  • Google Patents. (n.d.).
  • University of California, Irvine. (n.d.). Alcohol Protecting Groups. [Link]

  • Bou-Moreno, R., & Vanecko, J. A. (2013). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 18(9), 11096–11105. [Link]

  • Wikipedia. (n.d.). Aldol condensation. [Link]

  • IntechOpen. (2012, October 10). Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition Aldol Reaction. [Link]

  • Perrin, C. L., & Chang, K.-L. (2016). The Complete Mechanism of an Aldol Condensation. eScholarship. [Link]

  • Ohligschläger, A., et al. (2021). Apparent rate coefficients of the aldol condensation in dependence from temperature and experimental series. ResearchGate. [Link]

  • KPU Pressbooks. (n.d.). 6.4 Aldol Reactions. Organic Chemistry II. [Link]

  • Khan Academy. (n.d.). Aldol reactions in metabolism. [Link]

  • Chemistry Stack Exchange. (2016, September 25). Reduction of a ketone in the presence of an aldehyde. [Link]

  • Baar, M. R., Russell, C. E., & Wusthoiz, K. L. (2005). The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4, 4-Diphenyl-2-Butanone. Journal of Chemical Education, 82(7), 1057. [Link]

  • University of Calgary. (n.d.). Aldol Addition Reactions. [Link]

  • Reddit. (2021, July 9). in the lab how do you practically prevent the aldol product from dehydrating. r/OrganicChemistry. [Link]

  • LibreTexts. (2024, March 17). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Selective Hydroxyl Protection and Deprotection. [Link]

  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]

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Sources

Reference Data & Comparative Studies

Comparative

Confirming the Absolute Configuration of Chiral 4-Hydroxy-2-Methylcyclohexanone: A Comparative Analytical Guide

The unambiguous assignment of absolute configuration (AC) is a critical, non-negotiable milestone in asymmetric synthesis, natural product isolation, and drug development[1][2]. For a cyclic chiral molecule like 4-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous assignment of absolute configuration (AC) is a critical, non-negotiable milestone in asymmetric synthesis, natural product isolation, and drug development[1][2]. For a cyclic chiral molecule like 4-hydroxy-2-methylcyclohexanone —which possesses two stereocenters (C2 and C4) and exhibits significant conformational flexibility via chair-chair interconversions—traditional methods like simple optical rotation are insufficient[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the three most robust methodologies for determining the AC of such molecules: X-Ray Crystallography , Nuclear Magnetic Resonance (NMR) via Mosher's Ester derivatization , and Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) . Rather than just listing steps, this guide explores the mechanistic causality behind each technique and emphasizes the self-validating frameworks required to ensure scientific integrity.

Analytical Methodologies & Mechanistic Causality

X-Ray Crystallography (Anomalous Dispersion)

X-ray diffraction has long been considered the "gold standard" for AC determination.

  • Causality: The technique relies on the anomalous scattering of X-rays to differentiate enantiomers. However, for a "light-atom" molecule like 4-hydroxy-2-methylcyclohexanone (containing only C, H, and O), standard Molybdenum (Mo K α ) radiation often fails to produce a measurable anomalous signal. To overcome this, researchers must either use Copper (Cu K α ) radiation, which interacts more strongly with oxygen, or derivatize the C4-hydroxyl group with a heavy-atom appendage (e.g., a p-bromobenzoate ester) to force anomalous dispersion[1].

  • Self-Validating System: The absolute structure is validated mathematically by the Flack parameter . A successfully validated dataset will yield a Flack parameter of 0.0±0.1 , confirming the correct enantiomer.

NMR Spectroscopy via Mosher's Ester Derivatization

When crystallization fails, chemical derivatization combined with NMR is a powerful alternative.

  • Causality: Mosher's method transforms enantiomers into diastereomers by reacting the C4 secondary alcohol with chiral α -methoxy- α -trifluoromethylphenylacetic acid (MTPA) chloride[2][3]. The aromatic ring of the MTPA moiety creates an anisotropic magnetic shielding cone. Protons on the cyclohexanone ring that sit directly under or over this phenyl ring experience an upfield shift in the 1H NMR spectrum. By comparing the chemical shifts between the (S)- and (R)-MTPA esters ( ΔδSR=δS​−δR​ ), we can map the spatial orientation of the ring protons relative to the MTPA plane, unambiguously assigning the C4 stereocenter[2][4]. The C2 configuration is subsequently deduced via relative stereochemistry (e.g., 2D NOESY or 3JHH​ coupling constants).

  • Self-Validating System: A reliable assignment requires a consistent distribution of positive and negative ΔδSR values across multiple protons on opposite hemispheres of the molecule. A single contradictory Δδ value invalidates the conformational model[2][3].

Vibrational Circular Dichroism (VCD) & DFT Modeling

VCD is rapidly becoming the preferred method for liquid or non-crystallizable samples.

  • Causality: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[1][5]. Because 4-hydroxy-2-methylcyclohexanone is conformationally flexible, its experimental VCD spectrum is a composite of multiple conformers. Therefore, the chiroptical response cannot be interpreted empirically; it must be compared against a Boltzmann-weighted theoretical spectrum generated via Density Functional Theory (DFT)[6][7].

  • Self-Validating System: VCD is a strictly self-validating system. Before comparing VCD spectra, the DFT-calculated Infrared (IR) spectrum must match the experimental IR spectrum. If the IR spectra do not align, the calculated conformational population is incorrect, and the VCD data cannot be trusted[6][7].

Comparative Performance Data

To facilitate a direct comparison, the following table summarizes the core aspects of each technique when applied to 4-hydroxy-2-methylcyclohexanone.

Analytical MethodSample StateDestructive?Turnaround TimeKey LimitationSelf-Validation Metric
X-Ray Crystallography Single CrystalNoDays to WeeksRequires high-quality crystals; heavy atom often needed.Flack Parameter ≈0
Mosher's Ester (NMR) Solution ( CDCl3​ )Yes1-3 DaysRequires chemical derivatization and purification steps.Consistent ΔδSR signs
VCD Spectroscopy Solution ( CDCl3​ )No2-5 DaysRequires computationally intensive DFT modeling.Exp. vs Calc. IR Match

Experimental Protocols

Protocol A: Mosher's Ester Synthesis & NMR Analysis
  • Sample Preparation: Dissolve 5 mg of 4-hydroxy-2-methylcyclohexanone in anhydrous CH2​Cl2​ under an inert atmosphere.

  • Derivatization: Add N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), and (R)-MTPA-Cl to synthesize the (S)-MTPA ester. Stir at room temperature until completion. Repeat in a separate vial with (S)-MTPA-Cl to yield the (R)-MTPA ester[4].

  • Purification & Acquisition: Purify the diastereomers via micro-column chromatography. Acquire high-resolution 1H NMR (e.g., 600 MHz) in CDCl3​ .

  • Data Analysis & Validation: Assign the proton signals for both diastereomers. Calculate ΔδSR for the protons at C3, C5, and the C2-methyl group. Map the signs to the predictive MTPA conformational model to assign the C4 stereocenter[2][3].

Protocol B: VCD Measurement & DFT Computational Workflow
  • Experimental Acquisition: Dissolve 10-15 mg of the ketone in CDCl3​ (approx. 0.1 M). Measure the IR and VCD spectra using a VCD spectrometer (e.g., JASCO FVS-6000) equipped with a BaF2​ cell (0.05 mm path length) for approximately 3000 accumulations[5][6].

  • Conformational Search: Perform a Molecular Mechanics (e.g., MMFF94) conformational search to identify all low-energy conformers of a chosen enantiomer (e.g., the (2R, 4R) isomer).

  • DFT Optimization: Optimize geometries and calculate vibrational frequencies using a robust level of theory (e.g., B3LYP/6-311+G(d,p)) utilizing a Polarizable Continuum Model (PCM) for chloroform[3][7].

  • Self-Validation & Assignment: Boltzmann-weight the calculated spectra based on relative energies. Overlay the calculated IR with the experimental IR. Validation Check: If they match, proceed to overlay the VCD spectra. A positive correlation confirms the modeled enantiomer; a mirror-image correlation indicates the opposite enantiomer[2][5].

Analytical Decision Workflows

The following diagrams illustrate the logical relationships and self-validating workflows required for rigorous AC determination.

DecisionTree start Chiral 4-hydroxy-2-methylcyclohexanone q1 Can it form high-quality single crystals? start->q1 xray X-Ray Crystallography (Cu K-alpha or Derivatization) q1->xray Yes q2 Is sample recovery required? q1->q2 No vcd VCD Spectroscopy + DFT (Direct measurement) q2->vcd Yes mosher Mosher's Ester NMR (MTPA-Cl derivatization) q2->mosher No

Caption: Decision matrix for selecting the optimal absolute configuration determination method.

VCD_Workflow exp Acquire Experimental IR & VCD Spectra check Does Calc IR match Experimental IR? exp->check comp DFT Conformational Search & Frequency Calculation boltz Boltzmann Weighting of Conformers comp->boltz boltz->check fail Refine DFT Level of Theory or Solvent Model check->fail No success Compare VCD Spectra Assign Configuration check->success Yes (Self-Validated) fail->comp Recalculate

Caption: Self-validating VCD-DFT workflow ensuring conformational accuracy prior to assignment.

References

  • Absolute configuration of complex chiral molecules - Spark904. Available at: [Link]

  • Absolute Configuration and Conformation of Two Fráter–Seebach Alkylation Reaction Products by Film VCD and ECD Spectroscopic Analyses - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Computational methods and points for attention in absolute configuration determination - Frontiers in Chemistry. Available at: [Link]

  • ABSOLUTE CONFIGURATION BY VCD - BioTools. Available at: [Link]

  • How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange. Available at: [Link]

Sources

Validation

Reactivity comparison of 2-methyl vs 4-methyl substituted cyclohexanones

As a Senior Application Scientist, evaluating the reactivity of substituted cyclic ketones is a fundamental exercise in understanding how three-dimensional spatial arrangements dictate chemical behavior. When developing...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reactivity of substituted cyclic ketones is a fundamental exercise in understanding how three-dimensional spatial arrangements dictate chemical behavior. When developing synthetic routes or pharmaceutical intermediates, the position of a simple methyl group on a cyclohexane ring can drastically alter reaction kinetics, stereoselectivity, and thermodynamic outcomes.

This guide provides an in-depth, objective comparison of 2-methylcyclohexanone and 4-methylcyclohexanone , focusing on their behavior during nucleophilic addition (specifically hydride reduction) and enolization.

Thermodynamic and Kinetic Principles

The core divergence in reactivity between these two isomers stems from the proximity of the methyl substituent to the electrophilic carbonyl carbon. This spatial relationship governs the transition state energy during nucleophilic attack .

Steric Hindrance and Nucleophilic Addition

When reducing these ketones with sodium borohydride ( NaBH4​ ), the hydride ( H− ) transfer can occur from either the axial or equatorial face of the cyclohexane ring.

  • 4-Methylcyclohexanone (Distal Substitution): The methyl group is located at the C4 position, far removed from the carbonyl center. This remote substitution imparts negligible steric hindrance at the reaction site. The stereochemical outcome is primarily governed by the inherent torsional strain of the ring. Axial attack is generally favored because it avoids the torsional strain associated with equatorial attack (where the incoming nucleophile would eclipse adjacent axial C-H bonds). This pathway predominantly yields trans-4-methylcyclohexanol, the thermodynamically stable diequatorial conformer .

  • 2-Methylcyclohexanone (Vicinal Substitution): The methyl group is adjacent to the carbonyl (C2 position) and predominantly occupies the equatorial position to minimize 1,3-diaxial interactions. This adjacent equatorial methyl group creates a significant steric shield over the equatorial face of the carbonyl. Consequently, the overall rate of nucleophilic addition is substantially lower than that of its 4-methyl counterpart. The steric blockade further biases the reaction toward axial attack, yielding trans-2-methylcyclohexanol (where the hydroxyl and methyl groups are both equatorial) as the major thermodynamic product, often exceeding 85% of the product mixture under standard conditions .

Enolization Dynamics

Beyond reduction, the regioselectivity of enolization sharply contrasts the two isomers. 4-Methylcyclohexanone possesses structural symmetry relative to the adjacent α -carbons, leading to a single constitutional enolate. In contrast, 2-methylcyclohexanone is unsymmetrical and can form two distinct enolates: the kinetically favored, less-substituted enolate (deprotonation at C6) and the thermodynamically favored, more-substituted enolate (deprotonation at C2).

Comparative Experimental Data

The table below summarizes the quantitative and qualitative differences in reactivity between the two isomers during standard reduction workflows.

Property2-Methylcyclohexanone4-Methylcyclohexanone
Steric Hindrance (Carbonyl) High (Vicinal equatorial methyl)Low (Distal methyl)
Relative Reduction Rate SlowerFaster
Major NaBH4​ Product trans-2-methylcyclohexanol (Diequatorial)trans-4-methylcyclohexanol (Diequatorial)
Stereoselectivity Bias Highly biased (~85% trans)Moderately biased (~70-80% trans)
Enolization Regioselectivity Two constitutional enolates (C2 and C6)Single constitutional enolate

Experimental Protocols: Competitive Reduction & Kinetic Analysis

To empirically validate the reactivity differences, a competitive reduction assay using a limiting amount of NaBH4​ is employed. This self-validating system ensures that both substrates are exposed to identical reaction conditions, allowing their relative conversion rates to directly reflect their kinetic reactivities .

Protocol: Competitive NaBH4​ Reduction

Note: We utilize methanol as a protic solvent because it enhances NaBH4​ reduction via hydrogen bonding to the carbonyl oxygen, stabilizing the transition state.

  • Preparation: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2-methylcyclohexanone and 5.0 mmol of 4-methylcyclohexanone in 15 mL of anhydrous methanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Reduction: Slowly add 1.25 mmol of NaBH4​ (0.5 equivalents of hydride relative to total ketone, ensuring limiting conditions) in small portions over 5 minutes. Causality: Phased addition controls the exothermic reaction and minimizes competitive solvent reduction.

  • Quenching: After 30 minutes of continuous stirring at 0 °C, quench the unreacted borohydride by adding 5 mL of 3M NaOH . Causality: Borohydride reductions form intermediate borate esters that trap the product; basic hydrolysis is required to cleave these esters and release the free carbinols.

  • Extraction: Dilute the mixture with 10 mL of distilled water and extract three times with 15 mL portions of dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Analysis: Filter the drying agent, concentrate the solvent under reduced pressure, and analyze the crude mixture via Gas Chromatography-Mass Spectrometry (GC-MS) and 1H -NMR.

Expected Outcome: The integration of the unreacted ketone peaks and the axial/equatorial carbinol protons will reveal a significantly higher conversion of 4-methylcyclohexanone compared to 2-methylcyclohexanone, definitively proving the kinetic penalty imposed by the C2 steric hindrance.

Mechanistic and Workflow Visualizations

G Ketone Substituted Cyclohexanone (2-Methyl or 4-Methyl) Axial Axial Hydride Attack (Less Torsional Strain) Ketone->Axial Major Pathway Equatorial Equatorial Hydride Attack (Sterically Hindered by 2-Me) Ketone->Equatorial Minor Pathway TransProd Trans-Alcohol (Diequatorial, Thermodynamic) Axial->TransProd CisProd Cis-Alcohol (Axial-Equatorial, Kinetic) Equatorial->CisProd

Fig 1. Stereochemical pathways of NaBH4 reduction in substituted cyclohexanones.

Workflow Step1 Equimolar Mixture 2-Me & 4-Me Cyclohexanone Step2 Cool to 0°C in Methanol Step1->Step2 Step3 Add NaBH4 (0.5 equiv, Limiting) Step2->Step3 Step4 Quench with NaOH Extract (DCM) Step3->Step4 Step5 GC-MS & 1H-NMR Analysis Step4->Step5

Fig 2. Workflow for competitive NaBH4 reduction and kinetic analysis.

References

  • Title: Sodium Borohydride Reduction of 2-methylcylohexanone Source: Odinity URL: [Link]

  • Title: Chem 355 Jasperse NaBH4 Reduction of 2-Methylcyclohexanone Source: Minnesota State University Moorhead URL: [Link]

  • Title: Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts Source: MDPI URL: [Link]

  • Title: Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones Source: ResearchGate URL: [Link]

Comparative

4-hydroxy-2-methylcyclohexanone versus other chiral synthons in natural product synthesis

The Strategic Utility of 4-Hydroxy-2-methylcyclohexanone vs. Classical Chiral Synthons in Natural Product Synthesis Introduction & Strategic Context In the realm of complex natural product synthesis, the "chiron approach...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Utility of 4-Hydroxy-2-methylcyclohexanone vs. Classical Chiral Synthons in Natural Product Synthesis

Introduction & Strategic Context

In the realm of complex natural product synthesis, the "chiron approach" remains a foundational strategy for establishing absolute stereochemistry [3]. This approach relies on mapping the stereocenters of a target molecule to a readily available chiral pool molecule. While linear synthons (like Roche ester) and highly oxygenated chiral pools (like carbohydrates) are ubiquitous, they often require lengthy homologation or tedious deoxygenation steps.

As a Senior Application Scientist, I frequently evaluate the atom economy and step-count efficiency of various starting materials. For the synthesis of carbasugars, cyclitols, and polycyclic terpenes, 4-hydroxy-2-methylcyclohexanone (4-H-2-MC) emerges as a highly specialized and superior chiral synthon. Its rigid carbocyclic framework and pre-installed 1,3-stereocenters provide a minimally oxygenated, conformationally locked scaffold that dramatically streamlines the retrosynthetic pathway [1].

Mechanistic Rationale: Why 4-Hydroxy-2-methylcyclohexanone?

The inherent advantage of 4-H-2-MC lies in its structural rigidity. In a standard cyclohexane chair conformation, the 1,3-relationship of the methyl and hydroxyl groups strongly favors the diequatorial arrangement. This thermodynamic sink locks the ring into a predictable conformation, effectively differentiating the diastereotopic faces of the carbonyl group.

When subjected to downstream functionalizations—such as substrate-directed reductions, alkylations, or Baeyer-Villiger oxidations—the existing stereocenters dictate the trajectory of incoming reagents. This intrinsic causality eliminates the need for external chiral auxiliaries, ensuring high diastereoselectivity and excellent atom economy.

Comparative Analysis: 4-H-2-MC versus Alternative Synthons

To objectively assess the utility of 4-H-2-MC, we must benchmark it against other classical synthons utilized in drug development and natural product synthesis.

SynthonStructural ClassKey AdvantagesPrimary DrawbacksIdeal Target Classes
4-Hydroxy-2-methylcyclohexanone Cyclic (C7)Pre-installed 1,3-stereocenters; rigid chair conformation enables predictable diastereoselectivity.Limited acyclic flexibility without subsequent ring-opening steps.Carbasugars, cyclitols, polycyclic terpenes.
Roche Ester Acyclic (C4)Highly versatile for iterative homologation; commercially available in both enantiomers.Requires high step-counts (aldol/olefination cycles) to build complex cyclic frameworks.Acyclic polyketides, macrolides.
Hajos-Parrish Ketone Bicyclic (C11)Pre-installed quaternary stereocenter; excellent for trans-decalin systems.Overly complex for simple monocyclic targets; rigid structure limits structural diversity.Steroids, complex diterpenes.
D-Mannitol Carbohydrate (C6)Extremely cheap; abundant chiral pool material.Over-oxygenated; requires extensive protecting group manipulations and deoxygenations.Highly oxygenated targets (e.g., specific azasugars).

Visualizing the Synthetic Logic

SynthonComparison Target Complex Natural Products (Carbasugars, Terpenes) Synthon1 4-Hydroxy-2-methylcyclohexanone (Cyclic 1,3-Stereocenters) Synthon1->Target Direct functionalization (High Atom Economy) Synthon2 Roche Ester (Acyclic, Single Stereocenter) Synthon2->Target Iterative homologation (Low Step Economy) Synthon3 Carbohydrate Pool (Highly Oxygenated) Synthon3->Target Extensive deoxygenation (Protecting Group Heavy)

Strategic comparison of synthetic pathways from various chiral synthons to natural products.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, detailing both the methodology and the mechanistic causality behind the experimental choices.

Protocol 1: Diastereoselective Synthesis of (2S,4R)-4-Hydroxy-2-methylcyclohexanone

Objective: Accessing the chiral synthon via Pd-catalyzed reduction of an enone precursor [1]. Materials: (4S,6S)-4-hydroxy-6-methylcyclohex-2-en-1-one, 10% Pd/C, anhydrous methanol, H2 gas.

Step-by-step Methodology:

  • Preparation: Dissolve 10 mmol of the enone precursor in 50 mL of anhydrous methanol in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 5 mol% of 10% Pd/C under an inert argon atmosphere to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at room temperature for 4 hours.

  • Filtration & Isolation: Filter the heterogeneous mixture through a pad of Celite, washing with excess methanol. Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • Causality: Palladium on carbon (Pd/C) is strategically selected over complex hydride reagents because it selectively reduces the electron-deficient alkene without over-reducing the carbonyl. The pre-existing stereocenters at C4 and C6 sterically block one face of the ring, dictating hydrogen delivery from the less hindered face to yield the thermodynamically stable cis-1,3-diequatorial diastereomer.

  • Self-Validation: The protocol is validated by monitoring the disappearance of the UV-active enone spot via TLC. Post-isolation, 1H-NMR must confirm the absence of alkene protons (δ 5.5–6.5 ppm) and establish the diequatorial relationship via large trans-diaxial coupling constants ( J≈10−12 Hz) for the axial ring protons.

Protocol 2: Enzymatic Baeyer-Villiger Desymmetrization

Objective: Converting racemic 4-H-2-MC into highly enantioenriched lactones using Cyclohexanone Monooxygenase (CHMO) [2, 4]. Materials: Racemic 4-hydroxy-2-methylcyclohexanone, recombinant E. coli expressing CHMO, NADPH, Tris-HCl buffer (pH 7.4).

Step-by-step Methodology:

  • Biocatalyst Preparation: Suspend recombinant E. coli cells overexpressing CHMO in 100 mL of 50 mM Tris-HCl buffer (pH 7.4).

  • Substrate Introduction: Add 5 mmol of racemic 4-hydroxy-2-methylcyclohexanone and 0.1 equivalents of NADPH (utilizing the whole-cell system for endogenous cofactor regeneration).

  • Aerobic Incubation: Incubate the reaction at 30 °C in an orbital shaker at 250 rpm for 24 hours, ensuring continuous oxygen transfer.

  • Extraction: Terminate the reaction by extracting the aqueous phase three times with ethyl acetate. Dry the organic layer over Na2SO4 and concentrate.

  • Causality: Chemical Baeyer-Villiger oxidations (e.g., using mCPBA) lack enantioselectivity. CHMO utilizes FAD and NADPH to generate a peroxyflavin intermediate [2]. The enzyme's chiral pocket sterically discriminates between the two enantiomers of the racemic ketone, forcing the migration of a specific carbon bond to yield a single highly enantioenriched lactone regioisomer.

  • Self-Validation: Chiral Gas Chromatography (GC-FID) is employed. The protocol is self-validating when the chromatogram shows a strict 50% conversion plateau (characteristic of an ideal kinetic resolution), yielding the unreacted ketone and the lactone product, both with >95% enantiomeric excess (ee).

EnzymaticWorkflow S1 Racemic 4-H-2-MC S2 CHMO Biocatalyst (NADPH, O2, pH 7.4) S1->S2 Incubation S3 Enantioenriched Ketone (Recovered) S2->S3 Kinetic Resolution S4 Chiral Lactone (Oxidized Product) S2->S4 Baeyer-Villiger Oxidation

Enzymatic kinetic resolution workflow of racemic 4-hydroxy-2-methylcyclohexanone using CHMO.

Conclusion

While acyclic synthons like the Roche ester offer broad utility for linear polyketides, 4-hydroxy-2-methylcyclohexanone provides unparalleled strategic advantages for synthesizing cyclic natural products. By leveraging its pre-installed stereocenters and rigid conformation, chemists can bypass the extensive protecting group manipulations required by carbohydrate pools, executing highly diastereoselective and enantioselective transformations with superior atom economy.

References

  • O'Doherty, G., & Shan, M. (2008). Synthesis of Cyclitols via Cyclopropanation/Palladium-Catalyzed Ring Opening. Synlett. 1

  • BRENDA Enzyme Database. Information on EC 1.14.13.22 - cyclohexanone monooxygenase. 2

  • Hanessian, S. (2012). The Enterprise of Synthesis: From Concept to Practice. The Journal of Organic Chemistry. 3

  • Bes, M. T., et al. (1996). Cloning and Characterization of a Gene Cluster Involved in Cyclopentanol Metabolism and Biotransformations Effected by Escherichia coli-Expressed Cyclopentanone 1,2-Monooxygenase. ASM Journals. 4

Sources

Validation

Analysis of overoxidation products in cyclohexane oxidation by mass spectrometry

An In-Depth Guide to the Mass Spectrometric Analysis of Overoxidation Products in Cyclohexane Oxidation A Senior Application Scientist's Comparative Guide for Researchers The industrial oxidation of cyclohexane is a corn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Analysis of Overoxidation Products in Cyclohexane Oxidation

A Senior Application Scientist's Comparative Guide for Researchers

The industrial oxidation of cyclohexane is a cornerstone of the chemical industry, primarily aimed at producing cyclohexanol and cyclohexanone, collectively known as KA oil. This mixture is the critical precursor for adipic acid and caprolactam, the monomers for Nylon-6,6 and Nylon-6, respectively[1][2]. The reaction is notoriously difficult to control; to achieve high selectivity for KA oil (typically 80-85%), industrial processes are run at very low cyclohexane conversion rates (around 4-6%)[2]. This strategy, while effective, inevitably leads to the formation of a complex array of "overoxidation products" as the desired products are further oxidized.

These byproducts, chiefly linear dicarboxylic acids such as adipic, glutaric, and succinic acids, represent a loss in yield and can complicate downstream processing. For researchers in catalysis, process optimization, and drug development—where analogous oxidation reactions are common—a robust and accurate analytical methodology to identify and quantify these overoxidation products is paramount. Mass spectrometry, coupled with chromatographic separation, offers the requisite sensitivity and specificity for this challenging task.

This guide provides a comparative analysis of the two primary mass spectrometric workflows used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to select and implement the optimal strategy for their specific objectives.

The Analytical Challenge: Unmasking Trace Byproducts

The crude output of a cyclohexane oxidation reactor is a complex matrix dominated by the unreacted starting material. The target analytes—the overoxidation products—are present at trace levels amidst the primary products (cyclohexanol and cyclohexanone) and intermediates like cyclohexyl hydroperoxide. The core analytical challenges are:

  • Low Concentration: The byproducts are, by design, minor components of the mixture.

  • High Polarity and Low Volatility: The key overoxidation products are dicarboxylic acids. Their dual carboxylic acid functionalities lead to strong intermolecular hydrogen bonding, resulting in high boiling points and low volatility, making them unsuitable for direct GC analysis[3][4].

  • Complex Matrix: The presence of other oxygenated species can cause analytical interferences.

Mass Spectrometry Approaches: A Comparative Analysis

The choice between GC-MS and LC-MS/MS is fundamentally a choice between volatilizing the analyte or analyzing it in the liquid phase. Each approach has distinct advantages and requires specific sample preparation strategies.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse Method

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For the analysis of KA oil itself, it is an excellent tool[5][6]. However, to make the polar, non-volatile overoxidation products "GC-amenable," a chemical modification step known as derivatization is mandatory[7][8].

The Imperative of Derivatization

Derivatization chemically converts polar functional groups (like the carboxylic acids and alcohols in our analytes) into less polar, more volatile analogues[4][7]. This process is essential to:

  • Increase Volatility: By masking the polar -COOH and -OH groups, intermolecular hydrogen bonding is eliminated, lowering the boiling point of the analytes.

  • Improve Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.

  • Enhance Chromatographic Peak Shape: Reducing the polarity minimizes interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.

Two derivatization methods are predominantly used for this application:

  • Silylation: This is the most common method, where an active hydrogen in an -OH or -COOH group is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), are highly effective[9]. The resulting TMS-esters and TMS-ethers are significantly more volatile and produce characteristic mass spectra.

  • Alkylation (Esterification): This method converts carboxylic acids into their corresponding esters (e.g., methyl or butyl esters)[9]. This is typically achieved by heating the sample with an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst[3]. The resulting esters are less polar and chromatograph well.

Protocol 1: GC-MS Analysis via Silylation

Objective: To quantify dicarboxylic acids (adipic, glutaric, succinic) and other polar byproducts.

Methodology:

  • Sample Preparation:

    • Take a 100 µL aliquot of the reaction mixture.

    • Add an internal standard (e.g., a deuterated dicarboxylic acid or a dicarboxylic acid not expected in the sample, like pimelic acid).

    • Evaporate the sample to dryness under a gentle stream of nitrogen at 40-50°C to remove cyclohexane and other volatile components.

  • Derivatization:

    • To the dried residue, add 100 µL of a silylation reagent (e.g., BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 45-60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A mid-polarity column, such as a DB-5ms (30m x 0.25mm, 0.25µm film thickness), is suitable.

    • Injection: 1 µL, splitless mode.

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-550.

    • Identification: Compare the obtained mass spectra against commercial libraries (e.g., NIST, Wiley) for the derivatized products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Direct Approach

LC-MS/MS is ideally suited for analyzing polar, non-volatile, and thermally labile compounds directly from a solution[10]. It circumvents the need for derivatization to increase volatility, making it a more direct and often faster approach for analyzing dicarboxylic acids. Electrospray Ionization (ESI) is the most common ionization source for this application, as it is a "soft" technique that generates protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation[11].

Challenges and Solutions in LC-MS

While LC-MS avoids the derivatization-for-volatility issue, it presents its own set of challenges:

  • Chromatographic Retention: Small, highly polar dicarboxylic acids are poorly retained on standard reversed-phase (e.g., C18) columns, often eluting in or near the solvent front where matrix suppression effects are most severe[3].

    • Solution: While derivatization is not needed for volatility, it can be employed to decrease polarity and improve retention[12]. Alternatively, specialized chromatographic techniques like Anion-Exchange Chromatography (AEX) or Hydrophilic Interaction Liquid Chromatography (HILIC) can be used.

  • Ionization Efficiency: The ionization efficiency of dicarboxylic acids in ESI can be modest, potentially limiting sensitivity[3][10].

    • Solution: Analysis in negative ion mode ([M-H]-) is typically preferred. The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, isolating the analytes from the chemical background.

Protocol 2: Direct LC-MS/MS Analysis of Dicarboxylic Acids

Objective: To directly quantify dicarboxylic acids (adipic, glutaric, succinic) without derivatization.

Methodology:

  • Sample Preparation:

    • Take a 50 µL aliquot of the reaction mixture.

    • Add an internal standard (e.g., 13C-labeled adipic acid).

    • Dilute the sample 1:20 with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile).

    • Vortex and centrifuge to pellet any insoluble matter.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is recommended for optimal resolution.

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a common starting point, but method development may be required.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • MS/MS Detection:

      • Ionization: Electrospray Ionization (ESI), Negative Mode.

      • Acquisition: Multiple Reaction Monitoring (MRM). Precursor ions ([M-H]-) and characteristic product ions must be determined by infusing standards. Example transitions:

        • Succinic Acid: 117.0 → 73.0

        • Glutaric Acid: 131.1 → 87.1

        • Adipic Acid: 145.1 → 101.1

Head-to-Head Comparison: GC-MS vs. LC-MS/MS

FeatureGC-MS with DerivatizationLC-MS/MS (Direct Analysis)
Analyte Scope Volatile & semi-volatile compounds. Polar compounds require derivatization.Broad range of polarities, ideal for non-volatile & thermally labile compounds.
Sample Prep More complex: requires extraction, drying, and a chemical derivatization step.Simpler: often just "dilute and shoot."
Identification Excellent. Extensive, standardized EI mass spectral libraries allow for high-confidence matching.Good. Relies on matching retention time and MS/MS fragmentation patterns to an authentic standard. Libraries are less comprehensive.
Sensitivity Good, but can be limited by derivatization efficiency and background from reagents.Excellent. The selectivity of MS/MS (MRM mode) provides very low limits of detection.
Selectivity Primarily from GC separation. Co-elutions can be problematic.Primarily from both LC separation and the mass spectrometer (MS/MS). Very high selectivity.
Robustness Well-established and robust. Derivatization can introduce variability.Prone to matrix effects (ion suppression/enhancement) and contamination of the ion source.
Throughput Lower, due to longer sample preparation time.Higher, due to simpler sample preparation.

Visualizing the Workflow

To aid in selecting the appropriate analytical path, the following diagrams illustrate the decision-making process and overall workflow.

Workflow cluster_start cluster_gcms GC-MS Pathway cluster_lcms LC-MS/MS Pathway ReactionMixture Cyclohexane Oxidation Sample Evaporation Evaporation to Dryness ReactionMixture->Evaporation For Non-Volatile Products Dilution Dilution & Filtration ReactionMixture->Dilution For Polar Products Derivatization Derivatization (Silylation or Esterification) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis LCMS_Analysis LC-MS/MS Analysis Dilution->LCMS_Analysis

Caption: Overall analytical workflow for overoxidation products.

DecisionTree cluster_id cluster_quant Start Primary Analytical Goal? Goal_ID Broad screening and confident identification of unknowns? Start->Goal_ID Goal_Quant Trace-level quantification of specific known polar analytes? Start->Goal_Quant Use_GCMS Use GC-MS with Derivatization Goal_ID->Use_GCMS Reason_GCMS Leverages extensive EI spectral libraries. Use_GCMS->Reason_GCMS Use_LCMS Use LC-MS/MS Goal_Quant->Use_LCMS Reason_LCMS Superior sensitivity and selectivity via MRM for direct analysis. Use_LCMS->Reason_LCMS

Caption: Decision tree for selecting the optimal MS technique.

Conclusion and Recommendations

The analysis of overoxidation products in cyclohexane oxidation is a complex task that requires a tailored analytical approach. There is no single "best" method; rather, the choice between GC-MS and LC-MS/MS depends on the specific research question.

  • For comprehensive profiling and confident identification of a wide range of byproducts , GC-MS with derivatization remains the gold standard. The unparalleled quality of EI spectral libraries provides a high degree of certainty in structural elucidation that is difficult to achieve otherwise. It is the method of choice for discovery and in-depth characterization of the product slate.

  • For high-throughput, sensitive, and selective quantification of known polar analytes like adipic and glutaric acids , LC-MS/MS is the superior technique. Its simpler sample preparation and the exceptional selectivity of MRM analysis make it ideal for process monitoring, catalyst screening, and kinetic studies where speed and quantitative accuracy are paramount.

Ultimately, these two techniques are highly complementary. For a complete and validated understanding of a complex oxidation system, employing LC-MS/MS for the direct and sensitive quantification of key polar markers, followed by a comprehensive GC-MS analysis to identify the full spectrum of derivatizable products, provides the most exhaustive and reliable dataset. This dual approach ensures that no aspect of the product profile is overlooked, providing researchers with the authoritative data needed to drive innovation.

References

  • ResearchGate. Oxidation of cyclohexane to cyclohexanol and cyclohexanone with CyOOH as primary product. Available at: [Link]

  • Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate. Tikrit Journal of Pure Science. Available at: [Link]

  • LCGC International. Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Available at: [Link]

  • The Royal Society of Chemistry. Cyclohexane selective oxidation over metal-organic frameworks of MIL-101 family: superior catalytic activity and selectivity. Available at: [Link]

  • GC Derivatization. Available at: [Link]

  • ResearchGate. GC/MS chromatogram of products mixture after oxidation of cyclohexene... Available at: [Link]

  • ACS Publications. Detailed Chemical Kinetic Modeling of Cyclohexane Oxidation. Available at: [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. Available at: [Link]

  • University of Victoria. The application of electrospray ionization mass spectrometry to homogeneous catalysis. Available at: [Link]

  • Cardiff University ORCA. The selective oxidation of cyclohexane via the in-situ utilisation of H2O2. Available at: [Link]

  • Cardiff University ORCA. The Influence of Reaction Conditions on the Oxidation of Cyclohexane via the In-Situ Production of H2O2. Available at: [Link]

  • Chemistry LibreTexts. Derivatization. Available at: [Link]

  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Available at: [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • PubMed. Exposure marker discovery of di(isononyl)cyclohexane-1,2-dicarboxylate using two mass spectrometry-based metabolite profiling data processing methods. Available at: [Link]

  • Atmospheric Chemistry and Physics. Composition of organic aerosol from cyclohexene ozonolysis. Available at: [Link]

  • ResearchGate. A comprehensive and updated review of studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil. Available at: [Link]

  • PMC. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

  • MDPI. Fe(III) Complexes in Cyclohexane Oxidation: Comparison of Catalytic Activities under Different Energy Stimuli. Available at: [Link]

  • PMC. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available at: [Link]

  • SciSpace. Liquid phase oxidation of cyclohexane using bimetallic Au–Pd/MgO catalysts. Available at: [Link]

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Comparative

Comparing the efficacy of different purification techniques for hydroxy-ketones

An In-Depth Guide to the Purification of Hydroxy-Ketones: A Comparative Analysis As a Senior Application Scientist, the path from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) or resear...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of Hydroxy-Ketones: A Comparative Analysis

As a Senior Application Scientist, the path from a crude reaction mixture to a highly pure active pharmaceutical ingredient (API) or research compound is one I have navigated countless times. Among the myriad of synthetic intermediates, hydroxy-ketones stand out for their utility and their unique purification challenges. Their bifunctional nature, possessing both a polar hydroxyl group and a reactive ketone moiety, dictates a nuanced approach to purification.[1] The presence of these two groups can lead to strong intermolecular interactions, influencing solubility and chromatographic behavior, and making the removal of structurally similar impurities a significant hurdle.

This guide provides an in-depth comparison of the primary techniques employed for the purification of hydroxy-ketones: Recrystallization, Column Chromatography, Distillation, and Preparative High-Performance Liquid Chromatography (HPLC). We will move beyond simple protocols to explore the underlying principles and the critical decision-making processes that enable a scientist to select the optimal method for their specific compound and research goals.

The Decision-Making Workflow: Selecting Your Purification Strategy

The choice of a purification technique is not arbitrary; it is a decision guided by the physicochemical properties of the target hydroxy-ketone, the nature of the impurities, the desired final purity, and the scale of the operation. The following workflow provides a logical framework for this selection process.

G cluster_input Initial Assessment cluster_properties Key Properties cluster_techniques Recommended Techniques start Crude Hydroxy-Ketone Sample phys_state Solid or Liquid? start->phys_state thermal_stability Thermally Stable? phys_state->thermal_stability Solid phys_state->thermal_stability Liquid boiling_point Volatile? (Boiling Point Difference >25°C from impurities) thermal_stability->boiling_point Yes purity_req Required Purity? thermal_stability->purity_req No recrystallization Recrystallization thermal_stability->recrystallization Yes column_chrom Column Chromatography thermal_stability->column_chrom No boiling_point->purity_req No distillation Fractional / Vacuum Distillation boiling_point->distillation Yes purity_req->column_chrom 95-99% (High) prep_hplc Preparative HPLC purity_req->prep_hplc >99% (Ultra-High)

Caption: Decision workflow for selecting a hydroxy-ketone purification method.

Recrystallization: The Power of Differential Solubility

Recrystallization is a powerful, cost-effective technique for purifying solid organic compounds, often capable of delivering highly pure material on a large scale.[2] The principle hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[3] Ideally, the hydroxy-ketone should be highly soluble in the hot solvent and sparingly soluble in the cold solvent, while impurities remain soluble at all temperatures.[3]

Causality & Application: This method is the first choice for solid, thermally stable hydroxy-ketones. The presence of the polar hydroxyl group often makes alcohol/water or alcohol/ketone solvent pairs excellent choices for achieving the required solubility differential.[2] It is particularly advantageous when dealing with large quantities (>10 g) where chromatography would be cumbersome and expensive.

Experimental Protocol: Two-Solvent Recrystallization

This method is useful when no single solvent provides the ideal solubility profile. It employs a "good" solvent where the compound is soluble and a miscible "poor" anti-solvent where it is not.[4]

  • Solvent Selection: Identify a miscible solvent pair. For a moderately polar hydroxy-ketone, a pair like methanol ("good") and water ("poor") or ethyl acetate ("good") and hexanes ("poor") is a common starting point.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude hydroxy-ketone in the minimum amount of the hot "good" solvent to create a saturated solution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask.[5][6]

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling until the solution just begins to turn cloudy (the point of saturation).[4] If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2] Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent (the same solvent pair ratio or a slightly "poorer" mixture) to remove any adhering mother liquor containing impurities.[2]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by drawing air through the funnel, followed by air-drying on a watch glass or in a desiccator.[4]

Column Chromatography: Separation by Adsorption

Column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[7][8] Due to the polar hydroxyl group, hydroxy-ketones interact well with polar stationary phases like silica gel. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly.

Causality & Application: This is the workhorse method for purifying small to moderate amounts (mg to g scale) of hydroxy-ketones, especially from complex mixtures or when the target compound is an oil.[9] It offers a finer degree of separation than bulk techniques like recrystallization. Flash column chromatography, which uses pressure to accelerate solvent flow, is the most common variant, offering a good balance of speed and resolution.[8]

Experimental Protocol: Flash Column Chromatography
  • Column Preparation (Wet Packing):

    • Secure a glass column vertically and place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (eluent).[8]

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[8] Do not let the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude hydroxy-ketone in a minimal amount of a suitable solvent (often the mobile phase or a slightly more polar solvent like dichloromethane).[8]

    • Carefully add the sample solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[10]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.[10][11]

    • Start with a non-polar eluent and gradually increase the polarity (e.g., from 100% hexanes to an ethyl acetate/hexanes gradient) to elute compounds of increasing polarity.

  • Fraction Collection & Analysis: Collect the eluent in a series of test tubes or flasks.[10] Analyze the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure hydroxy-ketone. Combine the pure fractions and remove the solvent under reduced pressure.

Distillation: Purification by Volatility

Distillation separates components of a liquid mixture based on differences in their boiling points.[12] For hydroxy-ketones, this technique is applicable if the target compound is thermally stable and has a boiling point significantly different from its impurities. Fractional distillation is used when boiling points are close (less than 25-70 °C apart), as it provides a much better separation through repeated vaporization-condensation cycles on "theoretical plates" within a fractionating column.[13][14]

Causality & Application: Distillation is the preferred method for the bulk purification of thermally stable, liquid hydroxy-ketones.[15] It is highly scalable and economical for industrial applications.[16] For high-boiling or heat-sensitive hydroxy-ketones, vacuum distillation is employed to lower the boiling points and prevent thermal decomposition. The presence of by-products with very close boiling points can make this method challenging, sometimes requiring highly efficient fractionating columns or alternative techniques.[17]

Experimental Protocol: Fractional Distillation
  • Apparatus Setup:

    • Place the crude liquid hydroxy-ketone in a round-bottom flask with a stir bar or boiling chips. Do not fill the flask more than two-thirds full.

    • Attach a fractionating column (e.g., Vigreux) to the flask.[13]

    • Place a distillation head with a thermometer on top of the column. The top of the thermometer bulb should be level with the side arm leading to the condenser.

    • Attach a condenser and a receiving flask to collect the purified distillate.[13]

  • Heating: Gently heat the flask. As the mixture boils, the vapor will rise through the fractionating column.[18] A temperature gradient will form, with the bottom being hottest and the top coolest.[12]

  • Fractionation: The component with the lower boiling point will preferentially move up the column, while higher-boiling components will condense and fall back down.[14]

  • Collection: When the vapor reaches the thermometer, its temperature should stabilize at the boiling point of the first fraction. This vapor then passes into the condenser, liquefies, and is collected in the receiving flask.[13] Collect distinct fractions as the temperature changes, and monitor purity by methods like GC or NMR.

Preparative HPLC: The High-Purity Standard

Preparative High-Performance Liquid Chromatography (HPLC) operates on the same principles as analytical HPLC but is designed to isolate and purify larger quantities of a compound rather than just detect and quantify it.[19][20] It is the go-to method for achieving the highest levels of purity, which is often essential in pharmaceutical development.[21][22][23][24]

Causality & Application: This technique is chosen when ultra-high purity (>99.5%) is required, when dealing with very complex mixtures, or for separating challenging isomers. While less scalable and more expensive than other methods, its resolving power is unmatched. The process typically involves developing an analytical method first and then scaling it up by increasing the column size and flow rate.[20][25] Reversed-phase HPLC, using columns like C18, is very common for purifying moderately polar compounds like hydroxy-ketones.[23][26]

Experimental Workflow: Scale-Up from Analytical to Preparative HPLC
  • Analytical Method Development: Develop a robust analytical HPLC method to separate the target hydroxy-ketone from its impurities. This involves optimizing the column (e.g., C18), mobile phase (e.g., acetonitrile/water or methanol/water gradient), and detector settings.[27]

  • Scale-Up Calculation: Determine the appropriate preparative column size and flow rate based on the analytical conditions and the desired sample load. The goal is to maintain the separation while increasing the amount of material processed.

  • Sample Loading: Dissolve the crude sample in the mobile phase and inject it onto the preparative column. Overloading the column can significantly degrade separation, so determining the optimal sample load is a critical step.[21]

  • Purification Run: Run the preparative HPLC system using the scaled-up parameters.

  • Fraction Collection: Use a fraction collector to automatically collect the eluent in separate vials as it exits the detector. The detector signal (e.g., UV absorbance) is used to trigger collection, isolating the peak corresponding to the pure hydroxy-ketone.

  • Purity Analysis & Pooling: Analyze the collected fractions using analytical HPLC to confirm their purity. Combine the fractions that meet the required purity specification.

  • Solvent Removal: Remove the HPLC solvents (e.g., via rotary evaporation or lyophilization) to yield the final, highly pure hydroxy-ketone.

Comparative Summary of Purification Techniques

FeatureRecrystallizationColumn ChromatographyDistillationPreparative HPLC
Principle Differential Solubility[3]Differential Adsorption[7]Differential Volatility[12]Differential Partitioning[28]
Typical Purity High (>98%)Moderate to High (95-99%)Moderate to High (90-99%)Very High (>99.5%)
Recovery Yield Moderate to HighModerateHighHigh
Throughput/Scale mg to multi-kg[2]mg to multi-gg to multi-ton[16]µg to multi-g[19]
Relative Cost LowLow to ModerateLowHigh
Compound State SolidSolid or LiquidThermally Stable LiquidSolid or Liquid
Best Suited For Large-scale purification of thermally stable solids.Lab-scale purification of oils or complex mixtures.Bulk purification of thermally stable, volatile liquids.Achieving ultra-high purity for pharmaceutical/research standards.[23][24]

Conclusion

The purification of hydroxy-ketones is a critical step that directly impacts the success of subsequent synthetic steps and the quality of final products. There is no single "best" method; rather, the optimal technique is determined by a careful analysis of the compound's properties, the impurities present, and the ultimate goals of the project. A solid, thermally stable hydroxy-ketone produced on a large scale is a prime candidate for recrystallization. A complex, oily mixture from a small-scale reaction will likely require column chromatography. For industrial-scale production of a volatile liquid, distillation is unparalleled in its efficiency. Finally, when the highest possible purity is non-negotiable, as is often the case in drug development, preparative HPLC provides the necessary resolving power. By understanding the causality behind each technique, researchers can confidently and efficiently navigate the path to a pure, well-characterized hydroxy-ketone.

References

  • Practical aspects of preparative HPLC in pharmaceutical development and production. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Column Chromatography Guide. (2025, December 12). Phenomenex. Retrieved March 7, 2026, from [Link]

  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. Retrieved March 7, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 12). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • How to run column chromatography. (n.d.). University of Rochester. Retrieved March 7, 2026, from [Link]

  • Recrystallization-1.pdf. (n.d.). Swarthmore College. Retrieved March 7, 2026, from [Link]

  • Fractional Distillation. (n.d.). University of Pittsburgh. Retrieved March 7, 2026, from [Link]

  • Column Chromatography. (n.d.). Chemistry at Winthrop University. Retrieved March 7, 2026, from [Link]

  • Majors, R. E. (2020, December 19). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. LCGC North America. Retrieved March 7, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved March 7, 2026, from [Link]

  • Key Concepts and Considerations of Preparative Liquid Chromatography. (2025, February 28). Welch Materials. Retrieved March 7, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved March 7, 2026, from [Link]

    • Crystallization. (n.d.). University of Missouri–St. Louis. Retrieved March 7, 2026, from [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]

  • Fractional distillation. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • What is Fractional Distillation?. (2023, September 27). The Chemistry Blog. Retrieved March 7, 2026, from [Link]

  • AS/A-level Chemistry - Fractional distillation. (2021, July 13). Tuttee Academy. Retrieved March 7, 2026, from [Link]

  • Separation of Hydroxyacetone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 7, 2026, from [Link]

  • Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones. (2005, January 6). Eureka.
  • recrystallization.pdf. (n.d.). University of Massachusetts Lowell. Retrieved March 7, 2026, from [Link]

  • US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones. (n.d.). Google Patents.
  • The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. Retrieved March 7, 2026, from [Link]

  • Hydroxy ketones – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Beaudry, C. M. (2011, October 24). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. Oregon State University. Retrieved March 7, 2026, from [Link]

  • US2166584A - Purification of ketones. (n.d.). Google Patents.
  • Preparation of α-Hydroxy Ketones from Aromatic Aldehydes. (2015, April 18). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC. Retrieved March 7, 2026, from [Link]

  • A new method for the preparation of hydroxy aromatic ketones : Part III - Suggested mechanism for their formation. (n.d.). Indian Academy of Sciences. Retrieved March 7, 2026, from [Link]

  • Principles in preparative HPLC. (n.d.). University of Warwick. Retrieved March 7, 2026, from [Link]

  • US2826537A - Method for purification of ketones. (n.d.). Google Patents.
  • Preparative HPLC. (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]

  • Preparative HPLC: Large-Scale Peptide Purification. (n.d.). ChromaTalk. Retrieved March 7, 2026, from [Link]

Sources

Validation

Validation of analytical methods for quantifying 4-hydroxy-2-methylcyclohexanone

Title: Validation of Analytical Methods for Quantifying 4-Hydroxy-2-methylcyclohexanone: A Comprehensive Comparison Guide Introduction 4-Hydroxy-2-methylcyclohexanone is a highly versatile cyclic ketone featuring multipl...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for Quantifying 4-Hydroxy-2-methylcyclohexanone: A Comprehensive Comparison Guide

Introduction 4-Hydroxy-2-methylcyclohexanone is a highly versatile cyclic ketone featuring multiple stereocenters. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and fine chemicals. Because impurities or variations in its concentration can cascade into significant downstream yield losses or stereochemical deviations, robust analytical quantification is non-negotiable.

This guide objectively compares the two premier analytical platforms for quantifying this molecule: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By aligning our methodologies with the latest ICH Q2(R2) Validation of Analytical Procedures[1] standards, we provide a self-validating framework that ensures data integrity, precision, and accuracy.

Mechanistic Comparison & Platform Selection The choice of analytical platform hinges entirely on the physicochemical properties of 4-hydroxy-2-methylcyclohexanone:

  • GC-MS (The Derivatization Route): While the molecule is relatively low in molecular weight (128.17 g/mol ) and somewhat volatile, its free secondary hydroxyl group is prone to hydrogen bonding with the silanol groups of standard GC stationary phases. This causes severe peak tailing and thermal degradation. Causality: To circumvent this, we employ silylation (using BSTFA). Replacing the active hydrogen with a trimethylsilyl (TMS) group drastically increases volatility and thermal stability, resulting in sharp, Gaussian peaks and enhanced sensitivity[2].

  • LC-MS/MS (The Direct Route): For high-throughput environments or aqueous sample matrices, derivatization is a bottleneck. Because the molecule lacks a strong conjugated chromophore (rendering HPLC-UV ineffective), LC coupled with tandem mass spectrometry is the gold standard. Causality: Using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) combined with Multiple Reaction Monitoring (MRM), LC-MS/MS provides unparalleled specificity by filtering out isobaric matrix interferences without the need for chemical derivatization[2].

The ICH Q2(R2) Validation Framework The updated ICH Q2(R2) guideline emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical validation[1]. A validated method is not a static document but a self-validating system that continuously proves its "fitness for purpose." Key parameters include Specificity, Linearity, Accuracy, Precision, and Sensitivity (LOD/LOQ)[3].

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start 4-Hydroxy-2-methylcyclohexanone Sample Matrix Prep Sample Preparation (Extraction & Derivatization) Start->Prep Analysis Chromatographic Separation (GC-MS or LC-MS/MS) Prep->Analysis Spec Specificity / Selectivity (Interference Check) Analysis->Spec Lin Linearity & Range (Calibration Curve) Analysis->Lin Acc Accuracy (Spike Recovery) Analysis->Acc Prec Precision (Repeatability & Intermediate) Analysis->Prec Sens Sensitivity (LOD & LOQ) Analysis->Sens Report Validated Analytical Method (Lifecycle Management) Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

Logical workflow of ICH Q2(R2) analytical method validation parameters.

Experimental Protocols (Self-Validating Workflows)

Protocol 1: GC-MS Quantification via Silylation This protocol utilizes an internal standard to create a self-validating mechanism that automatically corrects for any variations in extraction efficiency or derivatization yield.

  • Internal Standard Addition: Aliquot 1.0 mL of the sample into a glass vial. Spike with 10 µL of Cyclohexanone-d4 (100 µg/mL) as the internal standard.

  • Extraction: Add 2.0 mL of ethyl acetate. Vortex for 2 minutes, then centrifuge at 4,000 rpm for 5 minutes. Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the dried residue. Seal the vial and incubate at 60°C for 30 minutes. Causality: The pyridine acts as an acid scavenger, driving the silylation of the hydroxyl group to completion.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Hold at 60°C for 1 min, ramp at 10°C/min to 250°C, and hold for 5 mins. Detect using Electron Ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode.

Protocol 2: LC-MS/MS Direct Quantification This protocol relies on matrix-matched calibration to self-correct for ion suppression effects inherent to electrospray ionization.

  • Sample Preparation: Aliquot 100 µL of the sample matrix. Add 10 µL of Internal Standard (e.g., a structurally analogous stable isotope).

  • Protein Precipitation / Extraction: Add 300 µL of ice-cold acetonitrile to crash out matrix proteins and extract the analyte. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a sub-2 µm C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Gradient Elution: Use Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile). Run a gradient from 5% B to 95% B over 5 minutes.

  • Detection: Utilize ESI in positive ion mode. Monitor the specific MRM transitions for the [M+H]+ precursor ion of 4-hydroxy-2-methylcyclohexanone.

Quantitative Data Comparison The following table summarizes the performance characteristics of both methods, benchmarked against typical validation data for cyclohexanone derivatives[2] and aligned with ICH Q2(R2) criteria[1].

Validation ParameterGC-MS (Derivatized)LC-MS/MS (Direct)ICH Q2(R2) Requirement / Target
Linearity (R²) > 0.999> 0.994Results proportional to true value across range
Limit of Detection (LOD) ~0.13 µg/mL~0.01 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) ~0.40 µg/mL~0.03 µg/mLSignal-to-Noise ratio ≥ 10:1
Precision (%RSD) < 2.0% (Intra-day)< 3.5% (Intra-day)Statistically justified confidence interval
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%Within predefined acceptability limits
Specificity High (High-res separation + SIM)Very High (MRM filtering)Complete discrimination from matrix interferences
Throughput / Run Time ~25 minutes per sample~7 minutes per sampleFit for intended operational purpose

Conclusion Both GC-MS and LC-MS/MS offer robust, ICH Q2(R2)-compliant pathways for the quantification of 4-hydroxy-2-methylcyclohexanone. GC-MS provides exceptional accuracy and precision but requires a time-consuming derivatization step to mask the active hydroxyl group. Conversely, LC-MS/MS delivers superior sensitivity and high throughput via direct analysis, making it the preferred choice for trace-level quantification in complex biological or aqueous matrices.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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